molecular formula C6H7ClN2O2 B104040 2-Nitroaniline Hydrochloride CAS No. 15873-52-6

2-Nitroaniline Hydrochloride

Cat. No.: B104040
CAS No.: 15873-52-6
M. Wt: 174.58 g/mol
InChI Key: RVOCTLMBKVTNFR-UHFFFAOYSA-N
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Description

2-Nitroaniline Hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCTLMBKVTNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575910
Record name 2-Nitroaniline--hydrogen chloride (1/1)
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15873-52-6
Record name 2-Nitroaniline--hydrogen chloride (1/1)
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Record name 2-Nitroaniline Hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Nitroaniline Hydrochloride (2-NA HCl). Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and chemical characteristics, supported by quantitative data, detailed experimental protocols for property determination, and a visual representation of its analytical characterization workflow. The information presented is crucial for the effective handling, analysis, and application of this compound in research and development settings.

Introduction

This compound is the salt form of 2-Nitroaniline, an important chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The hydrochloride salt is often preferred in certain applications due to its increased water solubility and stability compared to the free base. A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its parent compound, 2-Nitroaniline, are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ significantly.

General Properties
PropertyThis compound2-Nitroaniline
IUPAC Name 2-nitroaniline;hydrochloride[1]2-Nitroaniline[2]
Synonyms o-Nitroaniline HClortho-Nitroaniline, o-Nitraniline, 2-Nitrobenzenamine[3]
CAS Number 15873-52-688-74-4[4]
Appearance -Orange solid/crystals[2][3]
Molecular and Weight Properties
PropertyThis compound2-Nitroaniline
Molecular Formula C₆H₇ClN₂O₂[1]C₆H₆N₂O₂[2]
Molecular Weight 174.58 g/mol [1]138.12 g/mol [3]
Exact Mass 174.0196052 Da[1]138.042927 g/mol
Thermal Properties
PropertyThis compound2-Nitroaniline
Melting Point Decomposes70-74 °C[3]
Boiling Point Decomposes284 °C[2][3]
Flash Point -168 °C[2][3]
Solubility and Partitioning
PropertyThis compound2-Nitroaniline
Water Solubility Soluble1.1 g/L (20 °C)[3][4]
LogP (Octanol/Water) -1.85[5]
Acidity
PropertyValue
pKa (of anilinium ion) -0.3[2]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Synthesis of this compound

Objective: To prepare this compound from 2-Nitroaniline.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable non-polar solvent)

  • Beaker

  • Stirring rod

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve a known quantity of 2-Nitroaniline in a minimal amount of diethyl ether in a beaker.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.

  • Continue adding HCl until no further precipitation is observed.

  • Filter the precipitate using a Büchner funnel and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the resulting this compound crystals under vacuum.

Melting Point Determination (Capillary Method)

Objective: To determine the melting or decomposition temperature of this compound.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[6]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting/decomposition point.

  • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnified eyepiece.

  • Record the temperature at which the substance begins to melt or show signs of decomposition (e.g., charring, gas evolution) and the temperature at which it is completely liquefied or decomposed. This range is the melting/decomposition range.

Aqueous Solubility Determination (Isothermal Equilibrium Method)

Objective: To quantitatively determine the solubility of this compound in water.

Materials:

  • This compound

  • Distilled water

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Thermostatically controlled water bath

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of distilled water to each vial.

  • Seal the vials and place them in a thermostatically controlled water bath set to a specific temperature (e.g., 25°C).

  • Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed for the solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

  • The determined concentration represents the solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the pKa of the anilinium ion of 2-Nitroaniline.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the curve.

  • The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

Spectroscopic Analysis

3.5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Procedure (KBr Pellet Method):

  • Thoroughly dry both the this compound sample and potassium bromide (KBr) powder.

  • In a mortar, grind a small amount of the sample (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualizations

Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Nitroaniline (Free Base) D Dissolution in Ether A->D B Concentrated HCl E Acidification & Precipitation B->E C Diethyl Ether (Solvent) C->D D->E F Filtration & Washing E->F G Drying F->G H 2-Nitroaniline Hydrochloride G->H G cluster_sample Sample cluster_physchem Physicochemical Tests cluster_spectro Spectroscopic Analysis cluster_data Data Analysis & Reporting Sample 2-Nitroaniline HCl Sample MP Melting Point Determination Sample->MP Sol Solubility Analysis Sample->Sol pKa pKa Determination Sample->pKa FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Data Interpretation MP->Analysis Sol->Analysis pKa->Analysis FTIR->Analysis NMR->Analysis UVVis->Analysis Report Technical Report Analysis->Report

References

A Comprehensive Technical Guide to the Synthesis of 2-Nitroaniline Hydrochloride from 2-Nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 2-nitroaniline hydrochloride, a valuable chemical intermediate, from its precursor, 2-nitrochlorobenzene. The process involves a high-pressure, high-temperature nucleophilic aromatic substitution reaction, followed by a standard acid-base reaction to form the hydrochloride salt. This guide details the underlying reaction mechanism, comprehensive experimental protocols, and critical safety considerations.

Reaction Mechanism and Synthesis Overview

The synthesis is a two-step process. The first and most critical step is the conversion of 2-nitrochlorobenzene to 2-nitroaniline. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The commercial preparation involves the reaction of 2-nitrochlorobenzene with ammonia under elevated temperature and pressure.[1][2]

The strong electron-withdrawing nature of the nitro group (NO₂) ortho to the chlorine atom activates the aromatic ring for nucleophilic attack by ammonia (NH₃).[3] Ammonia attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the 2-nitroaniline product.[4]

The second step is the conversion of the 2-nitroaniline base into its hydrochloride salt. This is a straightforward acid-base reaction, typically achieved by treating a solution of the amine with hydrochloric acid.[4]

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the formation of 2-nitroaniline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-nitroaniline and its subsequent conversion to this compound.

Part A: Synthesis of 2-Nitroaniline via High-Pressure Amination

This protocol is based on established industrial synthesis methods. The reaction is highly exothermic and requires specialized high-pressure equipment.[5][6]

Materials and Reagents:

  • 2-Nitrochlorobenzene (C₆H₄ClNO₂)

  • Aqueous Ammonia (NH₃, concentrated) or Anhydrous Ammonia

  • Chlorobenzene (optional solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Equipment:

  • High-pressure autoclave with stirring, temperature, and pressure controls

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge 2-nitrochlorobenzene. If a solvent is used, add chlorobenzene (a typical weight ratio is 1:1 with 2-nitrochlorobenzene).[6][7]

  • Adding Ammonia: Seal the autoclave. Add a significant molar excess of strong aqueous ammonia (e.g., 10 moles per mole of 2-nitrochlorobenzene) or pump in anhydrous ammonia (e.g., 6-12 moles per mole).[5][6][7]

  • Reaction Conditions: Begin stirring and gradually heat the mixture. A typical industrial process involves ramping the temperature to 175-180°C over several hours and holding it for an extended period (e.g., 5-20 hours).[2][5][6] During this time, the internal pressure will build significantly, potentially reaching 4-7 MPa (40-70 bar).[5][6]

  • Monitoring and Cooldown: The reaction is extremely exothermic; careful temperature and pressure control is crucial to prevent a runaway reaction.[5] After the reaction period, cool the autoclave to room temperature.

  • Work-up: a. Carefully vent any excess ammonia pressure. b. Transfer the reaction mixture from the autoclave. If a solvent like chlorobenzene was used, it can be removed by steam distillation.[6][7] c. The product, 2-nitroaniline, is a solid. It can be isolated by filtration and washed thoroughly with water to remove residual ammonia and ammonium chloride.[5] d. For higher purity, the crude product can be recrystallized or purified via column chromatography.

Part B: Synthesis of this compound

This is a standard acid-base neutralization reaction.

Materials and Reagents:

  • 2-Nitroaniline (synthesized in Part A)

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., Ethanol, Isopropanol, or Diethyl Ether)

Equipment:

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the purified 2-nitroaniline in a minimal amount of a suitable solvent, such as ethanol.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove any excess acid.

  • Drying: Dry the resulting this compound product, preferably under vacuum.

Synthesis_Workflow Start 2-Nitrochlorobenzene + Ammonia Autoclave High-Pressure Amination (160-180°C, 4-7 MPa) Start->Autoclave Workup1 Cooldown, Filtration, Washing Autoclave->Workup1 CrudeProduct Crude 2-Nitroaniline Workup1->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureAmine Pure 2-Nitroaniline Purification->PureAmine SaltFormation Dissolve in Solvent, Add HCl PureAmine->SaltFormation Workup2 Precipitation, Filtration, Drying SaltFormation->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination

This table summarizes quantitative data from various sources for the synthesis of 2-nitroaniline from 2-nitrochlorobenzene.

ParameterMethod 1 (Industrial)[5]Method 2 (Patent)[6][7]
Starting Material 2-Chloronitrobenzene315 g (2 mols) 2-Nitrochlorobenzene
Reagent Excess (10 mol/mol) strong aqueous NH₃300 ml (12 mols) anhydrous NH₃
Solvent None specified300 ml Chlorobenzene
Temperature Gradually increased to 180°C160°C
Pressure ~4 MPa (~40 bar)48-70 bar
Reaction Time 9 hours (4h ramp + 5h hold)20 hours
Yield Not specified87.7% of theory (crude)
Table 2: Physicochemical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Nitrochlorobenzene C₆H₄ClNO₂157.55Yellow crystalline solid[8]33[8]245.5[8]
2-Nitroaniline C₆H₆N₂O₂138.12Orange solid[1]71.5[1]284[1]
2-Nitroaniline HCl C₆H₇ClN₂O₂174.59SolidNot specifiedNot specified

Safety Precautions

This synthesis involves hazardous materials and a high-risk reaction. Strict adherence to safety protocols is mandatory.

  • Reactant Hazards :

    • 2-Nitrochlorobenzene : Toxic if swallowed, in contact with skin, or inhaled.[9] It is an irritant and suspected of causing cancer and genetic defects.[9][10] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[9]

    • Ammonia : Corrosive and toxic. Concentrated solutions can cause severe burns. Anhydrous ammonia is a gas at room temperature and requires specialized handling.

  • Product Hazards :

    • 2-Nitroaniline : Toxic if swallowed, in contact with skin, or inhaled.[11] May cause damage to organs (specifically blood) through prolonged or repeated exposure.[11]

  • Reaction Hazards :

    • The amination reaction is extremely exothermic and can lead to a runaway reaction if temperature and pressure are not adequately controlled.[5] This can result in a catastrophic failure of the autoclave.

    • The reaction is performed under high pressure and temperature, requiring an appropriately rated and maintained autoclave.

  • Personal Protective Equipment (PPE) :

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[9][11]

    • All handling of volatile, toxic solids and solutions should be performed in a well-ventilated chemical fume hood.[11]

  • Handling and Storage :

    • Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated area.[9][11]

    • Ensure that eyewash stations and safety showers are readily accessible.[11]

References

Navigating the Solubility Landscape of 2-Nitroaniline Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical yet sparsely documented area of 2-nitroaniline hydrochloride's solubility in organic solvents. A comprehensive literature search reveals a significant gap in quantitative data for this specific salt form. The majority of available information pertains to its free base, 2-nitroaniline. This guide, therefore, aims to provide a practical framework for researchers by summarizing the qualitative solubility profile of the parent compound, presenting a detailed experimental protocol for the quantitative determination of solubility, and offering a visual representation of the experimental workflow.

Understanding the Solubility Profile: Insights from 2-Nitroaniline

2-nitroaniline itself is reported to be soluble in several organic solvents. This suggests that while the hydrochloride salt will likely exhibit lower solubility in non-polar solvents, it may retain some degree of solubility in more polar organic solvents.

Table 1: Qualitative Solubility of 2-Nitroaniline in Various Solvents

SolventQualitative Solubility of 2-NitroanilineExpected Qualitative Solubility of this compound
WaterSlightly solubleSoluble
EthanolSolubleLikely Soluble
MethanolData not readily availableLikely Soluble
AcetoneSolubleLikely Soluble to Moderately Soluble
Diethyl EtherSolubleLikely Sparingly Soluble to Insoluble
BenzeneSolubleLikely Sparingly Soluble to Insoluble
ChloroformSolubleLikely Sparingly Soluble to Insoluble
N,N-Dimethylformamide (DMF)Data not readily availableLikely Soluble
Dimethyl Sulfoxide (DMSO)Data not readily availableLikely Soluble

Note: The expected solubility is an educated estimation based on chemical principles and requires experimental verification.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination

Given the absence of published quantitative data, experimental determination is essential for obtaining precise solubility values for this compound in specific organic solvents. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume of the organic solvent of interest to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials at a constant speed for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

      • HPLC Method: A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution. Detection would be performed at a wavelength where this compound has maximum absorbance.

      • UV-Vis Method: A calibration curve of known concentrations of this compound in the solvent of interest must be prepared to determine the concentration of the unknown sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solute Add excess 2-Nitroaniline HCl to vials start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow excess solid to settle (≥24h) agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to known volume sample->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While the direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers to navigate this challenge. By leveraging the qualitative understanding of the parent compound and implementing the detailed isothermal equilibrium protocol, scientists and drug development professionals can generate the precise, reliable solubility data necessary for their specific applications, from reaction optimization and purification to formulation development. The provided workflow visualization serves as a clear and concise map for executing this critical experimental procedure.

An In-depth Technical Guide to the Molecular Structure and Spectroscopy of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-Nitroaniline Hydrochloride (2-NAHCI). The protonation of the amino group in 2-nitroaniline to form the hydrochloride salt significantly influences its electronic and vibrational characteristics, making its study crucial for applications in drug development, materials science, and chemical synthesis. This document collates structural and spectroscopic data from experimental and theoretical studies, offering a centralized resource for researchers.

Molecular Structure

The definitive molecular structure of this compound has been determined by single-crystal X-ray diffraction. Protonation occurs at the amino group, forming the 2-nitroanilinium cation, with a chloride anion providing charge balance.

The crystal structure of 2-nitroanilinium chloride has been re-determined, providing precise data on bond lengths, bond angles, and intermolecular interactions.[1] The ammonio group's hydrogen atoms participate in both intra- and intermolecular hydrogen bonds.[1] These interactions create distinct patterns, including chains and rings, which are crucial for the stability of the crystal lattice.[1]

Crystallographic Data

While detailed crystallographic tables for this compound are found in specialized publications, the following table summarizes the key aspects of its crystal structure.

ParameterValue
Chemical FormulaC₆H₇ClN₂O₂
Molecular Weight174.58 g/mol [2]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.518
b (Å)3.807
c (Å)22.602
β (°)97.22
Z4

Note: Unit cell parameters are for the similar compound 4-chloro-2-nitroaniline and serve as an illustrative example of typical data obtained.[3]

Spectroscopic Analysis

Spectroscopy provides a non-destructive means to probe the molecular vibrations, electronic transitions, and chemical environment of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The spectra of 2-NAHCI are dominated by the vibrations of the 2-nitroanilinium cation. Theoretical calculations at the B3LYP/6-31G(d,p) level of theory have been used to assign the experimental bands observed in the spectra.[1]

The formation of the ammonio group (-NH₃⁺) upon protonation leads to the appearance of characteristic N-H stretching and bending vibrations. The presence of the electron-withdrawing nitro group (-NO₂) and the protonated amino group significantly influences the vibrational frequencies of the benzene ring.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for the 2-Nitroanilinium Cation

Wavenumber (cm⁻¹)AssignmentDescription
~3400-3000ν(N-H)Asymmetric and symmetric stretching of the -NH₃⁺ group
~3100-3000ν(C-H)Aromatic C-H stretching
~1620δ_as(N-H)Asymmetric N-H bending of the -NH₃⁺ group
~1570ν(C=C)Aromatic ring stretching
~1520ν_as(NO₂)Asymmetric stretching of the -NO₂ group
~1350ν_s(NO₂)Symmetric stretching of the -NO₂ group
~850γ(C-H)Out-of-plane C-H bending
~750γ(C-H)Out-of-plane C-H bending

Assignments are based on theoretical and experimental studies of 2-nitroaniline and its cation.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In this compound, the protonation of the amino group causes a significant downfield shift for the aromatic protons, particularly those ortho and para to the newly formed -NH₃⁺ group, due to its increased electron-withdrawing nature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Aromatic CH7.0 - 8.5Multiplets
-NH₃⁺> 10 (broad)Singlet
¹³C NMR
Aromatic C-NH₃⁺~130-140
Aromatic C-NO₂~145-155
Aromatic CH~115-135

Note: These are estimated values. Actual chemical shifts depend on the solvent used (e.g., DMSO-d₆) and concentration.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of 2-nitroaniline is characterized by absorption bands corresponding to π → π* and n → π* transitions. Upon protonation to form the hydrochloride salt, a hypsochromic (blue) shift of the main absorption bands is expected. This is because the protonation of the amino group reduces its electron-donating ability, thereby increasing the energy required for the electronic transitions.

The neutral 2-nitroaniline exhibits maximum absorption (λ_max) in ethanol at approximately 231 nm, 276 nm, and 402 nm.[5] For the hydrochloride salt, these peaks, particularly the long-wavelength charge-transfer band, would be shifted to shorter wavelengths.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality data. The following sections outline generalized protocols for the structural and spectroscopic analysis of this compound.

Synthesis and Crystallization

2-Nitroaniline can be synthesized commercially by the reaction of 2-nitrochlorobenzene with ammonia.[6] The hydrochloride salt is then prepared by dissolving 2-nitroaniline in a suitable solvent and treating it with hydrochloric acid. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_cryst Crystallization start 2-Nitroaniline dissolve Dissolve in Ethanol start->dissolve add_hcl Add Conc. HCl dissolve->add_hcl stir Stir at Room Temp. add_hcl->stir evap Slow Evaporation stir->evap crystals Harvest Crystals evap->crystals

Workflow for synthesis and crystallization.
Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed on a diffractometer with an X-ray source (e.g., Mo Kα radiation). Diffraction data is collected at a low temperature (e.g., 100 K) while rotating the crystal.[7]

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using software packages like SHELXTL. The atomic positions and thermal parameters are refined to achieve the final structure.[8]

Spectroscopic Measurements

The general workflow for acquiring spectroscopic data is outlined below.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample 2-NAHCI Sample prep_ftir Prepare KBr Pellet sample->prep_ftir prep_nmr Dissolve in DMSO-d6 sample->prep_nmr prep_uv Dissolve in Solvent (e.g., H₂O) sample->prep_uv acq_ftir FT-IR/Raman Spectrometer prep_ftir->acq_ftir acq_nmr NMR Spectrometer (e.g., 400 MHz) prep_nmr->acq_nmr acq_uv UV-Vis Spectrophotometer prep_uv->acq_uv analysis_ftir Peak Assignment acq_ftir->analysis_ftir analysis_nmr Chemical Shift Analysis acq_nmr->analysis_nmr analysis_uv Determine λ_max acq_uv->analysis_uv

Workflow for spectroscopic analysis.
  • FT-IR/FT-Raman: A solid sample of 2-NAHCI is finely ground and mixed with potassium bromide (KBr) to form a pellet for FT-IR analysis.[2] For FT-Raman, the sample can be analyzed directly. Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • NMR: A small amount of the sample is dissolved in a deuterated solvent, commonly DMSO-d₆, which can dissolve the salt and contains a residual solvent peak for reference.[9] ¹H and ¹³C NMR spectra are then acquired.

  • UV-Vis: A solution of known concentration is prepared using a suitable solvent (e.g., deionized water or ethanol). The absorbance is measured over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer, with the pure solvent used as a blank.

Conclusion

This guide has synthesized key data on the molecular structure and spectroscopy of this compound. The protonation of the amino group results in significant and measurable changes in its crystallographic and spectroscopic properties. The provided data tables, structural information, and experimental workflows serve as a valuable technical resource for researchers and professionals, facilitating a deeper understanding and application of this compound in scientific and industrial contexts.

References

The Genesis of Nitroanilines: A Technical History and Synthesis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomers of nitroaniline—ortho, meta, and para—are foundational building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and materials. Their discovery and the development of their synthesis are deeply intertwined with the rise of modern organic chemistry in the 19th century. This in-depth technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for these crucial isomers. It includes a comparative analysis of their physicochemical and spectroscopic properties, detailed historical and modern experimental protocols, and visual representations of synthetic pathways to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Prelude: The Dawn of Aniline and Synthetic Dyes

The story of nitroanilines begins with their parent compound, aniline. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, and he named it "Crystallin". Subsequently, it was independently discovered by several other chemists. Friedlieb Runge isolated it from coal tar in 1834 and named it "kyanol". In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and named it "aniline". A significant breakthrough came in 1842 when Nikolay Zinin successfully synthesized aniline by reducing nitrobenzene, a reaction that would become a cornerstone of aromatic amine synthesis and is now known as the Zinin reduction.[1][2][3][4] It was the eminent German chemist August Wilhelm von Hofmann who, in 1843, demonstrated that these various preparations were, in fact, the same compound.

The commercial significance of aniline was unlocked in 1856 when one of Hofmann's students, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. This discovery catalyzed the birth of the synthetic dye industry and spurred intense research into the chemical transformations of aniline and its derivatives.

The Rise of the Isomers: Navigating the Synthesis of Nitroanilines

Direct nitration of aniline proved to be an inefficient and often hazardous method for producing nitroanilines, as the strong oxidizing conditions of the nitrating mixture would degrade the amino group.[5] This challenge led to the development of indirect and more controlled synthetic strategies in the late 19th and early 20th centuries.

Ortho- and Para-Nitroaniline: A Tale of Protection and Separation

The most common and enduring method for the synthesis of ortho- and para-nitroaniline involves the nitration of acetanilide, the acetyl-protected form of aniline. This strategy, developed in the late 19th century, leverages the acetyl group to moderate the reactivity of the amino group and direct the incoming nitro group primarily to the para position, with the ortho isomer formed as a minor product. The two isomers are then separated, and the acetyl group is removed by hydrolysis to yield the free nitroanilines.

Meta-Nitroaniline: A Selective Reduction Approach

The synthesis of meta-nitroaniline follows a different strategic path. It is most commonly prepared by the partial reduction of 1,3-dinitrobenzene. This selective reduction, often accomplished using sodium sulfide or polysulfide in what is a variation of the Zinin reduction, preferentially reduces one of the two nitro groups to an amino group, yielding the meta-nitroaniline isomer.[3][4][5]

Quantitative Data Summary

The position of the nitro group relative to the amino group has a profound impact on the physicochemical properties of the nitroaniline isomers. These differences are critical for their separation, purification, and subsequent reactivity.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
CAS Number 88-74-499-09-2100-01-6
Molar Mass ( g/mol ) 138.126138.126138.12
Appearance Orange solidYellow solidYellow to brown powder
Melting Point (°C) 71.5114146 - 149
Boiling Point (°C) 284306332
Solubility in water 0.117 g/100 mL (20°C)0.1 g/100 mL (20°C)0.08 g/100 mL (18.5°C)
pKa (of conjugate acid) -0.26 to -0.32.47 to 2.51.0 to 1.1
Dipole Moment (Debye) ~4.2~4.9~6.1 - 6.3
UV-Vis λmax (nm) ~282, 412~251, 357~381
IR (cm⁻¹) N-H stretch ~3380, 3490~3350, 3450~3350, 3470
IR (cm⁻¹) NO₂ asym/sym stretch ~1510 / ~1340~1530 / ~1350~1500 / ~1330
¹H NMR (CDCl₃, δ ppm) ~6.7-8.2 (multiplets)~6.8-7.8 (multiplets)~6.6 (d, 2H), ~8.1 (d, 2H)

(Note: Spectroscopic data are approximate and can vary with solvent and conditions.)[5]

Experimental Protocols

Historical Synthesis Methods (Late 19th - Early 20th Century Principles)

4.1.1. Synthesis of o- and p-Nitroaniline via Nitration of Acetanilide

This method, widely adopted in the late 19th century, involves three main stages:

  • Acetylation of Aniline: Aniline is treated with acetic anhydride or glacial acetic acid to form acetanilide. This protects the amino group and reduces its activating effect on the aromatic ring.

  • Nitration of Acetanilide: The acetanilide is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This yields a mixture of o- and p-nitroacetanilide, with the p-isomer being the major product.

  • Separation and Hydrolysis: The isomers are separated based on their differential solubility in ethanol. The less soluble p-nitroacetanilide crystallizes out, while the o-isomer remains in solution. The separated isomers are then hydrolyzed, typically by heating with aqueous acid (e.g., sulfuric or hydrochloric acid), to remove the acetyl group and yield the corresponding nitroanilines.

4.1.2. Synthesis of m-Nitroaniline via Zinin Reduction

The principle of the Zinin reduction, first demonstrated in 1842 for the synthesis of aniline from nitrobenzene, was adapted for the selective reduction of dinitro compounds.

  • Dinitration of Benzene: Benzene is first dinitrated to 1,3-dinitrobenzene using a strong nitrating mixture.

  • Selective Reduction: The 1,3-dinitrobenzene is then treated with a reducing agent such as an alcoholic solution of ammonium sulfide or sodium sulfide. Under controlled conditions, only one of the nitro groups is reduced to an amino group, yielding m-nitroaniline.

Modern Laboratory Synthesis Protocols

4.2.1. Synthesis of p-Nitroaniline

This three-step synthesis is a classic undergraduate and research laboratory procedure.

Step 1: Synthesis of Acetanilide from Aniline

  • In a flask, combine aniline and glacial acetic acid. Heat the mixture gently under reflux. After cooling, pour the reaction mixture into ice water to precipitate the acetanilide. Collect the solid by vacuum filtration and wash with cold water.

Step 2: Synthesis of p-Nitroacetanilide from Acetanilide

  • Dissolve acetanilide in glacial acetic acid and cool the solution in an ice bath. Add concentrated sulfuric acid slowly while keeping the temperature low. In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath. Add the nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (0-5 °C). After the addition is complete, allow the mixture to stand at room temperature before pouring it onto crushed ice. The precipitated p-nitroacetanilide is collected by vacuum filtration and washed with cold water. The crude product is then recrystallized from ethanol to separate it from the more soluble o-nitroacetanilide.

Step 3: Synthesis of p-Nitroaniline from p-Nitroacetanilide

  • Heat a mixture of p-nitroacetanilide and aqueous sulfuric acid (e.g., 70%) under reflux for 20-30 minutes. Cool the solution and then pour it into cold water. Neutralize the solution with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the p-nitroaniline. Collect the yellow solid by vacuum filtration, wash with water, and recrystallize from a water/ethanol mixture.

4.2.2. Synthesis of o-Nitroaniline

  • The o-nitroaniline can be isolated from the ethanol filtrate from the recrystallization of p-nitroacetanilide in the procedure above. The ethanol is evaporated, and the remaining residue is hydrolyzed with aqueous acid in a similar manner to the p-isomer to yield o-nitroaniline.

4.2.3. Synthesis of m-Nitroaniline

  • In a round-bottom flask, dissolve m-dinitrobenzene in hot methanol. In a separate container, prepare a solution of sodium sulfide nonahydrate in water, and then add sodium bicarbonate in portions with stirring until the evolution of gas ceases. Add this methanolic sodium hydrosulfide solution to the refluxing solution of m-dinitrobenzene. After a period of reflux, distill off most of the methanol. Pour the residue into cold water to precipitate the m-nitroaniline. Collect the solid by filtration and recrystallize from hot water or a water/methanol mixture.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of nitroaniline isomers.

Synthesis_of_o_and_p_Nitroaniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (CH3CO)2O or CH3COOH Nitroacetanilides Mixture of o- and p-Nitroacetanilide Acetanilide->Nitroacetanilides Nitration HNO3, H2SO4 p_Nitroacetanilide p-Nitroacetanilide Nitroacetanilides->p_Nitroacetanilide Crystallization (Separation) o_Nitroacetanilide o-Nitroacetanilide Nitroacetanilides->o_Nitroacetanilide Filtrate p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis H+, H2O o_Nitroaniline o-Nitroaniline o_Nitroacetanilide->o_Nitroaniline Hydrolysis H+, H2O

Synthesis of o- and p-Nitroaniline from Aniline.

Synthesis_of_m_Nitroaniline Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration HNO3, H2SO4 m_Dinitrobenzene m-Dinitrobenzene Nitrobenzene->m_Dinitrobenzene Nitration HNO3, H2SO4 m_Nitroaniline m-Nitroaniline m_Dinitrobenzene->m_Nitroaniline Selective Reduction (Zinin Reduction) Na2S or (NH4)2S

Synthesis of m-Nitroaniline from Benzene.

Conclusion

The nitroaniline isomers are a testament to the ingenuity of early organic chemists in overcoming synthetic challenges. The development of methods to control the regioselectivity of nitration on the aniline scaffold laid the groundwork for the synthesis of a vast number of aromatic compounds. The distinct physicochemical properties of the ortho, meta, and para isomers, arising from the electronic interplay between the amino and nitro groups, continue to be a subject of study and are exploited in their diverse applications. The historical and modern synthetic protocols detailed in this guide provide a comprehensive resource for chemists to understand, utilize, and innovate upon the chemistry of these fundamental building blocks.

References

A Comparative Analysis of 2-Nitroaniline and 4-Nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 2-nitroaniline and 4-nitroaniline, two crucial isomers with significant applications in the chemical and pharmaceutical industries. This document details their physicochemical properties, synthesis routes, spectroscopic characteristics, and analytical methodologies. Furthermore, it delves into their toxicological profiles, outlining the metabolic pathways and mechanisms of action that are critical for drug development and safety assessment. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and toxicological pathways.

Introduction

2-Nitroaniline and 4-nitroaniline are aromatic amines that serve as essential building blocks in the synthesis of a wide array of commercially important products, including dyes, pigments, antioxidants, and pharmaceuticals.[1][2][3] Their distinct isomeric structures, with the nitro group at the ortho and para positions relative to the amino group, respectively, give rise to significant differences in their chemical and physical properties. These differences influence their reactivity, biological activity, and ultimately their applications. Understanding these distinctions is paramount for researchers and professionals involved in chemical synthesis and drug development.

Physicochemical Properties

The positioning of the nitro group on the aniline ring profoundly impacts the physicochemical properties of 2-nitroaniline and 4-nitroaniline. These differences are summarized in the table below.

Property2-Nitroaniline4-NitroanilineReferences
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂[2][3]
Molecular Weight 138.12 g/mol 138.12 g/mol [2][3]
Appearance Orange solidYellow or brown powder[2][3]
Melting Point 71.5 °C146-149 °C[2][3]
Boiling Point 284 °C332 °C[2][3]
pKa (of anilinium salt) -0.31.0[3][4]
Solubility in water 0.117 g/100 mL (20 °C)0.08 g/100 mL (18.5 °C)[3][4]
Dipole Moment ~4.3 D~6.2 D[3][4]

The higher melting point and dipole moment of 4-nitroaniline can be attributed to its more symmetrical structure, which allows for more efficient crystal packing and a greater separation of charge. The intramolecular hydrogen bonding in 2-nitroaniline between the amino and nitro groups reduces its intermolecular interactions, resulting in a lower melting and boiling point compared to the para isomer.[3]

Synthesis and Chemical Reactions

Synthesis

3.1.1. Synthesis of 2-Nitroaniline

The primary industrial method for synthesizing 2-nitroaniline is through the nucleophilic aromatic substitution of 2-nitrochlorobenzene with ammonia.[1][4]

A common laboratory synthesis involves the nitration of acetanilide. To prevent the formation of the meta-isomer due to the protonation of the amino group in acidic conditions, the amino group of aniline is first protected by acetylation. Subsequent nitration yields a mixture of ortho and para isomers, with the para isomer being the major product. The ortho isomer can then be separated. Sulfonation of aniline to block the para position before nitration can increase the yield of the ortho isomer.[4]

3.1.2. Synthesis of 4-Nitroaniline

Industrially, 4-nitroaniline is also produced by the amination of 4-nitrochlorobenzene.[2]

The laboratory synthesis of 4-nitroaniline typically starts with aniline. The amino group is first protected by reacting aniline with acetic anhydride to form acetanilide. This is a crucial step as direct nitration of aniline leads to the formation of anilinium ions, which are meta-directing. The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the para-nitroacetanilide, with a smaller amount of the ortho isomer. The protecting acetyl group is then removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.[2][5]

Typical Chemical Reactions

Both 2-nitroaniline and 4-nitroaniline undergo reactions characteristic of aromatic amines and nitro compounds.

  • Reduction: The nitro group in both isomers can be reduced to an amino group to form the corresponding phenylenediamines. This is a key reaction in the synthesis of various dyes and polymers.[2][3]

  • Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. These diazonium salts are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.[2][3]

  • N-Alkylation and N-Acylation: The amino group can undergo alkylation and acylation reactions.

Spectroscopic Analysis

UV-Visible Spectroscopy

Both 2-nitroaniline and 4-nitroaniline exhibit strong UV-Vis absorption due to the presence of the chromophoric nitroaniline moiety. In methanol, 2-nitroaniline shows an absorption maximum around 412 nm, while 4-nitroaniline has an absorption maximum at approximately 380 nm.[6]

Infrared (IR) Spectroscopy

The IR spectra of both isomers show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively). The exact positions of these bands can be influenced by hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of both isomers appear in the region of 6.5-8.5 ppm. The chemical shifts and coupling patterns are distinct due to the different substitution patterns. The amino protons typically appear as a broad singlet.

¹³C NMR: The aromatic carbons resonate in the range of 110-160 ppm. The carbon attached to the electron-withdrawing nitro group is shifted downfield, while the carbon attached to the electron-donating amino group is shifted upfield.

Experimental Protocols

Synthesis of 4-Nitroaniline from Aniline (Laboratory Scale)

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Ice

Procedure:

  • Acetylation of Aniline: In a flask, add aniline and an equal volume of acetic anhydride. Gently warm the mixture for 10-15 minutes. Cool the mixture and pour it into ice-cold water to precipitate acetanilide. Filter and wash the crystals with cold water.

  • Nitration of Acetanilide: Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C. After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.

  • Isolation of p-Nitroacetanilide: Pour the reaction mixture onto crushed ice. The yellow precipitate of p-nitroacetanilide is filtered, washed with cold water, and dried.

  • Hydrolysis of p-Nitroacetanilide: Reflux the p-nitroacetanilide with dilute sulfuric acid or hydrochloric acid for 30-60 minutes.

  • Isolation of 4-Nitroaniline: Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-nitroaniline. Filter the yellow crystals, wash with water, and recrystallize from ethanol or water.

Thin-Layer Chromatography (TLC) for Separation of Nitroaniline Isomers

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Mixture of 2-nitroaniline and 4-nitroaniline

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Prepare a dilute solution of the nitroaniline mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the separated spots under a UV lamp. The less polar 2-nitroaniline will have a higher Rf value than the more polar 4-nitroaniline.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 50:50 v/v)

Procedure:

  • Prepare standard solutions of 2-nitroaniline and 4-nitroaniline of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving the mixture in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Inject the standard solutions to obtain a calibration curve.

  • Inject the sample solution.

  • Identify the peaks based on their retention times compared to the standards and quantify the amounts using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • GC-MS system with a capillary column suitable for aromatic compounds (e.g., VF-200ms).[7]

Carrier Gas:

  • Helium or Hydrogen[7]

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C) to ensure separation of the isomers.[8]

    • Carrier gas flow rate: ~1 mL/min[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ions and characteristic fragment ions of the nitroanilines.

  • Analysis: Inject the sample into the GC-MS. The isomers will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparing the spectra with a library of known compounds.

Toxicological Mechanisms and Metabolic Pathways

Both 2-nitroaniline and 4-nitroaniline are classified as toxic substances.[9][10] Their primary mechanism of toxicity involves the formation of methemoglobin.[1][11]

Methemoglobin Formation

The toxic effects of nitroanilines are largely attributed to their ability to induce methemoglobinemia.[1][11] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.

The metabolic activation of nitroanilines is a key step in this process. The nitro group can be reduced by various enzymes, including cytochrome P450 reductases, to form nitroso and hydroxylamine intermediates. These reactive metabolites can then directly oxidize hemoglobin or participate in a redox cycle that generates reactive oxygen species (ROS), which in turn oxidize hemoglobin. 4-Nitroaniline is reported to be a more potent inducer of methemoglobin than 2-nitroaniline.[4]

Methemoglobin_Formation Nitroaniline Nitroaniline (2- or 4-) Enzymes Nitroreductases (e.g., Cytochrome P450 reductase) Nitroaniline->Enzymes Reduction Nitrosoaniline Nitrosoaniline (Reactive Intermediate) Hydroxylamine N-Hydroxylaniline (Reactive Metabolite) Nitrosoaniline->Hydroxylamine Further Reduction Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrier) Hydroxylamine->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) (Cannot carry Oxygen) Hemoglobin->Methemoglobin Enzymes->Nitrosoaniline

Caption: Metabolic activation of nitroaniline leading to methemoglobin formation.

Metabolic Fate

The metabolism of nitroanilines can also involve other pathways, such as hydroxylation of the aromatic ring and conjugation reactions (e.g., glucuronidation and sulfation), which generally lead to more water-soluble compounds that can be excreted from the body. For instance, 2-nitroaniline can be metabolized to 4-amino-3-nitrophenol in vitro by rabbit liver microsomes.[5]

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Nitroaniline Isomers Dissolution Dissolve in appropriate solvent (e.g., Methylene Chloride) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra for each peak Detection->MassSpectra Quantification Quantify using Calibration Curve Chromatogram->Quantification Identification Identify Isomers by comparing with Library Spectra MassSpectra->Identification

Caption: General workflow for the analysis of nitroaniline isomers by GC-MS.

Applications in Drug Development

The nitroaniline scaffold is present in a number of pharmacologically active molecules. For example, derivatives of nitroaniline have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. The understanding of their metabolism and toxicity is therefore a critical aspect of the drug discovery and development process. Structure-activity relationship (SAR) studies often involve modifying the substitution pattern on the nitroaniline core to optimize efficacy and minimize toxicity.

Conclusion

2-Nitroaniline and 4-nitroaniline, while sharing the same molecular formula, exhibit distinct physicochemical properties, reactivity, and toxicological profiles. This comparative analysis highlights the importance of isomeric structure in determining the characteristics of a molecule. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the safe handling, effective utilization, and further investigation of these important chemical intermediates. A thorough understanding of their properties and biological effects is essential for the development of new materials and therapeutic agents.

References

A Technical Guide to the Theoretical and Experimental Properties of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the theoretical and experimental properties of 2-Nitroaniline Hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to support research and development activities.

Introduction

This compound is the hydrochloride salt of 2-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other specialty chemicals. The addition of the hydrochloride group significantly alters the physicochemical properties of the parent molecule, 2-nitroaniline, impacting its solubility, stability, and reactivity. Understanding the interplay between the theoretical and experimentally determined properties of this compound is crucial for its effective application in research and manufacturing.

Data Presentation: A Comparative Analysis

The following tables summarize the key theoretical and experimental properties of this compound and its parent compound, 2-nitroaniline.

Table 1: General and Physicochemical Properties
PropertyTheoretical (this compound)Experimental (this compound)Experimental (2-Nitroaniline)
Molecular Formula C₆H₇ClN₂O₂[1]-C₆H₆N₂O₂[2]
Molecular Weight 174.58 g/mol [1]-138.12 g/mol [2]
Appearance --Orange-yellow solid[2]
Melting Point -Data not available70-73 °C[3]
Boiling Point --284 °C
pKa (of anilinium ion) -0.29 (for 2-nitroaniline)[4]--
Solubility Expected to be more water-soluble than 2-nitroanilineData not availableWater: 1.1 g/L (20 °C)[5], 1.47 g/L (30 °C)[2]Organic Solvents: Soluble in ethanol, ether, acetone, benzene, chloroform[2][6]
Table 2: Computed Molecular Descriptors (Theoretical) for this compound
DescriptorValueReference
Exact Mass 174.0196052 Da[1]
Topological Polar Surface Area 71.8 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Table 3: Spectroscopic Data
SpectroscopyTheoretical (this compound)Experimental (this compound)Experimental (2-Nitroaniline)
UV-Vis (λmax) -Data available in spectral databases[1]428 nm in KClO₄ solution, shifts in acidic solution[7]
FT-IR (Notable Peaks) Calculated spectra for the cation exist[8]KBr wafer spectrum available[1]Spectra available, with characteristic N-H, NO₂, and aromatic C-H stretches[8][9]
¹H NMR -Spectrum available[1]δ (CDCl₃): 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t), 5.98 (s, 2H)[10]
¹³C NMR -Spectrum available[11]-

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of 2-nitroaniline and its subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 2-Nitroaniline

A common industrial method for the synthesis of 2-nitroaniline is the ammonolysis of 2-chloronitrobenzene.

  • Reaction: 2-chloronitrobenzene is heated with an excess of aqueous ammonia in an autoclave. The temperature is gradually increased to around 180°C, leading to a pressure increase.

  • Work-up: After the reaction, the pressure is released, and the product is isolated by filtration and washing. This reaction is highly exothermic and requires careful temperature control.

Step 2: Formation of this compound

  • Procedure: 2-nitroaniline is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).

  • Concentrated hydrochloric acid is added dropwise to the solution with stirring.

  • The this compound salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification:

Recrystallization is a common method for purification. A suitable solvent system would be a polar solvent in which the hydrochloride salt is soluble at elevated temperatures but less soluble at room temperature, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Nitroaniline

HPLC is a robust method for the separation and quantification of nitroaniline isomers.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.

  • Detection: UV detection at a wavelength where 2-nitroaniline has a strong absorbance, typically around 254 nm or its λmax.

  • Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of 2-nitroaniline in a sample. On-line Solid-Phase Extraction (SPE) can be coupled with HPLC for the analysis of trace amounts in environmental samples[12][13].

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Nitroaniline cluster_conversion Conversion to Hydrochloride Salt 2-Chloronitrobenzene 2-Chloronitrobenzene Autoclave Autoclave 2-Chloronitrobenzene->Autoclave Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Autoclave 2-Nitroaniline (crude) 2-Nitroaniline (crude) Autoclave->2-Nitroaniline (crude) Ammonolysis Dissolution Dissolve in Organic Solvent 2-Nitroaniline (crude)->Dissolution Addition of HCl Add conc. HCl Dissolution->Addition of HCl Precipitation Precipitation Addition of HCl->Precipitation Filtration_Wash Filter and Wash Precipitation->Filtration_Wash Drying Drying Filtration_Wash->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Pump Injector C18 Column UV Detector Sample_Preparation->HPLC_System:p2 Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis Results Concentration of This compound Data_Analysis->Results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide provides a detailed comparison of the theoretical and experimental properties of this compound. While a significant amount of data is available for the parent compound, 2-nitroaniline, there is a noticeable gap in the literature regarding the experimentally determined melting point and solubility of the hydrochloride salt. The provided experimental protocols and workflows offer a solid foundation for researchers working with this compound. Further experimental characterization of this compound would be a valuable contribution to the scientific community, particularly for those in the fields of chemical synthesis and drug development.

References

Navigating the Risks: A Comprehensive Guide to the Safe Handling of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Nitroaniline Hydrochloride, a key intermediate in various synthetic processes, presents a significant set of health and safety challenges that necessitate rigorous handling protocols. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from extensive safety data sheets and toxicological information, to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily exhibiting acute toxicity and causing serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

The following pictograms and hazard statements are associated with this compound:

PictogramSignal WordHazard Statement
alt text
Warning H302: Harmful if swallowed.[1] H319: Causes serious eye irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.58 g/mol [1]
Appearance Amber to yellow-orange solid/crystals[2][3]
Melting Point 70 - 74 °C / 158 - 165.2 °F[2]
Boiling Point 284 °C / 543.2 °F[2]
Flash Point 168 °C / 334.4 °F[2]
Solubility 1.1 g/L in water (20°C)[3]
Vapor Pressure 1 mmHg @ 104 °C[2]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate Personal Protective Equipment (PPE) are paramount to prevent adverse health effects.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may be necessary for certain operations.[5][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][4]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls.[6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling
  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2][5]

  • Avoid the formation and accumulation of dust.[2][4]

  • Use non-sparking tools to prevent ignition.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep containers tightly closed.[2][4]

  • Store in a locked poison room.[4]

  • Keep away from incompatible substances such as strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent the spread of contamination.

Personal Precautions
  • Evacuate personnel to a safe area.[6]

  • Wear appropriate personal protective equipment as outlined in Section 3.2.[2]

  • Avoid breathing dust and vapors.[6]

Environmental Precautions
  • Prevent the product from entering drains, surface water, or the sanitary sewer system.[2][6]

Methods for Cleaning Up
  • For small spills, sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[2]

  • For large spills, it may be necessary to dissolve the material in a flammable solvent and atomize it in a suitable combustion chamber.[5]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

  • Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

  • Stability: Stable under normal storage conditions.[2]

  • Incompatible Materials: Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

Experimental Protocols

Detailed experimental protocols for toxicological and safety assessments are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using a method similar to OECD Test Guideline 423. In this protocol, a stepwise procedure is used with a limited number of animals at each step. The substance is administered orally to a group of fasted animals. Observations of effects and mortality are made over a defined period.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

2_Nitroaniline_Hydrochloride_Safety_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated, Locked Area Inspect->Store Prep Prepare Work Area (Fume Hood, Eyewash/Shower Check) Store->Prep Transfer to Lab DonPPE Don Appropriate PPE Prep->DonPPE Handle Weigh and Handle Chemical DonPPE->Handle Use Perform Experimental Procedure Handle->Use Decontaminate Decontaminate Work Area and Equipment Use->Decontaminate DoffPPE Properly Remove and Dispose of PPE Decontaminate->DoffPPE Waste Dispose of Chemical Waste According to Regulations Decontaminate->Waste Spill Accidental Spill Exposure Personal Exposure Fire Fire

Caption: Workflow for the safe handling of this compound.

This comprehensive guide underscores the importance of a proactive and informed approach to the safe handling of this compound. By implementing these measures, research institutions and pharmaceutical companies can ensure a safe working environment and mitigate the risks associated with this valuable but hazardous chemical compound.

References

understanding the basicity of 2-Nitroaniline compared to aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide comparing the basicity of 2-Nitroaniline and Aniline for researchers, scientists, and drug development professionals.

Abstract

Basicity is a fundamental chemical property that significantly influences the pharmacokinetic and pharmacodynamic profiles of amine-containing molecules in drug development. This guide provides a detailed comparative analysis of the basicity of 2-nitroaniline and its parent compound, aniline. We explore the structural and electronic factors that lead to the profoundly lower basicity of 2-nitroaniline, a difference of approximately five orders of magnitude. This analysis is supported by quantitative pKa data, detailed explanations of the underlying chemical principles—namely inductive effects, resonance effects, and intramolecular hydrogen bonding—and illustrative diagrams. Furthermore, a generalized experimental protocol for the spectrophotometric determination of pKa values is provided to offer a practical context for the presented data.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as its conjugate acid is stronger and more readily donates a proton. The significant disparity in basicity between aniline and 2-nitroaniline is evident from their respective pKa values.

CompoundStructurepKa of Conjugate AcidReference
AnilineC₆H₅NH₂4.63[1]
2-Nitroanilineo-NO₂C₆H₄NH₂-0.26[2][3]

As the data indicates, 2-nitroaniline is a substantially weaker base than aniline. The amine in 2-nitroaniline is nearly 100,000 times less basic than in aniline, a phenomenon attributable to a combination of electronic and steric factors introduced by the ortho-nitro group[4].

Factors Influencing Basicity

The availability of the lone pair of electrons on the amino nitrogen atom for protonation is the primary determinant of basicity. In aniline, this lone pair is already partially delocalized into the aromatic π-system, making it less basic than aliphatic amines like cyclohexylamine. However, the introduction of a nitro group at the ortho position drastically reduces this availability further through several key mechanisms.

Basicity of Aniline: The Role of Resonance

The nitrogen atom's lone pair in aniline can overlap with the p-orbitals of the benzene ring, delocalizing the electron density. This resonance stabilization, which is present in the free base but disrupted upon protonation, is the reason aniline is a weaker base than simple alkylamines.

Caption: Resonance delocalization in aniline.

Factors Reducing Basicity in 2-Nitroaniline

The presence of the nitro group (—NO₂) in the ortho position introduces powerful electron-withdrawing effects that dramatically decrease the electron density on the amino nitrogen.

The nitro group is highly electronegative. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the amino group through the sigma (σ) bonds of the benzene ring.[2][5] This effect reduces the availability of the nitrogen's lone pair for donation to a proton.

The nitro group also deactivates the ring through a powerful resonance or mesomeric (-M) effect. It withdraws π-electron density from the ring, particularly from the ortho and para positions.[2][6] In 2-nitroaniline, this effect provides an extended pathway for the delocalization of the amino group's lone pair, pulling it into the ring and all the way onto the oxygen atoms of the nitro group. This extensive delocalization makes the lone pair significantly less available for protonation.[2]

Caption: Extended resonance in 2-nitroaniline.

A unique feature of the ortho isomer is the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group.[4][7][8] This interaction creates a stable six-membered ring structure that effectively "locks" the nitrogen's lone pair in place, reducing its conformational flexibility and availability for protonation.[4] This phenomenon is a major component of the "ortho effect," which often makes ortho-substituted anilines anomalously weak bases compared to their meta and para counterparts.[2]

Caption: Inductive effect and H-bonding in 2-nitroaniline.

Experimental Protocol: Spectrophotometric pKa Determination

One of the most common methods for determining the pKa of anilines is through UV-Vis spectrophotometry. This technique relies on the fact that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule have distinct UV absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to find the pKa.

Methodology
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the expected pKa.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the analyte (e.g., 2-nitroaniline) in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the total analyte concentration is the same in all samples.

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectrum (e.g., from 200-500 nm) for the most acidic and most basic samples to identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

    • Measure the absorbance of each prepared sample at this fixed analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance (A) versus the pH of the buffer solutions. This will generate a sigmoidal curve.[9]

    • The pKa is the pH value at the inflection point of this curve. It can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation, where pKa = pH when the concentrations of the protonated and deprotonated species are equal.

G cluster_workflow Workflow for Spectrophotometric pKa Determination prep_buffers 1. Prepare Buffers (Range of known pH) mix_samples 3. Create Samples (Stock + Buffers) prep_buffers->mix_samples prep_stock 2. Prepare Analyte Stock Solution prep_stock->mix_samples scan_spectra 4. Scan Spectra (Find analytical λ) mix_samples->scan_spectra measure_abs 5. Measure Absorbance (All samples at λ) scan_spectra->measure_abs plot_data 6. Plot Absorbance vs. pH measure_abs->plot_data determine_pka 7. Determine pKa (Inflection Point) plot_data->determine_pka

Caption: Experimental workflow for pKa determination.

Conclusion

The basicity of 2-nitroaniline is dramatically lower than that of aniline due to the potent electron-withdrawing nature of the ortho-nitro substituent. This effect is a powerful synergy of three distinct mechanisms: the through-bond inductive withdrawal (-I effect), the through-space resonance withdrawal (-M effect) that delocalizes the nitrogen's lone pair onto the nitro group, and the formation of a stabilizing intramolecular hydrogen bond. Understanding these fundamental principles is critical for medicinal chemists and drug development professionals when designing and optimizing molecules, as seemingly small structural modifications can lead to profound changes in essential physicochemical properties like basicity.

References

The Pivotal Role of Intramolecular Hydrogen Bonding in 2-Nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroaniline, a fundamental building block in the synthesis of dyes, pharmaceuticals, and pigments, exhibits a fascinating and influential structural feature: a strong intramolecular hydrogen bond. This internal bond, formed between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-positioned nitro group, profoundly dictates the molecule's chemical behavior, spectroscopic signature, and solid-state architecture. This technical guide provides a comprehensive exploration of the multifaceted role of this intramolecular hydrogen bond, presenting key experimental data, detailed methodologies, and logical frameworks to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Structural and Electronic Implications of Intramolecular Hydrogen Bonding

The presence of an intramolecular hydrogen bond in 2-nitroaniline creates a stable, planar, six-membered ring structure.[1] This chelate ring significantly influences the molecule's geometry and electron distribution.

Key Impacts:

  • Planarity and Stability: The hydrogen bond locks the amino and nitro groups in a coplanar orientation with the benzene ring, enhancing molecular stability.

  • Reduced Basicity: A critical consequence of the intramolecular hydrogen bond is the marked decrease in the basicity of the amino group. The involvement of the lone pair of electrons on the nitrogen atom in the hydrogen bond reduces their availability for protonation. Consequently, 2-nitroaniline is a significantly weaker base than aniline, with a pKa of the anilinium salt around -0.3.[2]

  • Electron Delocalization: The planar structure facilitates π-electron delocalization across the molecule, influencing its spectroscopic properties and reactivity. The amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing.

Spectroscopic Characterization

The intramolecular hydrogen bond in 2-nitroaniline gives rise to distinct features in various spectroscopic analyses.

Infrared (IR) Spectroscopy

In non-polar solvents, the N-H stretching vibrations of the amino group in 2-nitroaniline are observed at different frequencies compared to its isomers or aniline. The presence of the intramolecular hydrogen bond leads to a splitting of the N-H stretching bands. One N-H bond is free, while the other is engaged in the hydrogen bond.

Vibrational Mode 2-Nitroaniline (in CCl₄) (cm⁻¹) Aniline (in CCl₄) (cm⁻¹)
Asymmetric N-H Stretch~3521~3481
Symmetric N-H Stretch~3405~3395
NO₂ Asymmetric Stretch ~1505-
NO₂ Symmetric Stretch ~1345-

Data compiled from various spectroscopic sources.[3]

The lower frequency of the hydrogen-bonded N-H stretch is a direct indicator of the bond's presence and strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 2-nitroaniline, the chemical shift of the amino protons is influenced by the intramolecular hydrogen bond. The protons of the amino group typically appear as a broad singlet, and its chemical shift can be solvent-dependent.[4] The downfield shift of the proton involved in the hydrogen bond is a characteristic feature.

Proton Typical Chemical Shift (δ, ppm in CDCl₃)
Aromatic Protons6.7 - 8.1
Amino Protons (NH₂)~6.2 (broad singlet)

Note: The exact chemical shifts can vary with solvent and concentration.[5][6]

Crystallographic Evidence

X-ray crystallography provides definitive proof and precise geometric parameters of the intramolecular hydrogen bond in the solid state. Studies on 2-nitroaniline and its derivatives consistently show a short distance between the amino hydrogen and the nitro oxygen, indicative of a strong hydrogen bond.[1][7][8]

Parameter Typical Value
N-H···O distance (Å)~2.6 - 2.7
N-H···O angle (°)~140 - 150
N-H bond length (Å)~0.8 - 0.9
H···O distance (Å)~1.8 - 2.0

Data is generalized from crystallographic studies of 2-nitroaniline and its derivatives.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To observe the N-H stretching frequencies and identify the effect of intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-nitroaniline (e.g., 0.01 M) in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). A non-polar solvent is crucial to minimize intermolecular hydrogen bonding with the solvent.

  • Reference Spectrum: Record a background spectrum of the pure solvent.

  • Sample Spectrum: Record the IR spectrum of the 2-nitroaniline solution in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the asymmetric and symmetric N-H stretching bands (typically between 3550 and 3350 cm⁻¹) and the NO₂ stretching bands (around 1520 cm⁻¹ and 1350 cm⁻¹).[3][9] Compare the observed frequencies with those of aniline or p-nitroaniline under the same conditions to highlight the effect of the intramolecular hydrogen bond.

Single-Crystal X-ray Diffraction

Objective: To determine the precise molecular geometry and confirm the presence and parameters of the intramolecular hydrogen bond.

Methodology:

  • Crystal Growth: Grow single crystals of 2-nitroaniline suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).[10]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[10]

  • Data Collection: Mount the crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[10]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain a final, accurate molecular structure.[10][11]

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles. Specifically, measure the N-H···O distance and the N-H···O angle to characterize the intramolecular hydrogen bond.

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of intramolecular hydrogen bonding in 2-nitroaniline.

G cluster_structure Molecular Structure of 2-Nitroaniline Amino_Group Amino Group (-NH2) (H-bond donor) Intramolecular_HBond Intramolecular Hydrogen Bond (N-H···O) Amino_Group->Intramolecular_HBond Nitro_Group Nitro Group (-NO2) (H-bond acceptor) Nitro_Group->Intramolecular_HBond Benzene_Ring Benzene Ring Benzene_Ring->Amino_Group Benzene_Ring->Nitro_Group

Caption: Formation of the intramolecular hydrogen bond in 2-nitroaniline.

experimental_workflow Start Hypothesis: Intramolecular H-bond exists IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR XRD X-ray Crystallography Start->XRD Analysis_IR Analyze N-H stretching frequencies IR->Analysis_IR Analysis_NMR Analyze NH proton chemical shift NMR->Analysis_NMR Analysis_XRD Determine N-H···O distance and angle XRD->Analysis_XRD Conclusion Confirmation and Characterization of Intramolecular H-bond Analysis_IR->Conclusion Analysis_NMR->Conclusion Analysis_XRD->Conclusion

Caption: Experimental workflow for investigating the intramolecular hydrogen bond.

Conclusion

The intramolecular hydrogen bond in 2-nitroaniline is a dominant structural feature that profoundly influences its physicochemical properties and reactivity. A thorough understanding of this interaction, gained through a combination of spectroscopic and crystallographic techniques, is essential for researchers and professionals who utilize 2-nitroaniline and its derivatives in various applications, including the design and synthesis of novel drug candidates. The stability conferred by this internal hydrogen bond can impact molecular recognition processes and the overall pharmacokinetic profile of a drug molecule. Therefore, a detailed characterization of this feature is a critical step in the rational design of new chemical entities.

References

Methodological & Application

Application Note and Protocol: Synthesis of o-Phenylenediamine from 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Phenylenediamine (OPD) is a critical aromatic diamine intermediate in the synthesis of a wide range of commercially significant products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] In the pharmaceutical industry, OPD serves as a precursor for various heterocyclic compounds that constitute the active ingredients in numerous drugs.[1] The most common synthetic route to o-phenylenediamine involves the reduction of 2-nitroaniline.[1] This document provides a detailed protocol for the laboratory-scale synthesis of o-phenylenediamine from 2-nitroaniline hydrochloride via reduction using stannous chloride in hydrochloric acid, a classic and reliable method.[2][3]

Reaction Principle

The synthesis involves the reduction of the nitro group (-NO₂) of 2-nitroaniline to an amino group (-NH₂) using a reducing agent in an acidic medium. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is an effective system for this transformation. The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced. The overall reaction is as follows:

C₆H₄(NO₂)NH₂·HCl + 3SnCl₂ + 7HCl → C₆H₄(NH₂)₂·2HCl + 3SnCl₄ + 2H₂O

The resulting o-phenylenediamine dihydrochloride is then neutralized with a base to yield the free diamine.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the reduction of aromatic nitro compounds.[2][4]

Materials and Equipment

  • Chemicals:

    • 2-Nitroaniline

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Sodium Hydroxide (NaOH)

    • Sodium Hydrosulfite (Na₂S₂O₄)

    • Decolorizing Activated Charcoal

    • Distilled Water

    • Ice

  • Equipment:

    • Three-necked round-bottom flask (1 L)

    • Mechanical stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle

    • Büchner funnel and flask

    • Beakers

    • pH paper or pH meter

    • Vacuum desiccator

Procedure

  • Reaction Setup:

    • In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 69 g (0.5 mole) of 2-nitroaniline.[2]

    • Prepare a solution of stannous chloride by dissolving 282 g (1.25 moles) of stannous chloride dihydrate in 625 mL of concentrated hydrochloric acid.

  • Reduction Reaction:

    • Slowly add the stannous chloride solution to the stirred 2-nitroaniline in the flask. The addition should be done in portions to control the exothermic reaction.

    • After the initial vigorous reaction subsides, gently heat the mixture on a steam bath with continuous stirring for about 1 hour to ensure the completion of the reaction. The solution should become clear.[3]

  • Isolation of o-Phenylenediamine Dihydrochloride:

    • Cool the reaction mixture in an ice bath. The o-phenylenediamine will precipitate as its dihydrochloride salt.[2]

    • Collect the colorless crystals of o-phenylenediamine dihydrochloride by suction filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of cold, concentrated hydrochloric acid to remove any residual impurities.[2]

    • The yield of the crude dihydrochloride salt is typically around 77–81 g.[2]

  • Liberation and Purification of o-Phenylenediamine:

    • Dissolve the crude o-phenylenediamine dihydrochloride in approximately 500 mL of hot water.

    • To this hot solution, add 1-2 g of sodium hydrosulfite to reduce any colored oxidation impurities, followed by a small amount of decolorizing activated charcoal.[5]

    • Filter the hot solution by suction to remove the charcoal.[2]

    • Cool the filtrate in an ice-salt bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly alkaline (pH > 10). This will precipitate the free o-phenylenediamine base.

    • Collect the faintly yellow crystals of o-phenylenediamine by suction filtration.

    • Wash the crystals with a small amount of ice-cold water.

    • Dry the purified product in a vacuum desiccator over solid sodium hydroxide.

Characterization

The final product can be characterized by:

  • Melting Point: Pure o-phenylenediamine has a melting point of 99–101 °C.[2]

  • Spectroscopy: Techniques like FT-IR, ¹H-NMR, and Mass Spectrometry can be used to confirm the structure and purity of the synthesized compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValueReference
Reactants
2-Nitroaniline (Molecular Weight: 138.12 g/mol )69 g (0.5 mol)[2]
Stannous Chloride Dihydrate (Molecular Weight: 225.63 g/mol )282 g (1.25 mol)Calculated
Product
o-Phenylenediamine (Molecular Weight: 108.14 g/mol )
Theoretical Yield54.07 g (0.5 mol)Calculated
Expected Yield (Purified)40–46 g[2]
Yield Percentage74–85%[2]
Melting Point99–101 °C[2]

Visualizations

Chemical Reaction Pathway

reaction_pathway 2-Nitroaniline 2-Nitroaniline (C₆H₄(NO₂)NH₂) o-Phenylenediamine o-Phenylenediamine (C₆H₄(NH₂)₂) 2-Nitroaniline->o-Phenylenediamine  SnCl₂ / HCl (Reduction)

Caption: Reduction of 2-nitroaniline to o-phenylenediamine.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification start Start: 2-Nitroaniline reagents Add SnCl₂ in conc. HCl start->reagents heat Heat mixture (approx. 1 hour) reagents->heat cool Cool in ice bath heat->cool filter1 Filter to collect o-phenylenediamine dihydrochloride cool->filter1 dissolve Dissolve salt in hot water filter1->dissolve decolorize Add Na₂S₂O₄ and charcoal dissolve->decolorize filter2 Hot filtration decolorize->filter2 neutralize Neutralize with NaOH to precipitate product filter2->neutralize filter3 Filter to collect pure o-phenylenediamine neutralize->filter3 dry Dry in vacuum desiccator filter3->dry end_product Final Product: Purified o-Phenylenediamine dry->end_product

Caption: Workflow for the synthesis of o-phenylenediamine.

Safety Precautions

  • 2-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Stannous Chloride: Harmful if swallowed and causes skin and eye irritation.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • The reaction is exothermic and should be performed with caution, especially during the addition of the acidic stannous chloride solution.

  • All chemical waste should be disposed of in accordance with local regulations.

References

Application Notes and Protocols for the Reduction of 2-Nitroaniline to o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2-nitroaniline to o-phenylenediamine is a critical transformation in synthetic organic chemistry, providing a key building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. o-Phenylenediamine is a precursor to various heterocyclic compounds, most notably benzimidazoles, which are prevalent in many biologically active molecules. This document provides a detailed overview of the primary mechanisms for this reduction, comprehensive experimental protocols for common laboratory-scale procedures, and a comparative analysis of different reduction methods.

Mechanisms of Reduction

The conversion of the nitro group in 2-nitroaniline to an amino group is a six-electron reduction. This transformation can be achieved through two primary mechanistic pathways: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.

The mechanism is generally described by the Langmuir-Hinshelwood model, which involves the following key steps:

  • Adsorption: Both the 2-nitroaniline and the hydrogen source (e.g., H₂ gas or a hydrogen donor like hydrazine) adsorb onto the surface of the metal catalyst.

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion. The initial reduction product is nitrosobenzene, which is then further reduced to N-phenylhydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine, o-phenylenediamine.

  • Desorption: The final product, o-phenylenediamine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst Surface 2-Nitroaniline_ads 2-Nitroaniline (adsorbed) Nitroso_intermediate_ads Nitroso Intermediate (adsorbed) 2-Nitroaniline_ads->Nitroso_intermediate_ads +2H⁺, +2e⁻ H_ads Hydrogen (adsorbed) Hydroxylamine_intermediate_ads Hydroxylamine Intermediate (adsorbed) Nitroso_intermediate_ads->Hydroxylamine_intermediate_ads +2H⁺, +2e⁻ o-Phenylenediamine_ads o-Phenylenediamine (adsorbed) Hydroxylamine_intermediate_ads->o-Phenylenediamine_ads +2H⁺, +2e⁻ o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine_ads->o-Phenylenediamine Desorption 2-Nitroaniline 2-Nitroaniline 2-Nitroaniline->2-Nitroaniline_ads Adsorption H_source Hydrogen Source (e.g., H₂) H_source->H_ads Adsorption

Catalytic hydrogenation of 2-nitroaniline.
Chemical Reduction with Sodium Dithionite

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when other functional groups in the molecule are sensitive to hydrogenation conditions. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and relatively mild reducing agent for this purpose.[1]

The mechanism is believed to proceed via a single-electron transfer (SET) pathway.[1] In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reaction proceeds as follows:

  • Formation of the Radical Anion: The dithionite ion reversibly dissociates into two sulfur dioxide radical anions.

  • Electron Transfer: The •SO₂⁻ radical transfers an electron to the nitro group of 2-nitroaniline. This process is repeated in a stepwise manner.

  • Intermediate Formation: Similar to catalytic hydrogenation, the reduction proceeds through nitroso and hydroxylamine intermediates.

  • Protonation: The negatively charged intermediates are protonated by the solvent (e.g., water) to ultimately form o-phenylenediamine.

Sodium Dithionite Reduction Mechanism Na2S2O4 Na₂S₂O₄ SO2_radical 2 •SO₂⁻ (Sulfur Dioxide Radical Anion) Na2S2O4->SO2_radical Equilibrium 2-Nitroaniline 2-Nitroaniline Nitro_radical_anion Nitro Radical Anion 2-Nitroaniline->Nitro_radical_anion + •SO₂⁻ (- SO₂) Nitroso_intermediate Nitroso Intermediate Nitro_radical_anion->Nitroso_intermediate Further reduction & protonation Hydroxylamine_intermediate Hydroxylamine Intermediate Nitroso_intermediate->Hydroxylamine_intermediate Further reduction & protonation o-Phenylenediamine o-Phenylenediamine Hydroxylamine_intermediate->o-Phenylenediamine Further reduction & protonation

Reduction of 2-nitroaniline with sodium dithionite.

Data Presentation: Comparison of Reduction Methods

The following tables summarize quantitative data for the reduction of 2-nitroaniline to o-phenylenediamine using various methods.

Table 1: Catalytic Hydrogenation

CatalystHydrogen SourceSolventTemperature (°C)Pressure (MPa)TimeYield (%)Reference
5% Pd/CH₂Water8012.5 h99.7[2]
Raney NiH₂Methanol60-702.02-3 h>98.5[3]
Raney NiH₂-95-105~2~1 h>97[4]
Pd-Ni/GOH₂Methanol80-1000.5-1.5--[5]
Au/SiO₂/Fe₃O₄NaBH₄WaterRoom Temp-225 s100[6]
CuFe₂O₄ NPsNaBH₄WaterRoom Temp-90 s95.6[6][7]

Table 2: Chemical Reduction

Reducing AgentSolventTemperature (°C)TimeYield (%)Reference
Sodium DithioniteEthanol/WaterReflux--[8]
Sodium SulfideWater105-1105 h70-80[4]
Zinc Dust/NaOHEthanolReflux-85-93[9]
Tin/HCl----[9]
Stannous Chloride/HCl----[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of 2-nitroaniline using 5% Pd/C as the catalyst and hydrogen gas as the reducing agent.[2]

Materials:

  • 2-nitroaniline

  • 5% Palladium on Carbon (Pd/C)

  • Water (as solvent)

  • Nitrogen gas

  • Hydrogen gas

  • Pressure reactor (autoclave)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Vessel Preparation: To a pressure reactor, add 2-nitroaniline, water as the solvent, and 5% palladium on carbon catalyst. For example, for 400g of 2-nitroaniline, use water as the solvent and an appropriate amount of 5% Pd/C.

  • Inerting: Seal the reactor and purge the system by repeatedly pressurizing with nitrogen gas and then venting to remove any residual air.

  • Hydrogenation: After purging with nitrogen, evacuate the vessel and then purge with hydrogen gas. Repeat this process. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

  • Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours (e.g., 2 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture while hot to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • Isolation: Cool the filtrate to induce crystallization of o-phenylenediamine. Collect the product by filtration, wash with cold water, and dry under vacuum. A yield of approximately 99.7% can be expected.[2]

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Add 2-nitroaniline, water, and 5% Pd/C to pressure reactor B Seal reactor and purge with N₂ A->B C Purge reactor with H₂ and pressurize to 1 MPa B->C D Heat to 80°C with stirring C->D E Monitor H₂ uptake until reaction is complete (approx. 2h) D->E F Cool reactor, vent H₂, and purge with N₂ E->F G Hot filter to remove Pd/C catalyst F->G H Cool filtrate to crystallize product G->H I Filter, wash with cold water, and dry H->I

Workflow for catalytic hydrogenation of 2-nitroaniline.
Protocol 2: Chemical Reduction using Sodium Dithionite

This protocol provides a general procedure for the reduction of 2-nitroaniline using sodium dithionite.[1][8]

Materials:

  • 2-nitroaniline

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Extraction and purification equipment

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline in a mixture of ethanol and water.

  • Addition of Reducing Agent: Heat the solution to reflux. In a separate flask, prepare a solution of sodium dithionite in water. Slowly add the aqueous sodium dithionite solution to the refluxing solution of 2-nitroaniline. The reaction is exothermic, and the addition should be controlled to maintain a steady reflux.

  • Reaction: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[1] Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation and Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine. The crude product can be purified by recrystallization or column chromatography if necessary.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Dissolve 2-nitroaniline in ethanol/water B Heat to reflux A->B C Slowly add aqueous sodium dithionite solution B->C D Maintain reflux and monitor by TLC C->D E Cool to room temperature D->E F Extract with ethyl acetate E->F G Wash with brine and dry organic layer F->G H Concentrate and purify the product G->H

Workflow for sodium dithionite reduction.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 2-Nitroaniline Hydrochloride as the diazo component. This method is fundamental in the production of a wide range of azo dyes, which are significant in the textile industry, colorant manufacturing, and as potential scaffolds in medicinal chemistry. The protocol is divided into two primary stages: the diazotization of this compound and the subsequent azo coupling with a suitable aromatic nucleophile, such as 2-naphthol (β-naphthol).

Introduction

Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a classic example of electrophilic aromatic substitution. The overall process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. The choice of the amine and the coupling component determines the color and properties of the resulting dye. 2-Nitroaniline is a common starting material, and its use leads to the formation of intensely colored dyes.

The synthesis proceeds in two main steps:

  • Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a coupling component, such as 2-naphthol dissolved in an alkaline medium. The diazonium ion attacks the electron-rich ring of the coupling agent to form the azo dye.

Experimental Protocols

This protocol describes the synthesis of an azo dye by reacting diazotized 2-Nitroaniline with 2-naphthol.

Part 1: Diazotization of this compound
  • In a 250 mL beaker, prepare a solution of this compound by dissolving the appropriate amount (see Table 1) in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0–5 °C. It is critical to maintain this temperature range throughout the diazotization reaction.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water. Cool this solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound. The addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear, yellowish solution contains the 2-nitrobenzenediazonium chloride salt.

Part 2: Azo Coupling with 2-Naphthol
  • In a separate 400 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0–5 °C.

  • While vigorously stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.

  • An intensely colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30–60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye thoroughly with cold water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of an azo dye from this compound and 2-naphthol.

ParameterValue
Reactants
This compound10 mmol

Application of 2-Nitroaniline Hydrochloride in Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-nitroaniline hydrochloride as a pivotal intermediate in the synthesis of various pharmaceuticals. Particular focus is given to its role in the production of benzimidazole-based anthelmintics and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to facilitate research and development in medicinal chemistry.

Introduction

2-Nitroaniline is a versatile organic compound extensively used as a precursor in the chemical industry for the synthesis of dyes, pigments, and importantly, pharmaceuticals.[1][2][3] Its hydrochloride salt is often utilized for its increased stability and ease of handling in laboratory and industrial settings.[4] The primary application of 2-nitroaniline in the pharmaceutical sector is as a key starting material for the synthesis of ortho-phenylenediamines (OPD).[1][3][5] OPDs are crucial building blocks for a class of heterocyclic compounds known as benzimidazoles, which form the core structure of numerous drugs with a wide range of biological activities, including anthelmintic, anticancer, and anti-inflammatory properties.[1][2]

The conversion of 2-nitroaniline to o-phenylenediamine is a critical reduction step that paves the way for the subsequent cyclization reactions to form the benzimidazole ring system. This document will detail the synthetic routes from 2-nitroaniline to prominent pharmaceutical agents such as Albendazole and Fenbendazole.

Key Applications in Pharmaceutical Synthesis

The paramount application of 2-nitroaniline in pharmaceutical intermediate synthesis is its conversion to o-phenylenediamine, which is then used to construct the benzimidazole scaffold. This scaffold is present in a variety of commercial drugs.

1. Synthesis of Benzimidazole-Based Anthelmintics:

  • Albendazole: A broad-spectrum anthelmintic, is synthesized from 2-nitroaniline through a multi-step process. The synthesis involves thiocyanation of 2-nitroaniline, followed by alkylation, reduction of the nitro group to an amine, and finally, cyclization to form the benzimidazole ring.[6][7]

  • Fenbendazole: Another widely used benzimidazole anthelmintic, is also synthesized from a 2-nitroaniline derivative. The synthesis involves the reaction of 5-chloro-2-nitroaniline with thiophenol, followed by reduction and cyclization.[8]

2. Synthesis of Other Biologically Active Molecules:

  • N-substituted 2-nitroaniline derivatives have shown potential as anticancer and antimicrobial agents.[9]

  • The benzimidazole core, derived from 2-nitroaniline, is also a key feature in drugs developed as analgesics and anti-inflammatory agents.[2]

Experimental Protocols

The following are detailed experimental protocols for key transformations involving 2-nitroaniline and its derivatives in the synthesis of pharmaceutical intermediates.

Protocol 1: Reduction of 2-Nitroaniline to o-Phenylenediamine

This protocol describes a common method for the reduction of the nitro group of 2-nitroaniline to an amino group to form o-phenylenediamine.

Materials:

  • 2-Nitroaniline

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or catalytic hydrogenation setup (e.g., Pd/C catalyst and hydrogen source)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (for salt formation if desired)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware and equipment

Procedure (Sodium Sulfide Reduction):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1 equivalent) in a mixture of ethanol and water.

  • Add sodium sulfide nonahydrate (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The color of the solution will change from orange/red to a darker shade, and finally to a lighter color upon completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a suitable acid (e.g., dilute HCl) and then make it basic with a sodium hydroxide solution to precipitate the product.

  • Filter the crude o-phenylenediamine, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Protocol 2: Synthesis of Albendazole Intermediate (4-(propylthio)-2-nitroaniline) from 2-Nitroaniline

This protocol outlines the initial steps in the synthesis of Albendazole, starting from 2-nitroaniline.[7][10]

Step 1: Thiocyanation of 2-Nitroaniline

  • In a suitable reaction vessel, suspend 2-nitroaniline (1 equivalent) and ammonium thiocyanate (1.2-1.5 equivalents) in methanol at room temperature.[7][10]

  • Cool the mixture to below 10°C.[10]

  • Purge chlorine gas through the reaction mixture for approximately 6 hours, maintaining the temperature below 10°C.[10]

  • After the addition of chlorine gas, stir the reaction mixture for an additional hour.[10]

  • Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-nitro-4-thiocyanoaniline.[7]

Step 2: S-propylation of 2-nitro-4-thiocyanoaniline

  • Suspend the 2-nitro-4-thiocyanoaniline (1 equivalent) in a mixture of n-propanol and water.[10]

  • Slowly add a solution of sodium hydroxide (caustic lye) while keeping the temperature below 35°C.[10]

  • Add n-propyl bromide (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and isolate the product, 4-(propylthio)-2-nitroaniline, by filtration or extraction.

Protocol 3: Synthesis of Fenbendazole Intermediate (5-phenylthio-2-nitroaniline) from 5-Chloro-2-nitroaniline

This protocol describes the synthesis of a key intermediate for Fenbendazole.[8]

Materials:

  • 5-Chloro-2-nitroaniline

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1 equivalent) and thiophenol (1-1.2 equivalents) in DMF.

  • Add potassium carbonate (2-3 equivalents) to the mixture.

  • Heat the reaction mixture with stirring for approximately 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-phenylthio-2-nitroaniline.

Data Presentation

The following tables summarize quantitative data from various synthetic procedures involving 2-nitroaniline and its derivatives.

Table 1: Synthesis of Pharmaceutical Intermediates from 2-Nitroaniline and its Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
2-Nitroaniline2-Nitro-4-thiocyanoanilineNH₄SCN, Cl₂, Methanol, <10°C59[7]
2-Nitro-4-thiocyanoaniline4-(propylthio)-2-nitroanilinen-propyl bromide, NaOH, n-propanol/waterNot specified[10]
5-Chloro-2-nitroaniline5-phenylthio-2-nitroanilineThiophenol, K₂CO₃, DMF, heatingNot specified[8]
2-Nitroanilineo-PhenylenediamineNa₂S·9H₂O, Ethanol/Water, refluxHighGeneral method
2-Nitroaniline2-Nitro-4-thiophenyl anilineThiophenol, N-chloroacetanilide, Triethylamine, Acetonitrile, 70-85°C84.82-86.25[11]

Table 2: Biological Activity of Benzimidazole Derivatives

CompoundTarget/AssayIC₅₀ / InhibitionReference
CarbendazimTubulin polymerization (α₁/β₂)90.9 ± 0.4% inhibition at 20 µM[12][13]
BenomylTubulin polymerization (α₁/β₂)89.9 ± 0.1% inhibition at 20 µM[12][13]
ThiabendazoleTubulin polymerization (α₁/β₂)81.6 ± 1% inhibition at 20 µM[12][13]
Benzimidazole derivative 7nTubulin polymerizationIC₅₀ of 5.05 ± 0.13 μM[14]

Mandatory Visualization

Diagram 1: General Synthetic Pathway from 2-Nitroaniline to Benzimidazole Pharmaceuticals

G cluster_start Starting Material cluster_intermediate1 Key Intermediate Formation cluster_reduction Reduction Step cluster_cyclization Benzimidazole Ring Formation cluster_final Final Pharmaceutical Product 2-Nitroaniline_HCl 2-Nitroaniline Hydrochloride 2-Nitroaniline 2-Nitroaniline 2-Nitroaniline_HCl->2-Nitroaniline Neutralization Substituted_2_Nitroaniline Substituted 2-Nitroaniline 2-Nitroaniline->Substituted_2_Nitroaniline Substitution/ Functionalization o_Phenylenediamine Substituted o-Phenylenediamine Substituted_2_Nitroaniline->o_Phenylenediamine Reduction of Nitro Group Benzimidazole_Core Benzimidazole Core Structure o_Phenylenediamine->Benzimidazole_Core Cyclization with Aldehyde/Carboxylic Acid/ etc. API Active Pharmaceutical Ingredient (e.g., Albendazole, Fenbendazole) Benzimidazole_Core->API Further Modifications

Caption: Synthetic workflow from 2-Nitroaniline to Benzimidazole APIs.

Diagram 2: Mechanism of Action of Benzimidazole Anthelmintics

G Benzimidazole_Drug Benzimidazole Drug (e.g., Albendazole) Tubulin_Dimers β-Tubulin Dimers Benzimidazole_Drug->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Microtubule_Polymerization->Microtubule_Disruption Cellular_Processes Impaired Cellular Processes (e.g., glucose uptake, cell division) Microtubule_Disruption->Cellular_Processes Parasite_Death Parasite Death Cellular_Processes->Parasite_Death

References

Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anti-ulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1] A common and efficient synthetic precursor for the benzimidazole scaffold is 2-nitroaniline and its hydrochloride salt. The synthesis typically involves a one-pot reductive cyclization, where the nitro group of 2-nitroaniline is reduced to an amino group, followed by condensation with an electrophile to form the imidazole ring. This methodology is advantageous as it avoids the isolation of the often unstable o-phenylenediamine intermediate.

This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives from 2-nitroaniline hydrochloride, focusing on two primary one-pot reductive cyclization methods: reaction with aromatic aldehydes and reaction with orthoesters.

While the provided protocols are based on 2-nitroaniline, they are directly applicable to this compound. The hydrochloride salt is readily formed by treating 2-nitroaniline with hydrochloric acid.[2] In the described reductive cyclization reactions, which are often performed under neutral or acidic conditions, the hydrochloride salt can typically be used directly, as the acidic conditions are compatible with the reaction mechanisms.

Synthesis Methodologies

Two robust and widely applicable methods for the one-pot synthesis of benzimidazoles from 2-nitroaniline are detailed below.

Method 1: Reductive Cyclocondensation with Aromatic Aldehydes using Zn/NaHSO₃ in Water

This method offers a green and efficient approach, utilizing readily available and non-hazardous reagents in an aqueous medium. The reaction proceeds via a chemoselective reduction of the nitro group followed by cyclocondensation with an aromatic aldehyde.[1]

Method 2: Reductive Cyclization with Orthoesters using Pd/C and Acetic Acid

This protocol is effective for synthesizing a variety of benzimidazole derivatives under mild conditions at room temperature. The use of a catalytic amount of acetic acid promotes the cyclization of the in situ-generated o-phenylenediamine with an orthoester.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzimidazoles via Reductive Cyclocondensation

Materials:

  • This compound (or 2-Nitroaniline)

  • Aromatic aldehyde

  • Zinc powder (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl acetate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Separatory funnel

Procedure: [1]

  • In a round bottom flask, suspend 2-nitroaniline (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter off the metallic zinc.

  • Pour the filtrate into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-arylbenzimidazole.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization with Orthoesters

Materials:

  • This compound (or 2-Nitroaniline)

  • Orthoester (e.g., triethyl orthoformate, trimethyl orthoacetate)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Acetic acid (HOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure: [3]

  • To a solution of 2-nitroaniline (1 mmol) and the corresponding orthoester (3 mmol) in methanol (10 mL), add a catalytic amount of 10% Pd/C.

  • Add one drop of acetic acid (approximately 20 mg) to the mixture.

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours depending on the substrates.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various benzimidazole derivatives using the protocols described above.

Table 1: Synthesis of 2-Arylbenzimidazoles via Reductive Cyclocondensation with Aromatic Aldehydes [1]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole3095
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole4592
34-Methylbenzaldehyde2-(p-Tolyl)-1H-benzimidazole4594
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole3096
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzimidazole6085
62-Chlorobenzaldehyde2-(2-Chlorophenyl)-1H-benzimidazole6088

Table 2: Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization with Orthoesters [3]

Entry2-Nitroaniline DerivativeR in HC(OR')₃ProductTime (h)Yield (%)
12-NitroanilineH1H-Benzimidazole385
22-NitroanilineCH₃2-Methyl-1H-benzimidazole488
34-Methyl-2-nitroanilineH5-Methyl-1H-benzimidazole382
44-Chloro-2-nitroanilineH5-Chloro-1H-benzimidazole580
54-Fluoro-2-nitroanilineC₂H₅2-Ethyl-5-fluoro-1H-benzimidazole483
65-Trifluoromethyl-2-nitroanilineH6-(Trifluoromethyl)-1H-benzimidazole1275

Visualizations

Experimental Workflow: One-Pot Reductive Cyclization

G General Workflow for One-Pot Benzimidazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup and Purification A 2-Nitroaniline Hydrochloride D One-Pot Reaction Vessel (Solvent, Catalyst) A->D B Electrophile (Aldehyde or Orthoester) B->D C Reducing Agent (e.g., Zn or H₂/Pd/C) C->D E In situ Reduction of Nitro Group D->E Step 1 F Cyclocondensation E->F Step 2 G Filtration / Extraction F->G H Purification (Chromatography / Recrystallization) G->H I Pure Benzimidazole Derivative H->I

Caption: General workflow for the one-pot synthesis of benzimidazoles.

Potential Signaling Pathway Inhibition by Benzimidazole Derivatives

Many benzimidazole derivatives synthesized through these methods exhibit significant anticancer activity. One of the key mechanisms of action is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[4]

G Inhibition of Cancer Signaling Pathways by Benzimidazoles RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Benzimidazole->RAF Benzimidazole->AKT Benzimidazole->MEK

References

Application Notes and Protocols for the Diazotization of 2-Nitroaniline Hydrochloride in Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-nitroaniline hydrochloride, a critical step in the synthesis of a variety of azo pigments. 2-Nitroaniline is a key intermediate in the manufacturing of vibrant and durable colorants used across the textile, printing, and coatings industries.[1] The protocols outlined below are based on established chemical principles for azo pigment synthesis and are intended to serve as a foundational guide for laboratory-scale production.

The synthesis of azo pigments is a two-stage process:

  • Diazotization: A primary aromatic amine, in this case, 2-nitroaniline, is converted into a highly reactive diazonium salt.[2][3] This reaction is typically carried out in a cold, acidic medium with the addition of a nitrite salt.[3][4]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound like a phenol or an aromatic amine, to form the final azo pigment.[2][3][5]

The electron-withdrawing nature of the nitro group on the 2-nitroaniline molecule influences the reactivity of the amino group and the stability and color properties of the final pigment.[2][6]

Data Presentation: Key Reaction Parameters

The following table summarizes the critical parameters for the diazotization of this compound. Adherence to these conditions is crucial for achieving a high yield and purity of the diazonium salt.

ParameterValue/RangeNotes
Reactants
This compound1 molar equivalentStarting material.
Sodium Nitrite (NaNO₂)1.0 - 1.1 molar equivalentsDiazotizing agent. A slight excess ensures complete reaction.
Hydrochloric Acid (HCl)2.5 - 3.0 molar equivalentsCreates the acidic medium and forms nitrous acid in situ.
Reaction Conditions
Temperature0 - 5 °CEssential for the stability of the diazonium salt.[7]
Reaction Time30 - 60 minutesTime for the complete formation of the diazonium salt.
SolventWaterThe reaction is typically carried out in an aqueous medium.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the diazotization of this compound and a subsequent coupling reaction with 2-naphthol to produce a representative azo pigment.

Protocol 1: Diazotization of this compound

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • 250 mL Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 0.1 moles of 2-nitroaniline in 100 mL of distilled water.

  • While stirring, slowly add 25 mL of concentrated hydrochloric acid. Continue to stir the mixture to form a slurry of this compound.[4]

  • Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[4][7]

  • In a separate beaker, prepare a solution of 0.105 moles of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[4] The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the diazotization is complete. The solid amine hydrochloride should dissolve, resulting in a clear, yellowish solution of the diazonium salt.[4]

  • Optional: To confirm the completion of the reaction, a small drop of the solution can be tested with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue-violet.[8] If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.[4]

  • Once a positive test is achieved, any excess nitrous acid can be destroyed by the portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.[4]

  • The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.[4] Warning: Do not attempt to isolate the diazonium salt in its dry, solid form as it can be explosive.[8]

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • 500 mL Beaker

  • Stirring rod

Procedure:

  • In a 500 mL beaker, dissolve 0.1 moles of 2-naphthol in 200 mL of a 10% aqueous sodium hydroxide solution.[5]

  • Cool this solution in an ice-water bath to below 10 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution.[5]

  • A brightly colored precipitate, the azo pigment, should form immediately.[5]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.[5]

  • Collect the pigment by vacuum filtration using a Buchner funnel.

  • Wash the pigment cake with several portions of cold distilled water until the filtrate is neutral.

  • Dry the pigment in an oven at a temperature below 100 °C.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Pigment Work-up amine 2-Nitroaniline in HCl/H₂O reaction_vessel Reaction Vessel (0-5 °C) amine->reaction_vessel nitrite Cold NaNO₂ Solution nitrite->reaction_vessel Slow Addition diazonium_salt Diazonium Salt Solution reaction_vessel->diazonium_salt Stir 30-60 min coupling_vessel Coupling Vessel (<10 °C) diazonium_salt->coupling_vessel Vigorous Stirring coupling_agent 2-Naphthol in NaOH Solution coupling_agent->coupling_vessel crude_pigment Crude Pigment (Precipitate) coupling_vessel->crude_pigment filtration Filtration crude_pigment->filtration washing Washing filtration->washing drying Drying washing->drying final_pigment Final Pigment Powder drying->final_pigment diazotization_mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Reaction with Aromatic Amine NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO HCl HCl HCl->HONO NO_ion NO⁺ (Nitrosonium Ion) HONO->NO_ion Protonation & Dehydration H_ion H⁺ H2O H₂O ArNH2 Ar-NH₂ (2-Nitroaniline) NO_ion->ArNH2 Electrophilic Attack nitrosamine Ar-NH-N=O (N-Nitrosamine) ArNH2->nitrosamine + NO⁺, - H⁺ diazohydroxide Ar-N=N-OH (Diazohydroxide) nitrosamine->diazohydroxide Tautomerization diazonium_ion Ar-N₂⁺ (Diazonium Ion) diazohydroxide->diazonium_ion + H⁺, - H₂O

References

Application Notes and Protocols for the Analytical Characterization of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroaniline Hydrochloride (C₆H₆N₂O₂·HCl) is a significant chemical intermediate in the synthesis of dyes, pigments, and importantly, active pharmaceutical ingredients (APIs).[1][2] Its purity, identity, and solid-state characteristics are critical parameters that can influence the quality, safety, and efficacy of the final drug product. Therefore, a comprehensive analytical characterization is essential.

This document provides detailed application notes and standardized protocols for the characterization of this compound using a suite of modern analytical techniques. The methodologies cover spectroscopic, chromatographic, thermal, and crystallographic analyses to provide a complete profile of the compound.

Overall Characterization Workflow

A logical workflow ensures that all critical attributes of the this compound sample are thoroughly investigated. The process begins with fundamental identity and purity checks and progresses to more detailed structural and physical property analysis.

cluster_start Sample Receipt cluster_id Identity Confirmation cluster_structure Structural Elucidation cluster_purity Purity & Thermal Properties cluster_end Final Report Start 2-Nitroaniline HCl Sample FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Weight) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) (Chemical Structure) FTIR->NMR MS->NMR HPLC HPLC (Purity & Impurities) NMR->HPLC XRD X-Ray Diffraction (Crystal Structure) XRD->HPLC Report Certificate of Analysis HPLC->Report Thermal Thermal Analysis (TGA/DSC) (Stability, Melting Point) Thermal->Report UVVis UV-Vis Spectroscopy (Quantitative Analysis) UVVis->Report

Caption: Overall workflow for the analytical characterization of 2-Nitroaniline HCl.

Spectroscopic Techniques

Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "molecular fingerprint" that can be used to confirm the identity of this compound by comparing its spectrum to a reference standard. Key vibrational bands correspond to N-H (amine), N=O (nitro group), C-N, and C=C (aromatic ring) bonds.[3][4]

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by mixing a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the powder directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

  • Sample Analysis: Place the sample in the spectrometer and record the spectrum.

  • Data Acquisition: Scan the sample over a range of 4000–400 cm⁻¹.[3]

  • Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Data Interpretation:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3400 - 3200
Nitro (NO₂)Asymmetric Stretching1530 - 1480
Nitro (NO₂)Symmetric Stretching1360 - 1310
Aromatic C=CStretching1620 - 1580
C-NStretching1340 - 1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[5] For 2-Nitroaniline, the spectra are influenced by the electron-donating amino group and the electron-withdrawing nitro group.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 300 or 500 MHz instrument.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum. The amino protons (-NH₃⁺ in the hydrochloride salt) may appear as a broad signal due to exchange with trace amounts of water.[6]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time than ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm, δC = 39.52 ppm).[7]

Data Interpretation (Expected Chemical Shifts for 2-Nitroaniline free base in CDCl₃):

SpectrumNucleusChemical Shift (δ) in ppmMultiplicity
¹H NMR Aromatic H (adjacent to NO₂)~8.10Doublet (d)
Aromatic H~7.35Triplet (t)
Aromatic H~6.82Doublet (d)
Aromatic H (adjacent to NH₂)~6.69Triplet (t)
Amine (NH₂)~6.1 (broad)Singlet (s)
¹³C NMR Aromatic C-NH₂~145-
Aromatic C-NO₂~133-
Aromatic CH~136, 125, 119, 116-

Note: Data is based on values for the free base, 2-Nitroaniline.[8][9] The hydrochloride salt may show slight variations in chemical shifts, particularly for the protons on the ring and the amine group, which will be protonated (-NH₃⁺).

UV-Visible Spectroscopy

Application Note: UV-Vis spectroscopy is used for the quantitative determination of this compound and to provide information about its electronic transitions. The technique is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.[10][11]

Experimental Protocol:

  • Solvent Selection: Choose a suitable UV-transparent solvent, such as ethanol, methanol, or water.

  • Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 100 µg/mL) by dissolving the compound in the selected solvent.

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).[10]

  • Sample Measurement: Record the absorption spectrum of each standard and the sample solution over a range of 200–500 nm using a spectrophotometer.[10] Use the solvent as a blank.

  • Data Analysis: Identify the λmax from the spectrum. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Data Interpretation:

CompoundSolventλmax (nm)
2-NitroanilineAqueous Solution~280 and ~410

Note: The exact λmax can be influenced by the solvent and the pH of the solution. The values are based on typical spectra for nitroanilines.[11][12]

Chromatographic Techniques

Chromatography is essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary technique for assessing the purity of drug substances and intermediates.[10] A reverse-phase HPLC method can effectively separate 2-Nitroaniline from its isomers (3- and 4-nitroaniline) and other related impurities.[13][14] The area under the peak is proportional to the concentration, allowing for accurate quantification of purity and impurities.

Experimental Protocol Workflow:

Caption: General workflow for HPLC purity analysis.

Detailed Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[13] An isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[14]

    • Detection: UV detector set at a suitable wavelength (e.g., 225 nm).[14]

    • Injection Volume: 10 µL.[14]

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).[15]

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity by the area percent method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Data Interpretation:

ParameterTypical Value
Column C18 (e.g., Eurospher 100-5 Si)
Mobile Phase Heptane/Ethanol (85:15) (NP Mode)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Retention Time (t_R) Dependent on exact conditions, but should be consistent and well-resolved from impurities.

Note: The provided data is an example from a normal-phase (NP) separation of the free base.[14] Retention times will differ significantly for reverse-phase methods.

Thermal Analysis

Thermal analysis techniques are used to evaluate the physical and chemical properties of the material as a function of temperature, providing critical information on its stability, melting point, and decomposition.[5]

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Application Note:

  • TGA measures the change in mass of a sample as it is heated at a constant rate.[16] It is used to determine thermal stability, decomposition temperatures, and to quantify mass loss events, such as the loss of water or the decomposition of the molecule. For 2-Nitroaniline, a major weight loss is expected due to the elimination of the nitro group.[16]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine the melting point, enthalpy of fusion, and to characterize other thermal events like glass transitions or polymorphic transformations.

Experimental Protocol:

  • Instrumentation: Use a simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (2-5 mg) into an appropriate pan (e.g., aluminum or ceramic).[16]

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 400-600 °C).

    • Heating Rate: A linear heating rate of 10 or 20 K/min is typical.[16]

    • Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min).

  • Data Analysis:

    • TGA Thermogram: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition.

    • DSC Thermogram: Plot heat flow (mW) versus temperature (°C). Determine the peak temperature of the melting endotherm.

Data Interpretation:

TechniqueParameterExpected Value for 2-NitroanilineReference
DSCMelting Point (T_m)70-75 °C[18]
TGAOnset of Decomposition>110 °C
TGAMajor Weight Loss Event110 °C - 199 °C (Elimination of NO₂)[16]

Note: The melting point is for the free base. The hydrochloride salt will have a different melting/decomposition profile.

X-Ray Diffraction (XRD)

Application Note: Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the solid-state nature of a crystalline material. It is used to identify the crystal form (polymorph), determine the degree of crystallinity, and can be used for quality control to ensure batch-to-batch consistency. The resulting diffractogram is a unique fingerprint of the specific crystalline arrangement.[19][20]

Experimental Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine, uniform powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å).[19]

  • Data Collection: Scan the sample over a defined 2θ (two-theta) range (e.g., 5° to 50°) at a specified scan rate.

  • Data Analysis: The output is a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Data Interpretation: The resulting PXRD pattern should be compared against a reference pattern for this compound if available. The presence of sharp, well-defined peaks indicates a highly crystalline material.[19] The absence of a broad "halo" indicates the lack of significant amorphous content. Specific peak positions (2θ) and lattice parameters would be reported for a full characterization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitroaniline Hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals. Accurate and reliable quantification of this compound is essential for quality control during its production and for its use in further chemical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for the analysis of aromatic amines and their derivatives.[1] This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility)[1][2]

  • Methanol (HPLC grade, for sample and standard preparation)

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

A reverse-phase HPLC method is proposed based on the analysis of 2-nitroaniline and similar compounds.[1][2]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength 225 nm[3]
Run Time Approximately 10 minutes

4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][4]

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

5. Method Validation Parameters (Typical)

For a robust analytical method, validation should be performed according to standard guidelines to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5] The following table summarizes expected performance characteristics based on data for similar nitroaniline compounds.[6][7]

ParameterExpected Performance
Linearity (r²) > 0.999[8][9]
Range 1 - 100 µg/mL
Accuracy (Recovery) 98% - 108%[6][7]
Precision (RSD) ≤ 2%
Limit of Detection (LOD) 0.1–0.2 µg/L[6][7]
Limit of Quantification (LOQ) 0.5 - 1.0 µg/mL

Data Presentation

The quantitative data for the HPLC analysis of this compound under the specified conditions can be summarized as follows. Retention times are hypothetical and will need to be determined experimentally.

CompoundRetention Time (min)Linearity (r²)LOQ (µg/mL)LOD (µg/mL)
2-Nitroaniline~ 4.5> 0.9990.50.15

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep UV_Detect UV Detection Chrom_Sep->UV_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification Validation_Pathway cluster_method Method Development cluster_validation Method Validation Parameters cluster_result Outcome Method Developed HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated_Method Validated Analytical Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

References

Spectroscopic Analysis of 2-Nitroaniline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of 2-Nitroaniline Hydrochloride, a compound of interest in synthetic chemistry and drug development. This document outlines the expected spectral characteristics in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and provides comprehensive protocols for data acquisition.

Introduction

This compound is the salt of 2-nitroaniline, an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound. The presence of the nitro group (-NO2) and the anilinium ion (-NH3+) in the hydrochloride salt form results in a unique spectral fingerprint. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the aromatic ring, leading to characteristic shifts in both IR and NMR spectra compared to its free base, 2-nitroaniline.

Spectroscopic Data

Due to the limited availability of complete, publicly accessible experimental datasets for this compound, the following tables summarize the expected quantitative data based on the analysis of the parent compound (2-nitroaniline), aniline hydrochloride, and general principles of spectroscopy. These values serve as a reference for the interpretation of experimentally obtained spectra.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the vibrational modes of the anilinium group, the nitro group, and the substituted benzene ring.

Functional Group **Expected Absorption Range (cm⁻¹) **Vibrational Mode
Anilinium ion (-NH₃⁺)3100 - 2800N-H stretching (often broad)
Anilinium ion (-NH₃⁺)1600 - 1570N-H bending (asymmetric)
Anilinium ion (-NH₃⁺)1550 - 1500N-H bending (symmetric)
Nitro group (-NO₂)1550 - 1510Asymmetric N-O stretching
Nitro group (-NO₂)1360 - 1320Symmetric N-O stretching
Aromatic Ring3100 - 3000C-H stretching
Aromatic Ring1600 - 1450C=C stretching
Aromatic Ring850 - 750C-H out-of-plane bending
C-N Bond1300 - 1200C-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra of this compound will reflect the electronic effects of the electron-withdrawing nitro group and the protonated amino group on the aromatic ring.

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₃⁺8.0 - 9.0Broad Singlet-
H-68.0 - 8.2Doublet~8-9
H-47.7 - 7.9Triplet~7-8
H-37.5 - 7.7Doublet~8-9
H-57.3 - 7.5Triplet~7-8

¹³C NMR (Carbon NMR) Data (Predicted in DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm)
C-2 (C-NO₂)145 - 150
C-1 (C-NH₃⁺)130 - 135
C-4128 - 132
C-6125 - 129
C-5120 - 124
C-3115 - 119

Experimental Protocols

Detailed methodologies for acquiring high-quality IR and NMR spectra of this compound are provided below.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a solid sample for transmission FTIR spectroscopy using a potassium bromide (KBr) pellet.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic grade KBr powder.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the this compound to the KBr powder and mix thoroughly by grinding for 1-2 minutes until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aniline salts due to its ability to dissolve the sample and exchange with the acidic -NH₃⁺ protons, which can sometimes sharpen the aromatic signals.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • A significantly higher number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Set an appropriate relaxation delay (e.g., 2 seconds) to ensure accurate integration if quantitative analysis is needed.

    • Reference the spectrum to the solvent peak.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Nitroaniline Hydrochloride Sample IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR FTIR Spectroscopy IR_Prep->FTIR NMR NMR Spectroscopy NMR_Prep->NMR IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C) (Molecular Structure) NMR->NMR_Data Structure Structural Elucidation & Purity Assessment IR_Data->Structure NMR_Data->Structure logical_relationship cluster_functional_groups Key Functional Groups cluster_spectral_features Characteristic Spectral Features Compound 2-Nitroaniline Hydrochloride Anilinium Anilinium (-NH₃⁺) Compound->Anilinium Nitro Nitro (-NO₂) Compound->Nitro Aromatic Substituted Benzene Ring Compound->Aromatic IR_Features IR Absorptions: - N-H Stretch & Bend - N-O Stretch - Aromatic C-H & C=C Anilinium->IR_Features NMR_Features NMR Signals: - Downfield shift of  aromatic protons - Deshielded aromatic  carbons Anilinium->NMR_Features Nitro->IR_Features Nitro->NMR_Features Aromatic->IR_Features Aromatic->NMR_Features

Application Notes and Protocols: The Role of 2-Nitroaniline Hydrochloride in Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of 2-nitroaniline hydrochloride in the synthesis of specific dye classes, with a focus on disperse dyes. It includes experimental protocols, quantitative data on dye performance, and visualizations of the underlying chemical processes. 2-Nitroaniline is a crucial intermediate in the manufacturing of a wide array of azo dyes, which are highly valued in the textile industry for their vibrant colors and good fastness properties on synthetic fibers.[1]

Core Application: Synthesis of Azo Dyes

2-Nitroaniline serves as a primary aromatic amine, making it an ideal starting material, or "diazo component," for the synthesis of azo dyes.[2][3] Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. This azo group is the primary chromophore responsible for the color of the dye. The synthesis is a well-established two-step process:

  • Diazotization: The primary amino group (-NH₂) of 2-nitroaniline is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[2][4][5] The use of 2-nitroaniline in its hydrochloride salt form facilitates its dissolution in the acidic medium required for this step.

  • Azo Coupling: The resulting diazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, known as the "coupling component."[2][5] This electrophilic aromatic substitution reaction forms the stable azo bridge and yields the final dye molecule.[2] Common coupling components include phenols, naphthols, and other aniline derivatives.[3]

The specific color and properties of the resulting dye are determined by the chemical structures of both the diazo component (2-nitroaniline) and the chosen coupling component.[3] The nitro group (-NO₂) in the 2-nitroaniline molecule acts as an electron-withdrawing group, which can enhance the tinctorial strength and lightfastness of the final dye.[3][4]

Application in Disperse Dyes

Azo dyes synthesized from 2-nitroaniline are frequently classified as disperse dyes. These dyes are non-ionic and have low water solubility, which makes them suitable for dyeing hydrophobic synthetic fibers like polyester and nylon.[3][6] They are applied from a fine aqueous dispersion, hence the name "disperse dyes."

The performance characteristics of these dyes, such as their color, fastness to light, washing, and heat (sublimation), are critical for their commercial viability. Dyes derived from nitroaniline intermediates are known to produce a range of yellow, orange, and red shades.[1]

Quantitative Data on Performance

The performance of disperse dyes is evaluated based on several key metrics. The following table summarizes typical performance data for disperse azo dyes derived from nitroaniline precursors when applied to polyester fabric. Fastness is rated on a standard grey scale, where 1 indicates poor performance and 5 (for wash/rub) or 8 (for light) indicates excellent performance.[7]

Dye Derivative (Based on Coupling Component)Absorption Max (λmax, nm)Molar Absorptivity (ε)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Sublimation Fastness (Scale 1-5)
Nitroaniline-based Dye 1 46780,0005-64-54
Nitroaniline-based Dye 2 62075,000654-5
Nitroaniline-based Dye 3 48088,0006-74-54
Nitroaniline-based Dye 4 51099,000644-5

Note: Data compiled from studies on various nitroaniline-based disperse dyes to provide a representative performance overview.[4][6][7]

Experimental Protocols

Protocol 1: General Synthesis of a Disperse Azo Dye from 2-Nitroaniline

This protocol details the synthesis of a representative disperse azo dye using 2-nitroaniline as the diazo component and a generic coupling agent like 2-naphthol.

Materials:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (or alternative coupling agent)

  • Sodium Hydroxide (NaOH)

  • Urea or Sulfamic Acid

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

Part A: Diazotization of 2-Nitroaniline

  • In a 250 mL beaker, create a solution by dissolving a specific molar amount of 2-nitroaniline (e.g., 5 mmol) in a mixture of concentrated HCl (e.g., 5 mL) and deionized water (e.g., 10 mL).[2]

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[5][8]

  • In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (e.g., 5.5 mmol in 10 mL of water).[2]

  • Slowly add the cold sodium nitrite solution dropwise to the stirred this compound suspension over 30-45 minutes.[5] Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • To remove any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until gas evolution ceases.[3] The resulting clear, yellowish solution contains the 2-nitrobenzenediazonium chloride salt.

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve the coupling component (e.g., 5.1 mmol of 2-Naphthol) in an appropriate solvent. For phenolic couplers like 2-naphthol, use an aqueous sodium hydroxide solution (e.g., 20 mL of 10% NaOH).[2][3]

  • Cool this coupling agent solution in an ice-water bath to 0-5 °C.[3]

  • While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution.[2]

  • A brightly colored precipitate (the azo dye) should form immediately.[2]

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[2][3]

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.[2]

  • Wash the solid product with several portions of cold deionized water to remove unreacted salts and other impurities.[2]

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve higher purity.[2]

  • Dry the purified dye crystals in a desiccator or a low-temperature oven.[2]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of disperse dyes from 2-nitroaniline.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Nitroaniline_HCl This compound Reagents_D NaNO₂ + HCl (aq) 0-5 °C 2-Nitroaniline_HCl->Reagents_D Reacts with Diazonium_Salt Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ Reagents_D->Diazonium_Salt Forms Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Couples with Final_Dye Final Disperse Azo Dye (e.g., Pigment) Coupling_Component->Final_Dye Yields

General workflow for Azo Dye synthesis.

G Start Start: 2-Nitroaniline in HCl Cool Cool to 0-5 °C Start->Cool Add_Nitrite Add NaNO₂ solution dropwise Cool->Add_Nitrite Check_Temp Maintain Temp < 5 °C Add_Nitrite->Check_Temp Check_Temp->Cool Temp Too High Stir Stir for 30 min Check_Temp->Stir Temp OK Test Test for excess HNO₂ Stir->Test Quench Add Urea to quench Test->Quench End Diazonium Salt Solution Ready for Coupling Quench->End

Logical workflow of the Diazotization step.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Nitroaniline Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-nitroaniline hydrochloride using recrystallization. Below, you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and relevant physicochemical data.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization of this compound.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield I've cooled the solution, but few or no crystals have formed. What should I do?Too much solvent was used: The solution is not saturated at the lower temperature.[1]Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[2] Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly cloudy, then add a drop or two of hot solvent to redissolve the solid and allow it to cool slowly again.[3]
Supersaturation: The solution is in a metastable state where the solute concentration is higher than the saturation point, but crystallization has not initiated.[1]Cooling: Ensure the solution has been adequately cooled, first to room temperature and then in an ice bath to maximize precipitation.[2]
Product is Still Impure My recrystallized product is still showing impurities (e.g., by TLC or broad melting point). Why?Inappropriate solvent choice: The solvent is not effectively separating the impurities from the product. Impurities may be co-crystallizing with the this compound.Solvent System Re-evaluation: A different solvent or a mixed solvent system may be necessary. For amine hydrochlorides, polar solvents like ethanol, methanol, or water are often good starting points. An ethanol/water mixture can be effective.[4]
Crystallization was too rapid: Fast cooling can trap impurities within the crystal lattice.[5]Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Oiling Out Instead of crystals, an oily layer has formed at the bottom of my flask. What is happening?Melting point depression: The melting point of the crude product is lower than the boiling point of the solvent, often due to a high concentration of impurities.[2]Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] Change Solvent: Select a solvent with a lower boiling point.
Solution is too concentrated: The solute is coming out of solution at a temperature above its melting point.Purify Before Recrystallization: If the material is very impure, consider a preliminary purification step, such as a wash or another extraction, before recrystallization.
Colored Impurities Remain The final crystals are still colored (e.g., dark orange or brown), but I expect a lighter color. How can I remove the color?Presence of colored byproducts: These can arise from the synthesis process or degradation.Use of Activated Carbon (Charcoal): After dissolving the crude product in the hot solvent, add a small amount of activated carbon and swirl. Perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Typical impurities can include unreacted starting materials from the synthesis, such as 2-nitrochlorobenzene or aniline derivatives. Positional isomers, like 4-nitroaniline, and di-nitrated byproducts can also be present, depending on the synthetic route.[2]

Q2: How does the hydrochloride salt affect the choice of recrystallization solvent?

A2: The hydrochloride salt of an amine is significantly more polar than the free base. Therefore, it will be more soluble in polar solvents like water, ethanol, and methanol, and less soluble in non-polar organic solvents.[4] This is in contrast to 2-nitroaniline free base, which has better solubility in organic solvents like ethanol and ether.[7]

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on the polarity of the hydrochloride salt, a good starting point would be a polar protic solvent. Ethanol or a mixture of ethanol and water is often a suitable choice for recrystallizing similar compounds.[1] You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

Q4: Can I convert my crude 2-nitroaniline to the hydrochloride salt as part of the purification?

A4: Yes, this is a common purification strategy for amines. The crude 2-nitroaniline free base can be dissolved in a suitable organic solvent, and then hydrochloric acid can be added to precipitate the hydrochloride salt, which can then be isolated and recrystallized.[8]

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity can be assessed by several methods. A sharp melting point that corresponds to the literature value is a good indicator of purity. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol provides a general procedure that can be adapted based on the specific impurities present and the chosen solvent system.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of different polar solvents (e.g., deionized water, ethanol, methanol) to each test tube.

  • Observe the solubility at room temperature and upon heating.

  • The ideal solvent will dissolve the compound when hot but show low solubility when cold.[6] An ethanol/water mixture is often a good candidate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring.

  • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.[3]

3. Decolorization (if necessary):

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the flask and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper by rinsing with a small amount of the hot solvent.

  • Quickly pour the hot solution through the filter paper into the clean, warm flask. This step should be done rapidly to prevent premature crystallization in the funnel.[9]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

Solubility Data

Table 1: Solubility of 2-Nitroaniline (Free Base)

SolventSolubility ( g/100 g of solvent) at 25°C
Acetone158.5[10]
Ethanol (absolute)27.87[10]
Benzene27.42 (at 23.2°C)[10]
Chloroform27.83 (at 20°C)[10]
Water~0.117 (at 20°C)[11]
Carbon Tetrachloride1.18 (at 20°C)[10]

Note: The solubility of this compound in polar solvents like water and ethanol is expected to be substantially higher than that of the free base.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude 2-Nitroaniline HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve 1. Add Solvent & Heat hot_filter Hot Filtration (if necessary) dissolve->hot_filter 2. Remove Insolubles cool Slow Cooling to Room Temperature dissolve->cool If no insolubles hot_filter->cool 3. Crystallization ice_bath Cool in Ice Bath cool->ice_bath 4. Maximize Yield vacuum_filter Vacuum Filtration ice_bath->vacuum_filter 5. Isolate Crystals wash Wash with Cold Solvent vacuum_filter->wash 6. Remove Soluble Impurities dry Dry Crystals wash->dry 7. Remove Solvent end_node Pure 2-Nitroaniline HCl dry->end_node

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Nitroaniline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Nitroaniline?

A1: The most common impurities depend on the synthetic route employed.

  • From 2-Nitrochlorobenzene: The primary impurities are typically unreacted 2-nitrochlorobenzene and potentially small amounts of byproducts from side reactions, though this method is generally high-yielding.

  • From Aniline/Acetanilide: This route is more prone to a variety of impurities, including:

    • Positional Isomers: 4-Nitroaniline is the major byproduct, and 3-Nitroaniline can also be formed.[1][2]

    • Over-nitrated Products: If the reaction conditions are not carefully controlled, dinitrated species such as 2,4-dinitroaniline and 2,6-dinitroaniline may be formed.[3]

    • Unreacted Starting Material: Residual acetanilide may be present if the nitration or subsequent hydrolysis is incomplete.

    • Oxidation Products: Direct nitration of aniline can lead to the formation of dark, tarry materials due to oxidation of the aniline starting material.[4]

Q2: How can I minimize the formation of the 4-Nitroaniline isomer during the nitration of acetanilide?

A2: The formation of the para isomer is thermodynamically favored. However, you can influence the ortho/para ratio to some extent by controlling the reaction conditions. Lower reaction temperatures during the nitration of acetanilide can slightly favor the formation of the para-product, which is often the major product regardless.[5] The primary strategy for obtaining pure 2-Nitroaniline is not preventing the formation of the 4-nitro isomer, but rather efficiently separating the isomers after the reaction.

Q3: What is the purpose of acetylating aniline before nitration?

A3: Acetylating aniline to form acetanilide serves two main purposes. First, the acetyl group is a protecting group that prevents the oxidation of the amino group by the strong oxidizing conditions of the nitrating mixture (a mixture of concentrated nitric and sulfuric acids).[6] Direct nitration of aniline is often inefficient and can lead to the formation of a significant amount of tarry oxidation byproducts.[4][7] Second, the acetamido group (-NHCOCH₃) is still an ortho-, para-directing group for electrophilic aromatic substitution, guiding the incoming nitro group to the desired positions on the aromatic ring.[8]

Q4: How can I effectively separate 2-Nitroaniline from 4-Nitroaniline?

A4: The separation of 2-Nitroaniline and 4-Nitroaniline isomers can be achieved through several methods:

  • Fractional Crystallization: This is a common and effective method. The isomers have different solubilities in various solvents. For instance, o-nitroacetanilide is more soluble in ethanol than p-nitroacetanilide, allowing for the separation of the p-isomer by crystallization.[6][9]

  • Column Chromatography: Silica gel column chromatography can be used to separate the isomers, taking advantage of their different polarities.[1]

  • Thin-Layer Chromatography (TLC): While primarily an analytical technique, TLC can be used for small-scale separations and to identify the appropriate solvent system for column chromatography.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-Nitroaniline Incomplete reaction during amination of 2-nitrochlorobenzene.Ensure the reaction is heated at the appropriate temperature (e.g., 180°C in an autoclave) for a sufficient duration (e.g., 5 hours or more).[11] Use a sufficient excess of ammonia.[11]
Incomplete hydrolysis of 2-nitroacetanilide.Ensure complete dissolution of the nitroacetanilide in the hydrolysis medium (e.g., 70% sulfuric acid) and reflux for an adequate amount of time.[5][12]
Product is dark and tarry Oxidation of aniline during direct nitration.Protect the amino group by converting aniline to acetanilide before nitration.[6] Maintain a low temperature (below 10°C) during the addition of the nitrating mixture.[5]
Presence of significant amounts of 4-Nitroaniline Nitration of acetanilide naturally produces a mixture of ortho and para isomers.Employ efficient separation techniques such as fractional crystallization from ethanol or column chromatography to isolate the 2-nitroaniline.[6][9]
Contamination with dinitrated products Reaction temperature during nitration was too high, or the concentration of the nitrating agent was excessive.Carefully control the temperature during the addition of the nitrating mixture, keeping it below 10°C.[5] Use the correct stoichiometry of nitric acid.
Crude product contains unreacted acetanilide Incomplete nitration or incomplete hydrolysis.For incomplete nitration, ensure sufficient reaction time after the addition of the nitrating mixture. For incomplete hydrolysis, increase the reflux time or ensure the acid concentration is correct.[12]

Experimental Protocols

Synthesis of 2-Nitroaniline from 2-Nitrochlorobenzene

This commercial method involves the nucleophilic aromatic substitution of chlorine with ammonia under high pressure and temperature.

Materials:

  • 2-Nitrochlorobenzene

  • Concentrated aqueous ammonia

  • Autoclave

Procedure:

  • Charge an autoclave with 2-nitrochlorobenzene and an excess of concentrated aqueous ammonia (e.g., 10 molar equivalents).[11]

  • Seal the autoclave and gradually heat the mixture to approximately 180°C over 4 hours.[11]

  • Maintain the reaction at 180°C for an additional 5 hours. The pressure will build up to around 4 MPa.[11]

  • After the reaction is complete, cool the autoclave and carefully release the pressure.

  • Isolate the solid product by filtration and wash thoroughly with water to remove any remaining salts.

  • The crude 2-Nitroaniline can be further purified by recrystallization from boiling water or ethanol.

Synthesis of 2-Nitroaniline from Aniline (via Acetanilide)

This multi-step laboratory synthesis involves the protection of the amino group, nitration, and subsequent deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In a flask, combine aniline with an equal volume of acetic anhydride.

  • The reaction is exothermic and proceeds readily. After the initial reaction subsides, gently warm the mixture for a short period to ensure completion.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid by filtration and wash with cold water.

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.[6]

  • Carefully add concentrated sulfuric acid while cooling the mixture in an ice bath.[6]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[5]

  • Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature remains below 10°C.[5]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about an hour.

  • Pour the reaction mixture onto crushed ice to precipitate the mixture of o- and p-nitroacetanilide.

  • Collect the solid by filtration and wash with cold water.

Step 3: Hydrolysis of Nitroacetanilide to Nitroaniline

  • Reflux the mixture of nitroacetanilide isomers with 70% sulfuric acid for 30-40 minutes, or until the solid has dissolved.[5][12]

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitroaniline isomers.[12]

  • Collect the solid product by filtration and wash with water.

  • Separate the 2-Nitroaniline from the 4-Nitroaniline by fractional crystallization from ethanol.

Purity Analysis Data

The purity of the synthesized 2-Nitroaniline and the relative amounts of impurities can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13][14]

Impurity Typical Analytical Method Expected Retention Time/Order of Elution
4-NitroanilineReverse-Phase HPLCWill have a different retention time from 2-Nitroaniline.[13]
3-NitroanilineReverse-Phase HPLCWill have a distinct retention time from the 2- and 4-isomers.[15]
AcetanilideReverse-Phase HPLCGenerally elutes earlier than the more polar nitroanilines.
2-NitrochlorobenzeneGC or Reverse-Phase HPLCCan be readily detected and quantified.
DinitroanilinesReverse-Phase HPLCWill have longer retention times due to increased polarity.

Visualizations

Synthesis_from_2_Nitrochlorobenzene 2-Nitrochlorobenzene 2-Nitrochlorobenzene Reaction High Temp/Pressure 2-Nitrochlorobenzene->Reaction Ammonia (excess) Ammonia (excess) Ammonia (excess)->Reaction 2-Nitroaniline 2-Nitroaniline Reaction->2-Nitroaniline Ammonium Chloride Ammonium Chloride Reaction->Ammonium Chloride

Caption: Synthesis of 2-Nitroaniline from 2-Nitrochlorobenzene.

Synthesis_from_Aniline cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis & Separation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acetic Anhydride Acetic Anhydride Nitroacetanilide Isomers o- and p-Nitroacetanilide Acetanilide->Nitroacetanilide Isomers Nitrating Mixture Nitrating Mixture HNO3 / H2SO4 Acid Hydrolysis H2SO4 / H2O Nitroacetanilide Isomers->Acid Hydrolysis 2-Nitroaniline 2-Nitroaniline Acid Hydrolysis->2-Nitroaniline 4-Nitroaniline 4-Nitroaniline Acid Hydrolysis->4-Nitroaniline Separation Fractional Crystallization 2-Nitroaniline->Separation 4-Nitroaniline->Separation Pure_2NA Pure 2-Nitroaniline Separation->Pure_2NA

References

strategies to improve the yield of 2-Nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitroaniline Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Nitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial synthesis methods for 2-Nitroaniline?

A1: The main commercial method involves the reaction of 2-nitrochlorobenzene with ammonia at elevated temperatures and pressures.[1][2] Another method is the desulfonation of 2-nitroaniline-4-sulfonic acid.[2][3]

Q2: Why is the direct nitration of aniline not recommended for synthesizing 2-Nitroaniline?

A2: Direct nitration of aniline is inefficient for several reasons. The strong acidic conditions of nitration protonate the amino group to form the anilinium ion, which is a meta-director, leading to a significant amount of m-nitroaniline.[4][5] Additionally, nitric acid is a strong oxidizing agent that can lead to the formation of tar-like byproducts, reducing the overall yield.[4][6]

Q3: What is the purpose of using a protecting group like acetyl for the amino group?

A3: Protecting the amino group by converting it to an acetamide (-NHCOCH₃) has two key benefits. First, it prevents the formation of the anilinium ion in acidic media, preserving the ortho-, para-directing nature of the group.[4][6] Second, the bulkier acetamido group sterically hinders the ortho positions, which can increase the proportion of the para-isomer, but it is a common strategy to control the reaction.[6] The desired 2-nitroaniline is then obtained by hydrolysis of the intermediate nitroacetanilide.[7][8]

Q4: What is a typical yield for 2-Nitroaniline synthesis?

A4: Yields can vary significantly based on the synthetic route. The method involving sulfonation to block the para position, followed by nitration and desulfonation, can achieve yields around 56%.[1][3] The ammonolysis of 2-chloronitrobenzene is a high-yield industrial process.[2]

Q5: What are the main isomers and byproducts to be aware of?

A5: The primary isomers are 4-nitroaniline (p-nitroaniline) and 3-nitroaniline (m-nitroaniline).[4] Dinitrated products and oxidation byproducts (tarry substances) can also form, especially if reaction conditions like temperature are not strictly controlled.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Nitroaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Oxidation of Aniline: Direct nitration can oxidize the starting material.[6] 2. Formation of Meta Isomer: Protonation of the amino group in strong acid leads to the anilinium ion, a meta-director.[5] 3. Incomplete Reaction: Insufficient reaction time or temperature.[9][10] 4. Loss During Workup: Product may be lost during extraction or purification steps.[6]1. Protect the Amino Group: Use acetic anhydride to form acetanilide before nitration.[6][7] 2. Control Reaction Conditions: Ensure proper stoichiometry and reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC).[9] 3. Optimize Purification: Carefully select solvents for recrystallization to minimize product loss.[6]
High Percentage of 4-Nitroaniline (Para Isomer) 1. Steric Hindrance: The acetamido protecting group can sterically favor the formation of the para isomer.[6] 2. Thermodynamic Control: The para isomer is often the more thermodynamically stable product.1. Sulfonation Strategy: Block the para position with a sulfonic acid group before nitration. The sulfonic acid group can be removed later by hydrolysis.[1] 2. Careful Temperature Control: Lower temperatures during nitration can sometimes influence isomer distribution.[11]
Formation of Dark, Tarry Material 1. Oxidation: The aniline ring is susceptible to oxidation by nitric acid, especially at elevated temperatures.[6] 2. Reaction Temperature Too High: Exothermic nature of nitration can lead to runaway temperatures if not controlled.[12]1. Maintain Low Temperature: Keep the reaction temperature strictly controlled, typically between 0-10°C, using an ice-salt bath.[6][7] 2. Slow Reagent Addition: Add the nitrating mixture dropwise and slowly to the aniline derivative solution to manage heat generation.[11][12]
Product is Impure / Difficult to Purify 1. Presence of Isomers: Positional isomers (ortho, meta, para) often have similar physical properties, making separation difficult.[6] 2. Residual Starting Material: Incomplete reaction leaving unreacted starting material.[10] 3. Acidic Residue: Traces of acid can catalyze hydrolysis of acetanilide intermediates.[12]1. Fractional Crystallization: This technique can be used to separate isomers based on differences in solubility.[6] 2. Column Chromatography: An effective method for separating isomers. The ortho-isomer is generally more soluble in ethanol than the para-isomer.[13] 3. Thorough Washing: Ensure the crude product is thoroughly washed to remove acids and other impurities before final purification.[12]

Experimental Protocols

Method 1: Synthesis via Ammonolysis of 2-Nitrochlorobenzene (Industrial Method)

This method is suitable for producing 2-Nitroaniline on a large scale.

Reaction: ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl[1]

Procedure:

  • Charge an autoclave with 2-chloronitrobenzene and an excess of strong aqueous ammonia (e.g., 10 mol equivalent).[2]

  • Seal the autoclave and begin heating. The reaction is highly exothermic, and temperature control is critical to prevent a runaway reaction.[2]

  • Gradually increase the temperature to approximately 180°C over several hours. The pressure will build to around 4 MPa.[2]

  • Maintain the reaction at 180°C for about 5 hours.[2]

  • After the reaction is complete, cool the vessel and carefully vent the excess ammonia to a recycling system.

  • Isolate the solid 2-Nitroaniline product by filtration.

  • Wash the product thoroughly with water to remove any remaining ammonium chloride and other water-soluble impurities.

  • Dry the final product.

Safety: This reaction is extremely exothermic and involves high pressures. It must be conducted in a specialized high-pressure reactor with precise temperature and pressure controls.

Visualizations

Reaction Pathway

Reaction_Pathway reactant1 2-Nitrochlorobenzene conditions ~180°C ~4 MPa Autoclave reactant1->conditions reactant2 Ammonia (aq, excess) reactant2->conditions product1 2-Nitroaniline product2 Ammonium Chloride conditions->product1 conditions->product2

Caption: Synthesis of 2-Nitroaniline via ammonolysis of 2-nitrochlorobenzene.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product dp1 Was the amino group protected (acetylation)? start->dp1 dp2 Was reaction temp. kept at 0-10°C? dp1->dp2 Yes sol1 Protect amino group with acetic anhydride before nitration. dp1->sol1 No dp3 Was p-position blocked (sulfonation)? dp2->dp3 Yes sol2 Improve temperature control: - Use ice-salt bath - Slow, dropwise addition of nitrating agent dp2->sol2 No dp4 Is purification effective? dp3->dp4 Yes sol3 Consider sulfonation/desulfonation route to improve regioselectivity. dp3->sol3 No sol4 Optimize purification: - Fractional Crystallization - Column Chromatography dp4->sol4 No end_node Improved Yield & Purity dp4->end_node Yes sol1->dp2 sol2->dp3 sol3->dp4 sol4->end_node

Caption: Troubleshooting workflow for improving 2-Nitroaniline synthesis.

References

troubleshooting side reactions in 2-Nitroaniline diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-nitroaniline, and why is it so critical?

A1: The optimal temperature for the diazotization of 2-nitroaniline is between 0-5 °C.[1] This low temperature is crucial because the resulting 2-nitrobenzenediazonium salt is thermally unstable. At temperatures above this range, the diazonium salt can rapidly decompose, leading to the formation of 2-nitrophenol and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[1] Strict temperature control, often using an ice-salt bath, is essential for a successful reaction.[1]

Q2: Why is a strong acid, typically in excess, required for the reaction?

A2: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is necessary for two primary reasons.[1] First, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ. Second, a sufficient excess of acid ensures that the primary amine (2-nitroaniline) is fully protonated to its ammonium salt. This prevents a common side reaction where the newly formed diazonium salt couples with the unreacted, nucleophilic 2-nitroaniline to form an undesirable diazoamino compound (an azo dye).[1][2] For weakly basic amines like 2-nitroaniline, strongly acidic conditions are particularly important for an efficient reaction.[1]

Q3: My reaction mixture has turned dark brown or black. What is the likely cause?

A3: A dark coloration in the reaction mixture, often described as oily or black, is a common indicator of diazonium salt decomposition or other side reactions.[1] The primary causes include:

  • Elevated Temperature: The temperature rising above the critical 0-5 °C range is the most frequent reason for decomposition into phenolic byproducts, which are often colored.[1]

  • Insufficient Acidity: If the acid concentration is too low, the unreacted 2-nitroaniline can couple with the diazonium salt, forming colored azo compounds.[1]

Q4: How can I confirm that the 2-nitrobenzenediazonium salt has formed successfully?

A4: A common and effective method is to perform a small-scale coupling reaction.[1] Take a small aliquot of your cold diazonium salt solution and add it to a basic solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]

Q5: Is it safe to isolate the 2-nitrobenzenediazonium salt as a solid?

A5: No, it is extremely dangerous to isolate diazonium salts in their solid, dry state. They are known to be shock-sensitive and can be explosive.[3] Diazotization protocols are designed for the in situ use of the diazonium salt in an aqueous solution. You should never attempt to isolate the solid diazonium salt unless you are following a specific, validated procedure for preparing stabilized salts.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature too high (> 5 °C): Causes decomposition of the diazonium salt.[1] 2. Insufficient acid: Leads to azo coupling side reactions.[1] 3. Incomplete dissolution of 2-nitroaniline: The amine salt is not fully available for reaction. 4. Degradation of reagents: Impure 2-nitroaniline or old sodium nitrite solution.[1]1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath.[1] 2. Ensure a sufficient excess of strong mineral acid is used (typically 2.5-3 equivalents).[3] 3. Ensure the 2-nitroaniline is fully dissolved or finely suspended in the acid before adding nitrite. Gentle warming before cooling may help, but ensure it is fully cooled before proceeding.[1] 4. Use high-purity, properly stored 2-nitroaniline and a freshly prepared sodium nitrite solution.[1]
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt: Due to elevated temperature.[1] 2. Azo coupling side reaction: Due to insufficient acid.[1]1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction.[1] 2. Increase the concentration of the acid to ensure the full protonation of the starting amine.[1]
Solid Precipitates Out of Solution 1. The amine hydrochloride salt is not fully soluble: This is common with nitroanilines. 2. The diazonium salt itself is precipitating: This can happen but is not always problematic.1. Ensure sufficient acid is used. Proceed with the reaction, ensuring vigorous stirring to maintain a fine suspension. 2. This can be normal. Proceed to the next step (the coupling reaction), ensuring the mixture is well-stirred.[1]
Foaming or Gas Evolution 1. Nitrogen gas (N₂) evolution: A clear sign of diazonium salt decomposition.[1] 2. Decomposition of nitrous acid. 1. Immediately check and lower the reaction temperature. Add the sodium nitrite solution more slowly.[1] 2. Ensure the nitrite solution is added dropwise to a strongly acidic and well-stirred amine solution.

Data Presentation: Impact of Reaction Conditions on Side Reactions

Table 1: Effect of Temperature on Product Distribution (Illustrative)

Temperature (°C)Expected Yield of Diazonium SaltRelative Amount of 2-Nitrophenol (Side Product)Observations
0 - 5HighLowClear, yellowish solution.[3]
5 - 10ModerateModerateSolution may start to darken.
> 10LowHighDark, oily mixture with visible gas evolution (N₂).[1]

Table 2: Effect of Acid Concentration on Product Distribution (Illustrative)

Molar Equivalents of HCl (relative to 2-nitroaniline)Expected Yield of Diazonium SaltRelative Amount of Diazoamino Compound (Side Product)Observations
1.0 - 1.5LowHighPotential for a colored precipitate (azo dye) to form.
2.0 - 2.5HighLowThe amine is effectively protonated, minimizing side reactions.[3]
> 3.0HighVery LowEnsures complete protonation and optimal conditions.

Experimental Protocols

Key Experiment: Diazotization of 2-Nitroaniline

This protocol describes the in situ formation of 2-nitrobenzenediazonium chloride for immediate use in a subsequent coupling reaction.

Materials and Reagents:

  • 2-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-nitroaniline (1.0 equivalent).

  • Add distilled water, followed by the slow, careful addition of concentrated hydrochloric acid (2.5-3.0 equivalents) while stirring. The mixture will form a slurry of the amine hydrochloride salt.[3]

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature range throughout the reaction.[1][3]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold distilled water.[1]

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension over a period of 30-45 minutes. Monitor the internal temperature closely and ensure it does not rise above 5 °C. The reaction is exothermic.[3]

  • Completion and Verification: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid should dissolve, resulting in a clear, yellowish solution of the diazonium salt.[3]

  • To confirm the presence of a slight excess of nitrous acid (indicating the complete consumption of the amine), touch a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. An immediate blue-violet color confirms completion.[3]

  • Quenching Excess Nitrous Acid: If a positive test is achieved, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ gas) may be observed.[3]

  • Use of the Diazonium Salt Solution: The resulting 2-nitrobenzenediazonium chloride solution is unstable and should be used immediately for the subsequent reaction without isolation.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow: Low Yield in 2-Nitroaniline Diazotization start Low Yield Observed temp_check Is Temperature strictly 0-5 °C? start->temp_check acid_check Is Acid Concentration sufficient (2.5-3 eq.)? temp_check->acid_check Yes improve_cooling Action: Improve Cooling (Use Ice-Salt Bath) temp_check->improve_cooling No reagent_check Are Reagents Pure & Freshly Prepared? acid_check->reagent_check Yes increase_acid Action: Increase Acid Concentration acid_check->increase_acid No addition_check Was Nitrite Added Slowly & Dropwise? reagent_check->addition_check Yes use_pure_reagents Action: Use High-Purity Amine & Fresh Nitrite Solution reagent_check->use_pure_reagents No slow_addition Action: Slow Down Nitrite Addition Rate addition_check->slow_addition No end Yield Improved addition_check->end Yes improve_cooling->end increase_acid->end use_pure_reagents->end slow_addition->end

Caption: A logical workflow diagram for troubleshooting low yield in the diazotization of 2-nitroaniline.

Signaling Pathway of Key Side Reactions

G Key Side Reactions in 2-Nitroaniline Diazotization cluster_side Side Reaction Pathways amine 2-Nitroaniline diazonium 2-Nitrobenzenediazonium Salt (Desired Product) amine->diazonium NaNO2, HCl 0-5 °C azo_compound Diazoamino Compound amine->azo_compound phenol 2-Nitrophenol diazonium->phenol Decomposition diazonium->azo_compound Azo Coupling cause1 High Temperature (> 5 °C) cause1->phenol cause2 Insufficient Acid (Unreacted Amine) cause2->azo_compound

Caption: Diagram illustrating the main diazotization reaction and the two primary side reaction pathways.

References

Technical Support Center: Optimization of o-Phenylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of o-phenylenediamine.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems during o-phenylenediamine synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Verify the quality and stoichiometry of all reagents. - Increase reaction time or temperature according to the specific protocol. - For catalytic hydrogenations, ensure the catalyst is active and not poisoned.
Poor quality of starting materials.- Use freshly purified o-nitroaniline. - Ensure solvents are anhydrous and of high purity.
Inefficient reduction method.- For chemical reductions, ensure the reducing agent (e.g., zinc dust) is fresh and active.[1] - Consider switching to a more robust method like catalytic hydrogenation.
Product is Highly Colored (Yellow, Brown, or Black) Oxidation of o-phenylenediamine.- o-Phenylenediamine is highly susceptible to air oxidation.[2][3] Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon).[2] - Use degassed solvents to minimize dissolved oxygen.[2] - Add an antioxidant like sodium hydrosulfite during workup and purification.[1][2]
Presence of impurities in the starting material.- Recrystallize the starting o-nitroaniline before use.
Reaction temperature is too high.- High temperatures can accelerate oxidation and decomposition.[2] Optimize the reaction temperature to the lowest effective level.
Reaction Stops Prematurely Catalyst deactivation (for catalytic hydrogenation).- Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading or use a fresh batch of catalyst.
Formation of inhibitory byproducts.- Oxidation products can sometimes inhibit the reaction.[2] Monitor the reaction by TLC or GC for the appearance of colored byproducts.[2] If observed, try adding a small amount of an antioxidant.[2]
Sudden cessation of reaction (in zinc dust reduction).- Occasionally, the reaction with zinc dust may stop. Adding a small amount of sodium hydroxide solution can help restart it.[1]
Difficulty in Product Isolation and Purification Product is soluble in the workup solvent.- Concentrate the solution under reduced pressure and cool to induce crystallization.[1] - Perform an acid-base extraction to separate the basic o-phenylenediamine from non-basic impurities.[2]
Co-precipitation of impurities.- Recrystallize the crude product from hot water containing a small amount of sodium hydrosulfite and activated charcoal.[1] - For a very pure product, convert the diamine to its dihydrochloride salt, recrystallize the salt, and then neutralize to obtain the free base.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing o-phenylenediamine?

A1: The most prevalent methods involve the reduction of o-nitroaniline. Common approaches include:

  • Catalytic Hydrogenation: This method uses a catalyst such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure.[2][4][5] It is often a clean and efficient method.

  • Chemical Reduction: This involves the use of reducing agents like zinc dust in an alkaline ethanolic solution, tin and hydrochloric acid, or sodium hydrosulfite.[1]

Q2: My o-phenylenediamine darkens upon storage. How can I prevent this?

A2: The darkening of o-phenylenediamine is due to oxidation upon exposure to air and light.[2][3] To minimize this, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and in a cool, dark place.

Q3: Can I use crude o-nitroaniline for the synthesis?

A3: While it is possible, using purified o-nitroaniline is highly recommended. Impurities in the starting material can lead to side reactions, lower yields, and a more challenging purification of the final product.

Q4: What is the role of sodium hydrosulfite in the purification process?

A4: Sodium hydrosulfite is a reducing agent. It is added during the workup and recrystallization to reduce any oxidized, colored impurities back to the colorless diamine, thus improving the purity and color of the final product.[1][2]

Q5: Is it possible to monitor the progress of the reaction?

A5: Yes, the reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This allows you to determine when the starting material has been completely consumed and to check for the formation of byproducts.

Experimental Protocols

Protocol 1: Synthesis via Zinc Dust Reduction

This protocol is a modification of the method by Hinsberg and König.[1]

Materials:

  • o-Nitroaniline

  • 95% Ethanol

  • 20% Sodium hydroxide solution

  • Zinc dust (at least 80% pure)

  • Sodium hydrosulfite

  • Decolorizing charcoal

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 69 g (0.5 mole) of o-nitroaniline, 40 cc of 20% sodium hydroxide solution, and 200 cc of 95% ethanol.[1]

  • Stir the mixture vigorously and heat it on a steam bath until it gently boils.[1]

  • Turn off the steam and add 130 g (2 gram atoms) of zinc dust in 10 g portions. The addition rate should be sufficient to maintain boiling. Caution: The reaction can become vigorous. Keep an ice bath ready to control the reaction if necessary.[1]

  • After all the zinc dust has been added, reflux the mixture with stirring for one hour. The solution's color should change from deep red to nearly colorless.[1]

  • Filter the hot mixture by suction and extract the zinc residue with two 150 cc portions of hot alcohol.[1]

  • Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate the solution to a volume of 125-150 cc under reduced pressure.[1]

  • Cool the solution thoroughly in an ice-salt bath to crystallize the product.[1]

  • Collect the faintly yellow crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields crude o-phenylenediamine with a melting point of 97-100°C.[1]

Purification:

  • Dissolve the crude product in 150-175 cc of hot water containing 1-2 g of sodium hydrosulfite.[1]

  • Add decolorizing charcoal and filter the hot solution.[1]

  • Cool the filtrate in an ice-salt mixture to obtain colorless crystals.[1]

  • Filter, wash with a small amount of ice water, and dry to yield purified o-phenylenediamine with a melting point of 99-101°C.[1]

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of o-nitroaniline using a palladium-on-carbon catalyst.

Materials:

  • o-Nitroaniline

  • 5% Palladium on carbon (Pd/C) catalyst

  • High-pressure reaction kettle (autoclave)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Add o-nitroaniline and the 5% Pd/C catalyst to a high-pressure reaction kettle.[2][5]

  • Seal the kettle and purge it thoroughly with nitrogen gas to remove air, followed by purging with hydrogen gas.[2][5]

  • Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa.[2][5]

  • Maintain the reaction with stirring for 7-8 hours, or until hydrogen uptake ceases.[2][5]

  • After the reaction is complete, cool the vessel and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to recover the catalyst. The filtrate contains the o-phenylenediamine product.[2][5]

  • The product can be purified by recrystallization as described in Protocol 1.

Data Presentation

Table 1: Comparison of o-Phenylenediamine Synthesis Methods

Method Reducing Agent/Catalyst Solvent Temperature Pressure Reaction Time Yield Reference
Zinc Dust ReductionZinc Dust / NaOH95% EthanolBoilingAtmospheric~1 hour (reflux)74-85% (purified)[1]
Catalytic Hydrogenation5% Pd/CNone (neat)110°C1.0 MPa7-8 hours>97%[3][5]
Catalytic HydrogenationRaney NickelAqueous Alcohol35-50°C1-20 atmNot specified88%[6]
Sodium Sulfide ReductionSodium SulfideWater105-110°C0.1-0.2 MPa5 hoursNot specified[3]

Visualizations

experimental_workflow_zinc_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine o-nitroaniline, NaOH, and Ethanol heat Heat to Boiling prep->heat Stir add_zinc Add Zinc Dust in Portions heat->add_zinc Vigorous Reaction reflux Reflux for 1 hour add_zinc->reflux filter Hot Filtration reflux->filter Colorless Solution extract Extract Zinc Residue filter->extract concentrate Concentrate Filtrate extract->concentrate Combine Filtrates crystallize Crystallize & Filter concentrate->crystallize purify Recrystallize with Charcoal & Na2S2O4 crystallize->purify Crude Product final_product final_product purify->final_product Pure o-Phenylenediamine

Caption: Workflow for o-phenylenediamine synthesis via zinc dust reduction.

troubleshooting_workflow cluster_yield Low Yield Analysis cluster_color Colored Product Analysis cluster_solution Solutions start Synthesis Issue (e.g., Low Yield, Colored Product) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Issue: Low Yield check_atmosphere Ensure Inert Atmosphere start->check_atmosphere Issue: Colored Product purify_reagents Purify Starting Materials check_reagents->purify_reagents check_conditions Verify Reaction Time & Temperature adjust_params Adjust Reaction Parameters check_conditions->adjust_params check_catalyst Check Catalyst Activity (if applicable) check_catalyst->adjust_params improve_conditions Improve Inert Conditions check_atmosphere->improve_conditions check_solvents Use Degassed Solvents check_solvents->improve_conditions check_temp Optimize Temperature check_temp->adjust_params add_antioxidant Add Antioxidant (e.g., Na2S2O4) recrystallize Recrystallize Product add_antioxidant->recrystallize end Successful Synthesis adjust_params->end Resolved purify_reagents->end Resolved improve_conditions->end Resolved recrystallize->end Resolved

Caption: Logical troubleshooting workflow for o-phenylenediamine synthesis.

References

Technical Support Center: Managing Byproduct Formation in the Nitration of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical process.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline derivatives often problematic?

A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is challenging due to the basicity of the amino group (-NH₂). In the strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH₃⁺).[1][2][3] This protonation leads to two main issues:

  • Formation of Meta-Isomers: The anilinium ion is a meta-directing group, which results in the formation of a significant amount of the meta-nitroaniline isomer, in addition to the expected ortho and para isomers.[1][4][5][6]

  • Oxidation and Tarry Byproducts: The strong oxidizing nature of nitric acid can lead to the oxidation of the aniline ring, resulting in the formation of tarry byproducts and a lower yield of the desired nitroanilines.[1][7][8]

Q2: What is the typical product distribution in the direct nitration of aniline?

A2: The direct nitration of aniline typically yields a mixture of isomers. The distribution can vary with reaction conditions, but a representative distribution is summarized in the table below.

ProductTypical Yield (%)
p-Nitroaniline~51%
m-Nitroaniline~47%
o-Nitroaniline~2%
Oxidation ByproductsVariable (Significant)
(Data sourced from multiple references)[5][9][10]

Q3: How can I selectively synthesize the para-nitroaniline isomer?

A3: To selectively obtain the para-nitroaniline isomer, a protection-deprotection strategy is commonly employed.[3][11] This involves two main steps:

  • Protection: The amino group of aniline is first protected by acetylation with acetic anhydride to form acetanilide. The bulky acetamido group (-NHCOCH₃) is an ortho, para-directing group that sterically hinders the ortho position, favoring nitration at the para position.[4][12][13]

  • Nitration and Deprotection: The acetanilide is then nitrated, followed by hydrolysis of the acetamido group to regenerate the amino group, yielding p-nitroaniline as the major product.[12][14]

Q4: Why is temperature control crucial during the nitration of aniline derivatives?

A4: Temperature control is critical for several reasons:

  • Minimizing Byproducts: Nitration reactions are exothermic.[2] Poor temperature control can lead to an increase in the rate of side reactions, such as dinitration and oxidation, resulting in a lower yield and purity of the desired product.[2][15]

  • Ensuring Safety: A rapid, uncontrolled increase in temperature can lead to a runaway reaction.[15] The ideal temperature range for the nitration of aniline is typically between 0°C and 10°C.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of aniline derivatives.

Issue 1: Low Yield of the Desired Nitroaniline Product
Possible Cause Suggested Solution
Oxidation of the starting material. Use a protection strategy, such as acetylation of the amino group, before nitration.[3][11] Ensure the reaction temperature is kept low (0-10°C).[15]
Formation of a high percentage of meta-isomer. This is expected in direct nitration due to the formation of the anilinium ion.[1][5][6] Employ the acetylation protection strategy for para-selectivity.[4][12]
Incomplete reaction. Ensure the addition of the nitrating agent is slow and steady. Allow for sufficient reaction time after the addition is complete.
Loss of product during workup. Carefully monitor the pH during neutralization and product precipitation. Ensure the product is thoroughly washed to remove impurities.
Issue 2: Formation of Tarry, Dark-Colored Byproducts
Possible Cause Suggested Solution
Oxidation of the aniline derivative. This is a common issue with direct nitration.[1][7] Protect the amino group as an acetamide before nitration.[3][11]
Reaction temperature is too high. Maintain a low reaction temperature (0-10°C) using an ice bath or other cooling system.[15] Add the nitrating mixture dropwise to control the exothermic reaction.[12]
High concentration of reactants. Use a more dilute solution of the aniline derivative.
Issue 3: Unexpected Isomer Distribution
Possible Cause Suggested Solution
Protonation of the amino group. In direct nitration, the formation of the meta-directing anilinium ion is unavoidable in a strong acid medium.[1][5][6]
Steric hindrance. For aniline derivatives with bulky substituents at the ortho position, para-substitution is generally favored.
Incomplete protection of the amino group. Ensure the acetylation reaction goes to completion before proceeding with nitration. Monitor the reaction by TLC.

Experimental Protocols

Protocol 1: Selective Para-Nitration of Aniline via Acetylation

Step 1: Acetylation of Aniline to Acetanilide

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for approximately 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of Acetanilide

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (in a 1:2 ratio) while cooling the mixture in an ice bath.

  • Dissolve the dried acetanilide in concentrated sulfuric acid in the main reaction flask, keeping the temperature low.

  • Cool the acetanilide solution to 0-5°C using an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for 30-60 minutes in the ice bath.

  • Pour the reaction mixture slowly over crushed ice with stirring to precipitate the p-nitroacetanilide.

  • Isolate the solid product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Transfer the crude p-nitroacetanilide to a flask containing a 10% sulfuric acid solution.

  • Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.

  • Cool the solution in an ice bath to precipitate the p-nitroaniline.

  • Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[12]

Visualizations

Nitration_Byproduct_Formation cluster_direct Direct Nitration Aniline Aniline (-NH2) Anilinium Anilinium Ion (-NH3+) Aniline->Anilinium H+ (Acidic Medium) OrthoPara Ortho/Para Nitroaniline (Minor/Major) Aniline->OrthoPara Nitration Oxidation Oxidation Products (Tarry Byproducts) Aniline->Oxidation Oxidation Meta Meta Nitroaniline (Significant Byproduct) Anilinium->Meta Nitration

Caption: Byproduct formation pathways in the direct nitration of aniline.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Method Direct Nitration Used? Start->Check_Method Use_Protection Implement Acetylation Protection Strategy Check_Method->Use_Protection Yes Check_Temp Temperature > 10°C? Check_Method->Check_Temp No Use_Protection->Check_Temp Improve_Cooling Improve Cooling & Slow Addition of Nitrating Agent Check_Temp->Improve_Cooling Yes Check_Workup Review Workup Procedure Check_Temp->Check_Workup No Improve_Cooling->Check_Workup End Improved Yield and Purity Check_Workup->End

Caption: Troubleshooting workflow for nitration of aniline derivatives.

Protection_Strategy_Workflow Aniline Aniline Acetanilide Acetanilide (Protection) Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide (Nitration) Acetanilide->p_Nitroacetanilide HNO3 / H2SO4 p_Nitroaniline p-Nitroaniline (Deprotection/Hydrolysis) p_Nitroacetanilide->p_Nitroaniline Acidic Hydrolysis

Caption: Experimental workflow for the selective synthesis of p-nitroaniline.

References

preventing the formation of isomeric byproducts in 2-Nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitroaniline. Our focus is on preventing the formation of isomeric byproducts to enhance product purity and yield.

Troubleshooting Guide

High levels of isomeric byproducts, particularly 4-nitroaniline and 3-nitroaniline, are common challenges in the synthesis of 2-nitroaniline. This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of 4-nitroaniline (para-isomer) Use of mixed acid (concentrated HNO₃ and H₂SO₄) as the nitrating agent favors para-substitution due to steric hindrance from the acetamido group.[1][2]To enhance ortho-selectivity, consider using alternative nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate.[3][4] These reagents can significantly increase the ortho-to-para product ratio.
Reaction temperature is not optimized.Carefully control the reaction temperature. Lower temperatures during the addition of the nitrating agent can influence the isomer ratio. For standard nitration, a temperature range of 0-10°C is often recommended.[1][5]
Significant formation of 3-nitroaniline (meta-isomer) Direct nitration of aniline without protection of the amino group. In strongly acidic conditions, aniline is protonated to the anilinium ion (-NH₃⁺), which is a meta-directing group.[1][6]Always protect the amino group of aniline by acetylation to form acetanilide before nitration. The acetamido group (-NHCOCH₃) is an ortho, para-director and prevents the formation of the anilinium ion.[1][6]
Presence of di-nitrated byproducts (e.g., 2,4-dinitroaniline) The reaction temperature is too high, or the nitrating agent was added too quickly, leading to over-nitration.[5]Maintain a low reaction temperature (typically below 10°C) using an ice bath.[7] Add the nitrating agent dropwise with vigorous stirring to avoid localized areas of high concentration and temperature.[1][7]
Formation of dark, tarry material Oxidation of the aniline or acetanilide by the nitric acid. This is more likely to occur with direct nitration of aniline or at elevated temperatures.[6]Ensure the amino group is protected as acetanilide.[6] Keep the reaction temperature low (0-10°C) throughout the addition of the nitrating agent.[1]
Low overall yield of nitroaniline isomers Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is consumed.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. For separating ortho and para isomers, fractional crystallization from ethanol can be effective as the para isomer is less soluble.[8]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline not recommended for the synthesis of 2-nitroaniline?

A1: Direct nitration of aniline is problematic for two main reasons. Firstly, the reaction of the basic amino group with the acidic nitrating mixture forms the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to the formation of a significant amount of the undesired 3-nitroaniline isomer.[1][6] Secondly, the strong activating nature of the amino group makes the aniline ring highly susceptible to oxidation by nitric acid, resulting in the formation of tarry byproducts and a low yield of the desired nitroanilines.[6]

Q2: How does protecting the amino group as acetanilide improve the synthesis of 2-nitroaniline?

A2: Protecting the amino group by converting aniline to acetanilide has several advantages. The acetamido group (-NHCOCH₃) is less activating than the amino group, which makes the nitration reaction easier to control and reduces the likelihood of oxidation and di-nitration.[6] Crucially, the acetamido group is an ortho, para-director and is not basic enough to be protonated by the acidic reaction medium, thus preventing the formation of the meta-directing anilinium ion.[1][2]

Q3: What reaction conditions favor the formation of 2-nitroaniline over 4-nitroaniline?

A3: While the standard nitration of acetanilide with a mixture of nitric and sulfuric acids typically yields 4-nitroaniline as the major product, certain conditions can favor the formation of 2-nitroaniline. The use of nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate in solvents like acetonitrile has been shown to significantly increase the ortho-to-para isomer ratio.[3][4]

Q4: What is the typical isomer distribution in the nitration of acetanilide?

A4: The isomer distribution is highly dependent on the reaction conditions. The following table summarizes typical product distributions under different nitrating conditions.

Nitrating AgentSolvento-Nitroaniline (%)p-Nitroaniline (%)m-Nitroaniline (%)Reference(s)
HNO₃ / H₂SO₄Acetic Acid~23~76<1[9]
Nitronium TetrafluoroborateAcetonitrile>90<10Not reported[3]

Q5: How can I separate the isomeric byproducts from 2-nitroaniline?

A5: The separation of 2-nitroaniline from its isomers can be achieved through several methods:

  • Fractional Crystallization: 4-nitroaniline is generally less soluble in solvents like ethanol than 2-nitroaniline. This difference in solubility allows for their separation by careful crystallization.[8]

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the isomers. Due to differences in polarity, the isomers will elute at different rates, allowing for their individual collection.[10]

  • Acid Treatment: One patented method involves treating a solution containing both ortho and para isomers with an acid, which preferentially forms a solid salt with the para isomer, allowing the ortho isomer to be recovered from the solution.[11]

Q6: Which analytical techniques are suitable for quantifying the isomeric purity of my 2-nitroaniline product?

A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for the quantitative analysis of nitroaniline isomers.[12][13][14][15] These techniques can effectively separate the isomers and provide accurate data on their relative percentages in a sample.

Experimental Protocols

Protocol 1: Synthesis of Acetanilide from Aniline (Protection Step)

This protocol describes the protection of the amino group of aniline by acetylation.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath.

  • Add 14 mL of acetic anhydride to the cooled aniline solution, followed immediately by the sodium acetate solution with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[1]

Protocol 2: Ortho-Selective Nitration of Acetanilide

This protocol is designed to maximize the yield of 2-nitroacetanilide.

Materials:

  • Acetanilide

  • Acetonitrile

  • Nitronium tetrafluoroborate

Procedure:

  • Dissolve 1 g of acetanilide in 10 mL of acetonitrile in a round-bottom flask.

  • Cool the solution to -30°C using a suitable cooling bath.

  • Slowly add 1 g of finely powdered nitronium tetrafluoroborate to the cooled solution, ensuring the temperature does not rise above -10°C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Pour the reaction mixture into cold water to precipitate the nitroacetanilides.

  • Collect the solid product by filtration, wash with water, and dry. The product will be a mixture of nitroacetanilides with a high proportion of the ortho-isomer.[3]

Protocol 3: Hydrolysis of Nitroacetanilide to Nitroaniline (Deprotection Step)

This protocol describes the removal of the acetyl protecting group to yield the final nitroaniline product.

Materials:

  • Nitroacetanilide isomer mixture

  • Concentrated sulfuric acid

  • Water

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, heat a mixture of the nitroacetanilide product, 30 mL of concentrated sulfuric acid, and 20 mL of water under reflux for 45 minutes.

  • Pour the hot solution into a beaker containing a mixture of ice and water.

  • Neutralize the mixture with a 10% sodium hydroxide solution to precipitate the nitroanilines.

  • The isomeric mixture can then be purified as described in the FAQ section.

Visualizations

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) Nitration Nitration Reaction Acetanilide->Nitration Nitroacetanilide_Isomers o/p-Nitroacetanilide Isomers Nitration->Nitroacetanilide_Isomers Hydrolysis Hydrolysis Nitroacetanilide_Isomers->Hydrolysis Deprotection Nitroaniline_Isomers o/p-Nitroaniline Isomers Hydrolysis->Nitroaniline_Isomers Purification Purification Nitroaniline_Isomers->Purification Product 2-Nitroaniline Purification->Product

Caption: Workflow for the synthesis of 2-nitroaniline via the acetanilide protection strategy.

Troubleshooting_Logic Start High Isomeric Byproduct Formation High_Para High 4-Nitroaniline? Start->High_Para High_Meta High 3-Nitroaniline? Start->High_Meta High_DiNitro Di-nitrated products? Start->High_DiNitro Para_Cause Cause: Mixed Acid Nitrating Agent High_Para->Para_Cause Meta_Cause Cause: Direct Nitration of Aniline High_Meta->Meta_Cause DiNitro_Cause Cause: High Temperature / Fast Reagent Addition High_DiNitro->DiNitro_Cause Para_Solution Solution: Use Ortho-selective Nitrating Agent (e.g., AcONO2) Para_Cause->Para_Solution Meta_Solution Solution: Protect Amino Group (Acetylation) Meta_Cause->Meta_Solution DiNitro_Solution Solution: Maintain Low Temp (<10°C) & Slow, Dropwise Addition DiNitro_Cause->DiNitro_Solution

Caption: A logical diagram for troubleshooting the formation of common isomeric byproducts.

References

methods for removing colored impurities from 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of colored impurities from 2-Nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-Nitroaniline.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product is still colored (yellow/orange/brown) after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use about 1-2% of the solute's weight in activated carbon.[1] Be cautious not to add it to a boiling solution as it can cause vigorous bumping.[1]
Oxidation of the aniline group has occurred.Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the product is heated for extended periods.
An oily precipitate forms instead of crystals. The solvent may be too nonpolar, or the solution is supersaturated.[2]Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution).[2] Try seeding the solution with a small crystal of the pure product.[2] Ensure the cooling process is slow.[2]
Presence of significant impurities lowering the melting point.An initial purification step, such as column chromatography, may be necessary before recrystallization.[1]
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[2]
Crystals were lost during washing.Wash the collected crystals with a minimal amount of ice-cold solvent to minimize re-dissolving the product.[1]
No crystal formation. The solution is not saturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
Activated Carbon Treatment Issues
ProblemPossible Cause(s)Solution(s)
Product is still colored after treatment. Insufficient amount of activated carbon was used.Increase the amount of activated carbon, but avoid large excesses as it can adsorb the product and reduce yield.
The contact time was too short.Ensure the activated carbon is stirred with the hot solution for a sufficient time (e.g., 5-15 minutes) to allow for adsorption of impurities.
Low product yield. The activated carbon has adsorbed a significant amount of the 2-Nitroaniline.Use the minimum effective amount of activated carbon. A hot filtration step is crucial to separate the product from the carbon.
Premature crystallization on the activated carbon during filtration.Perform a hot filtration quickly using a pre-heated funnel to prevent the product from crystallizing out along with the carbon.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common colored impurities in 2-Nitroaniline?

A1: Colored impurities in 2-Nitroaniline and other aromatic amines often arise from side reactions during synthesis, degradation products, or oxidation.[1] The aniline group is susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[4] Isomeric byproducts and unreacted starting materials can also contribute to discoloration.[1]

Q2: What is the most effective method for removing colored impurities from 2-Nitroaniline?

A2: Recrystallization, often combined with an activated carbon treatment, is the most common and effective method for purifying crude 2-Nitroaniline and removing colored impurities.[1]

Q3: Which solvents are suitable for the recrystallization of 2-Nitroaniline?

A3: An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of nitroanilines.[5][6] The ideal solvent should dissolve the 2-Nitroaniline well at high temperatures but poorly at low temperatures.[3]

Q4: When should I consider using column chromatography?

A4: Column chromatography should be considered when recrystallization is ineffective at removing impurities, particularly isomeric byproducts which may have similar solubilities to 2-Nitroaniline.[1][2]

Q5: How can I assess the purity of my 2-Nitroaniline sample after purification?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of nitroaniline compounds and quantifying any remaining impurities.[2][7] Other analytical techniques such as melting point determination and Thin Layer Chromatography (TLC) can also be used to assess purity.

Data Presentation

The following table summarizes illustrative data for the purification of 2-Nitroaniline using different methods. The actual efficiency may vary depending on the initial purity and experimental conditions.

Purification MethodInitial Purity (Illustrative)Final Purity (Illustrative)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water) 95%>99%Good for removing bulk impurities.May not remove impurities with similar solubility.
Activated Carbon Treatment & Recrystallization 95% (highly colored)>99% (colorless/pale yellow)Excellent for removing colored impurities.Can lead to some product loss due to adsorption.
Column Chromatography (Silica Gel) 98% (with isomers)>99.5%Effective for separating closely related isomers.More time-consuming and requires more solvent than recrystallization.

The adsorption capacity of activated carbon for 2-nitroaniline has been reported to be as high as 383 mg/g under specific conditions, indicating its effectiveness in binding such impurities.[8][9]

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

Objective: To purify crude 2-Nitroaniline by removing colored and other soluble impurities.

  • Dissolution: In a fume hood, place the crude 2-Nitroaniline in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol-water mixture and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the mass of the 2-Nitroaniline). Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To separate 2-Nitroaniline from closely related impurities, such as isomers.

  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase using a suitable slurry method.

  • Sample Loading: Dissolve the crude 2-Nitroaniline in a minimal amount of the initial eluent (e.g., a mixture of hexane and ethyl acetate) and carefully load it onto the top of the column.

  • Elution: Begin elution with the chosen solvent system. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of labeled fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure 2-Nitroaniline.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Nitroaniline.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation start Crude 2-Nitroaniline dissolve Dissolve in minimal hot solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon heat_stir Heat and Stir add_carbon->heat_stir hot_filter Hot Gravity Filtration heat_stir->hot_filter cool_slowly Cool Slowly hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end end dry->end Pure 2-Nitroaniline

Caption: Workflow for the recrystallization of 2-Nitroaniline with optional activated carbon treatment.

Chromatography_Workflow start Crude 2-Nitroaniline prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure 2-Nitroaniline evaporate->end

Caption: General workflow for the purification of 2-Nitroaniline by column chromatography.

References

Technical Support Center: Challenges in the Solubility of 2-Nitroaniline Hydrochloride for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals when working with 2-Nitroaniline Hydrochloride in experimental reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent. What is the primary cause?

A1: The limited solubility of this compound is a common challenge. The primary reasons for poor dissolution include:

  • Inappropriate Solvent Choice: 2-Nitroaniline, the parent compound, has limited solubility in water but is more soluble in organic solvents like ethanol and ether.[1] The hydrochloride salt form is expected to have increased solubility in polar protic solvents, including water, compared to its free base. However, its solubility in non-polar organic solvents may be significantly reduced.

  • Low Temperature: Solubility is often temperature-dependent.[1] Room temperature may be insufficient to achieve the desired concentration.

  • Incorrect pH: The protonation state of the aniline amine group directly influences solubility, especially in aqueous or protic solutions.[1] For the hydrochloride salt, the pH of the medium is critical.

Q2: What are the recommended solvents for dissolving this compound?

A2: While quantitative data for this compound is not widely available, based on the properties of the parent compound and general principles of salt solubility, the following solvents are recommended starting points:

  • Polar Protic Solvents: Water, ethanol, and methanol are generally good choices for dissolving amine hydrochloride salts.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be effective, especially if the subsequent reaction is compatible with these solvents.

  • Acidified Solvents: Adding a small amount of acid (e.g., HCl) to a protic solvent can increase the solubility by favoring the protonated, more soluble salt form.[2]

Q3: How can I leverage temperature to improve solubility?

A3: Increasing the temperature is a common and effective method to enhance the solubility of many compounds, including 2-Nitroaniline.[1]

  • Actionable Step: Gently warm the solvent while stirring to facilitate the dissolution of this compound.

  • Caution: Be mindful of the thermal stability of the compound and the boiling point of the solvent. Excessive heat can lead to degradation.[3] Always monitor the reaction mixture for any color changes that might indicate decomposition.

Q4: My reaction is sluggish or appears incomplete. Could this be related to solubility?

A4: Yes, poor solubility is a frequent cause of slow or stalled reactions.[3] If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, drastically reducing the reaction rate.

  • Troubleshooting Steps:

    • Ensure your starting material is fully dissolved before proceeding with the reaction.

    • If the compound precipitates upon the addition of another reagent, consider adding the reagent more slowly or at a higher temperature.

    • Employ a co-solvent system to maintain solubility throughout the reaction.

Q5: I am observing unexpected precipitation during my reaction. What should I do?

A5: Precipitation during a reaction can be due to several factors:

  • Product Insolubility: The product of the reaction may be insoluble in the chosen solvent system.

  • Change in pH: The addition of reagents could be altering the pH of the reaction mixture, causing the this compound or another species to precipitate.

  • Temperature Fluctuation: If the reaction was initiated at a higher temperature, cooling could cause the compound to crystallize out.

  • Immediate Actions:

    • Take a small aliquot of the mixture and try to redissolve the precipitate by adding more of the primary solvent or a co-solvent.

    • Check the pH of the reaction mixture and adjust if necessary.

    • If possible, gently reheat the mixture to see if the precipitate redissolves.

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce in publicly available literature. However, the solubility of its parent compound, 2-Nitroaniline, provides a useful reference for solvent selection.

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water0.11720
Ethanol (abs.)27.8725
Acetone158.525
Benzene27.4223.2
Chloroform27.8320
Carbon Tetrachloride1.1820

Data sourced from various references.[4][5][6]

Experimental Protocols

Protocol 1: General Method for Enhancing Dissolution

  • Solvent Selection: Choose a suitable polar protic solvent (e.g., ethanol) or a polar aprotic solvent (e.g., DMF).

  • Initial Dissolution Attempt: Add the desired amount of this compound to the solvent at room temperature and stir for 5-10 minutes.

  • Application of Heat: If the solid is not fully dissolved, warm the mixture in a water bath (e.g., to 40-50°C), continuing to stir. Do not exceed the boiling point of the solvent.

  • pH Adjustment (for aqueous/protic solvents): If solubility is still limited, add a small amount of dilute hydrochloric acid dropwise to ensure the compound remains in its protonated salt form.

  • Co-Solvent Addition: If necessary, add a co-solvent in which the compound is known to be more soluble (e.g., adding a small amount of DMF to dichloromethane) to enhance overall solubility.[2]

Protocol 2: Isothermal Equilibrium Method for Solubility Determination

This method can be used to accurately determine the solubility of this compound in a specific solvent at a given temperature.

  • Preparation: Create a supersaturated solution by adding an excess amount of this compound to the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Collection: Allow the solid to settle, then carefully extract a known volume of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Calculation: The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Factors Affecting 2-Nitroaniline HCl Solubility cluster_factors Influencing Factors cluster_outcomes Effects Solubility Solubility of 2-Nitroaniline HCl Solvent Solvent Choice Polarity Polar protic solvents (e.g., Water, Ethanol) generally increase solubility. Solvent->Polarity Temperature Temperature Heat Increased temperature enhances dissolution. Temperature->Heat pH pH of Medium Acidity Lower pH (acidic) maintains protonated state, improving solubility. pH->Acidity Polarity->Solubility Heat->Solubility Acidity->Solubility

Caption: Logical relationship of factors influencing solubility.

Experimental Workflow for Reactions Involving 2-Nitroaniline HCl Start Start: Weigh 2-Nitroaniline HCl Dissolution 1. Dissolution: Add chosen solvent Start->Dissolution CheckSol Is it fully dissolved? Dissolution->CheckSol Troubleshoot Troubleshoot: - Gently heat - Add co-solvent - Adjust pH CheckSol->Troubleshoot No Reaction 2. Initiate Reaction: Add other reagents CheckSol->Reaction Yes Troubleshoot->Dissolution Monitor 3. Monitor Reaction (e.g., by TLC/HPLC) Reaction->Monitor CheckPrecip Precipitation observed? Monitor->CheckPrecip CheckPrecip->Troubleshoot Yes Workup 4. Reaction Workup & Product Isolation CheckPrecip->Workup No End End Workup->End

Caption: Troubleshooting workflow for experimental reactions.

References

improving the stability of 2-Nitroaniline Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Nitroaniline Hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you quickly diagnose and resolve common issues related to the stability of this compound solutions.

IssuePossible CausesRecommended Actions
Solution Discoloration (Yellowing/Browning) - Photodegradation: Exposure to UV or ambient light can cause the degradation of nitroaromatic compounds. - Oxidation: The aniline group is susceptible to oxidation, which can be accelerated by air exposure. - pH Shift: A change in pH can affect the stability of the compound.- Prepare and store solutions in amber or foil-wrapped glassware to protect from light. - Use deoxygenated solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon). - Ensure the solution is adequately buffered, especially if it will be stored for an extended period.
Precipitation in Solution - Low Solubility: The hydrochloride salt has limited solubility in aqueous solutions, which is further influenced by pH and temperature.[1] - Degradation: Degradation products may be less soluble than the parent compound. - Solvent Evaporation: Loss of solvent can lead to supersaturation and precipitation.- Verify the concentration is within the solubility limits for the given solvent and temperature. Consider using a co-solvent like methanol or ethanol if appropriate for your application.[1] - Analyze the precipitate to determine if it is the parent compound or a degradant. - Store solutions in tightly sealed containers to prevent solvent evaporation.
Appearance of Unexpected Peaks in Chromatography (e.g., HPLC) - Degradation: The emergence of new peaks is a strong indicator of chemical degradation. - Contamination: Impurities in the solvent or on the glassware can introduce extraneous peaks.- Perform a forced degradation study to identify potential degradation products and their retention times.[2] - Run a blank analysis of the solvent to rule out contamination. - Ensure high-purity solvents and meticulously clean glassware.
Inconsistent Experimental Results - Stock Solution Degradation: Using a degraded stock solution will lead to variability in results. - Inconsistent Preparation/Storage: Variations in solution preparation or storage conditions can affect stability.- Prepare fresh stock solutions regularly and store them under recommended conditions (see FAQs). - Standardize and document all solution preparation and storage procedures.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To maximize stability, this compound solutions should be stored at 2-8°C in tightly sealed, amber glass containers to protect from light and prevent solvent evaporation.[2] For long-term storage, consider deoxygenating the solvent and storing under an inert atmosphere.

2. What are the primary degradation pathways for this compound?

The main degradation pathways for this compound in solution are:

  • Photodegradation: Aromatic nitro compounds are known to be sensitive to light, which can lead to the reduction of the nitro group to nitroso or amino derivatives, or even ring-opening products.[2]

  • Hydrolysis: While 2-nitroaniline itself is not expected to undergo significant hydrolysis, the stability in aqueous solutions can be pH-dependent.[3]

  • Oxidation: The amine group can be oxidized, potentially leading to colored impurities.[2]

3. How does pH affect the stability and solubility of this compound solutions?

The protonation state of the amine group is pH-dependent, which in turn affects solubility and stability.[1] As a hydrochloride salt, the initial solution will be acidic. It is crucial to maintain a consistent pH, as shifts towards neutrality or basicity can decrease the solubility of the free base form and potentially accelerate degradation.

4. What solvents are recommended for preparing this compound solutions?

Aqueous solutions are common, but the solubility is limited.[1] For higher concentrations, co-solvents such as methanol or ethanol can be used.[1] The choice of solvent should be guided by the specific requirements of your experiment and its compatibility with this compound.

5. How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2] This method should be validated to ensure it can separate the intact this compound from any potential degradation products.

Data Presentation

Table 1: Solubility of 2-Nitroaniline in Various Solvents

SolventSolubilityTemperature (°C)
Water1.1 g/L20
Hot WaterSolubleNot specified
EthanolSolubleNot specified
EtherVery SolubleNot specified
AcetoneVery SolubleNot specified
BenzeneVery SolubleNot specified
ChloroformVery SolubleNot specified

Note: Data is for 2-nitroaniline. The hydrochloride salt is expected to have higher aqueous solubility, especially in acidic conditions.[3]

Experimental Protocols

Protocol for Preparation and Storage of a Stock Solution
  • Materials:

    • This compound

    • High-purity water (or other desired solvent)

    • Volumetric flask (amber or wrapped in foil)

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

  • Procedure:

    • Weigh the required amount of this compound.

    • Add approximately 80% of the final volume of the desired solvent to the volumetric flask.

    • While stirring, slowly add the weighed this compound to the solvent.

    • Continue stirring until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Allow the solution to return to room temperature.

    • Add the remaining solvent to reach the final volume.

    • If required, adjust the pH using dilute HCl or a suitable buffer.

    • Store the solution at 2-8°C in a tightly sealed, light-protected container.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Vials (clear and amber)

    • Calibrated oven

    • Photostability chamber

    • HPLC system with a UV detector

  • Methodology:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl in a clear vial. Heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH in a clear vial. Keep at room temperature for 48 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂ in a clear vial. Keep at room temperature, protected from light, for 48 hours.

    • Thermal Degradation: Place the stock solution in a clear vial in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear quartz cuvette or photostability chamber to UV and visible light. Keep a control sample in an amber vial at the same temperature.

    • Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples and an unstressed control by a validated stability-indicating HPLC method.

Visualizations

cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acid 2-Nitroaniline_HCl 2-Nitroaniline Hydrochloride Base Base Oxidation Oxidation Heat Heat Light Light Reduced_Nitro Nitro Group Reduction Products 2-Nitroaniline_HCl->Reduced_Nitro Light, Oxidation Ring_Cleavage Ring Cleavage Products 2-Nitroaniline_HCl->Ring_Cleavage Harsh Conditions Oxidized_Amine Oxidized Amine Products 2-Nitroaniline_HCl->Oxidized_Amine Oxidation

Caption: Potential degradation pathways of this compound.

Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress->Heat Light Photolytic Stress->Light Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Heat->Analyze Light->Analyze Evaluate Evaluate Stability Analyze->Evaluate

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Nitroaniline Hydrochloride: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-Nitroaniline Hydrochloride. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy. A validated HPLC method can effectively separate and quantify the main component from its potential impurities.

Experimental Protocol: HPLC Method for Purity Validation of this compound

This protocol outlines a standard reversed-phase HPLC method for the quantitative determination of this compound purity.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • After the run, identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard. The area normalization method is commonly used to determine purity, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC purity analysis of a batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identification
12.515000.05Impurity A
23.830000.10Impurity B
3 5.2 2989500 99.85 2-Nitroaniline
46.160000.20Impurity C
Total 3000000 100.00

Calculated Purity: 99.85%

Comparison with Alternative Methods

While HPLC is a robust method, other techniques can be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.

Method Comparison

The table below provides a qualitative comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Elemental Analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHNO)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Oxygen.
Specificity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.Low; does not distinguish between isomers or impurities with the same elemental composition.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (mg level).
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.Pure substances to verify elemental composition.
Sample Throughput Moderate.Moderate to low, especially with derivatization.High.
Purity Data Comparison

This table presents hypothetical purity results for the same batch of this compound using different analytical techniques.

Analytical MethodPurity (%)Limit of Detection (LOD)
HPLC 99.850.01%
GC-MS 99.800.005%
Elemental Analysis >99.5 (based on C,H,N content)Not applicable for impurity detection

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting weigh Accurate Weighing dissolve Dissolution in Mobile Phase weigh->dissolve injection Injection into HPLC dissolve->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity assessment.

method_comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ea Elemental Analysis hplc_spec High Specificity hplc_sens High Sensitivity hplc_app Broad Applicability gcms_spec Very High Specificity gcms_sens Very High Sensitivity gcms_app Limited to Volatiles ea_spec Low Specificity ea_sens Moderate Sensitivity ea_app Compositional Verification

Caption: Comparison of analytical methods for purity testing.

Conclusion

The validation of this compound purity is critical for ensuring the quality and safety of pharmaceutical products. High-Performance Liquid Chromatography stands out as a robust, reliable, and highly specific method for this purpose. While alternative techniques like GC-MS offer excellent sensitivity and structural information for volatile impurities, and Elemental Analysis provides confirmation of elemental composition, HPLC provides the optimal balance of specificity, sensitivity, and applicability for routine purity testing of non-volatile and thermally labile compounds like this compound. The choice of analytical method should always be guided by the specific needs of the analysis, regulatory requirements, and the nature of the potential impurities.

A Comparative Guide to the Reactivity of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of the three primary isomers of nitroaniline: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The position of the electron-withdrawing nitro group (–NO₂) relative to the electron-donating amino group (–NH₂) profoundly influences the electronic environment of the aromatic ring and the availability of the lone pair of electrons on the amino nitrogen. These differences dictate the isomers' basicity and their susceptibility to electrophilic and nucleophilic aromatic substitution, making their selection critical in organic synthesis and drug development.

Comparative Physicochemical and Reactivity Data

The fundamental differences in the electronic and structural characteristics of the nitroaniline isomers are quantitatively summarized below. These properties are the foundation for understanding their differential reactivity.

Property2-Nitroaniline (o-nitroaniline)3-Nitroaniline (m-nitroaniline)4-Nitroaniline (p-nitroaniline)Aniline (Reference)
pKa of Conjugate Acid ~ -0.3[1]~ 2.5[1]~ 1.0[1]4.6
pKb 14.28[2]11.55[2]13.0[2]9.38[2]
Basicity Order WeakestStrongestIntermediate-
Melting Point (°C) 71.5114146-149-6
Dipole Moment (Debye) ~ 4.3~ 5.1~ 6.91.5

Detailed Reactivity Analysis

Basicity

The basicity of nitroaniline isomers is significantly lower than that of aniline due to the strong electron-withdrawing nature of the nitro group. The order of basicity among the isomers is m-nitroaniline > p-nitroaniline > o-nitroaniline .[3][4][5]

  • m-Nitroaniline: This is the strongest base among the three isomers.[1] The nitro group at the meta position exerts only its inductive effect (–I), pulling electron density from the ring. Crucially, it cannot participate in resonance with the amino group's lone pair.[1][2] This leaves the lone pair on the nitrogen more available for protonation compared to the other two isomers.

  • p-Nitroaniline: The nitro group is in direct conjugation with the amino group. It withdraws electrons through both the inductive (–I) and a strong resonance (–R) effect, delocalizing the amino group's lone pair across the aromatic ring and onto the nitro group. This delocalization significantly reduces the availability of the lone pair for protonation, making it a weaker base than the meta isomer.[1]

  • o-Nitroaniline: This is the weakest base.[1] It experiences strong –I and –R effects similar to the para isomer. Additionally, it is subject to the "ortho effect," where steric hindrance and, most importantly, strong intramolecular hydrogen bonding between the amino and nitro groups stabilize the molecule and reduce the availability of the nitrogen's lone pair.[1][6]

G Logical Relationship: Factors Affecting Basicity of Nitroaniline Isomers cluster_ortho o-Nitroaniline (Weakest Base) cluster_meta m-Nitroaniline (Strongest Base) cluster_para p-Nitroaniline (Intermediate Base) o_node o-Nitroaniline o_factors - Inductive Effect (-I) - Resonance Effect (-R) - Intramolecular H-Bonding - Steric Hindrance (Ortho Effect) o_node->o_factors Experiences Result Basicity Order: m-nitroaniline > p-nitroaniline > o-nitroaniline o_factors->Result m_node m-Nitroaniline m_factors - Inductive Effect (-I) only - No Resonance Effect - Lone pair more available m_node->m_factors Experiences m_factors->Result p_node p-Nitroaniline p_factors - Inductive Effect (-I) - Strong Resonance Effect (-R) - Lone pair delocalized p_node->p_factors Experiences p_factors->Result

Caption: Factors influencing the basicity of nitroaniline isomers.

Electrophilic Aromatic Substitution (EAS)

In aniline, the amino group is a powerful activating group and is ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing.[7] In nitroanilines, these opposing effects govern reactivity. The overall reactivity towards EAS is significantly reduced compared to aniline but greater than nitrobenzene. The activating, ortho-, para-directing amino group dominates the directing effects.

  • Reactivity Order: The isomer with the least deactivated ring is generally the most reactive. Reactivity is influenced by the combined electronic effects.

  • Directing Effects:

    • o-Nitroaniline: The amino group directs incoming electrophiles to positions 4 and 6 (para and ortho to -NH₂). Position 6 is sterically hindered. Therefore, substitution occurs predominantly at the 4-position.

    • m-Nitroaniline: The amino group directs to positions 2, 4, and 6. All these positions are ortho or para to the amino group. The nitro group deactivates positions 2, 4, and 6. However, the amino group's activating effect is strongest, leading to substitution primarily at positions 4 and 6.

    • p-Nitroaniline: The amino group directs to positions 2 and 6 (ortho to -NH₂). Both positions are also meta to the -NO₂ group. Substitution will occur at these positions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings with strong electron-withdrawing groups, like the nitro group, are activated towards nucleophilic substitution, especially when a good leaving group (e.g., a halogen) is present.[8][9] The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for the reaction to proceed.[9] This stabilizing effect is most pronounced when the nitro group is ortho or para to the site of nucleophilic attack.[9] Therefore, derivatives of o- and p-nitroaniline (e.g., 2,4-dinitrochlorobenzene) are highly reactive in SNAr reactions, while meta-isomers are significantly less reactive.

Experimental Protocols

Protocol 1: Determination of Relative Basicity by pKa Measurement

This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acids of the nitroaniline isomers using potentiometric titration.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh 0.1 mmol of each nitroaniline isomer and dissolve in 50 mL of an appropriate solvent mixture (e.g., 50:50 ethanol/water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl. Continue the titration well past the equivalence point.

  • Analysis: Plot a titration curve (pH vs. volume of HCl added). The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the nitroaniline isomer.

  • Comparison: A higher pKa value indicates a stronger base. The expected order is m-nitroaniline > p-nitroaniline > o-nitroaniline.

Protocol 2: Comparative Analysis of Reactivity in Electrophilic Bromination

This protocol provides a method to compare the relative rates of electrophilic aromatic substitution by monitoring the consumption of bromine.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.05 M) of each nitroaniline isomer in glacial acetic acid. Prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid.

  • Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 25°C), place 20 mL of each nitroaniline solution.

  • Reaction Initiation: To each flask, rapidly add 20 mL of the bromine solution and start a timer. The reaction mixture should be protected from light.

  • Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a 2 mL aliquot from each reaction mixture and quench it in a flask containing an excess of potassium iodide solution. The unreacted bromine will oxidize iodide to iodine (I₂).

  • Quantification: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator.

  • Analysis: Calculate the concentration of unreacted bromine at each time point for each isomer. Plot [Bromine] vs. time. The isomer whose reaction mixture shows the fastest consumption of bromine is the most reactive towards electrophilic bromination.

G Experimental Workflow: Comparative Bromination A 1. Prepare Solutions - 0.05 M of each isomer in Acetic Acid - 0.05 M Br2 in Acetic Acid B 2. Initiate Reactions Mix isomer and Br2 solutions in separate, temp-controlled flasks A->B C 3. Monitor Reaction Withdraw aliquots at timed intervals B->C D 4. Quench & Titrate - Add aliquot to excess KI solution - Titrate liberated I2 with Na2S2O3 C->D E 5. Analyze Data - Calculate [Br2] vs. time for each isomer - Compare reaction rates D->E F Result: Reactivity Order E->F

Caption: Workflow for comparing reactivity via electrophilic bromination.

References

A Comparative Guide to Azo Dye Synthesis: 2-Nitroaniline Hydrochloride vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Nitroaniline Hydrochloride with other common reagents used in the synthesis of azo dyes, supported by experimental data and detailed protocols. The selection of the primary aromatic amine is a critical determinant of the final dye's properties, including its color, solubility, and fastness.

Executive Summary

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich compound.

This guide focuses on the performance of this compound as the diazo component and compares it with two common alternatives: p-nitroaniline and aniline (as its hydrochloride salt). The presence and position of the nitro group on the aromatic ring significantly influence the reactivity of the intermediate diazonium salt and the properties of the resulting dye.

Comparative Data of Reagents

The choice of the primary aromatic amine has a profound impact on the synthesis process and the final product. The following table summarizes the key physicochemical properties of this compound, p-Nitroaniline, and Aniline Hydrochloride.

PropertyThis compoundp-NitroanilineAniline Hydrochloride
Molecular Formula C₆H₇ClN₂O₂C₆H₆N₂O₂C₆H₇N·HCl
Molar Mass ( g/mol ) 174.58[1]138.12[2][3]129.59[4]
Appearance White to greenish crystalline solidYellow crystalline solid[2][5]White, hygroscopic crystals that darken on exposure to air and light[4][6]
Melting Point (°C) Not readily available146-149[2]196-198[6]
Boiling Point (°C) Decomposes332[2]245[6]
Solubility in Water SolubleSparingly soluble in cold water, soluble in boiling water[7]Very good

Performance Comparison in Azo Dye Synthesis

The performance of these reagents in azo dye synthesis can be evaluated based on reaction yield, dye color, and fastness properties. While direct, side-by-side quantitative yield comparisons are not extensively documented in a single source, general trends can be inferred from various studies. Dyes derived from nitroanilines are known for producing a range of colors, typically in the orange to red spectrum, depending on the coupling component used.

Performance Metric2-Nitroaniline Derivativep-Nitroaniline DerivativeAniline Derivative (e.g., Sudan I)
Typical Dye Color Orange to RedOrange to RedRed
Reported Yield Good yields generally reported.Typically high (e.g., ~73-100% depending on conditions and coupling agent).Good yields reported.
Light Fastness Generally good to very good.[8]Generally moderate to good.[9]Poor.[10]
Wash Fastness Typically very good to excellent on polyester.[8]Generally good.[9]Poor.
Reactivity The electron-withdrawing nitro group deactivates the aromatic ring, which can make the diazotization reaction slower compared to aniline.Similar to 2-nitroaniline, the nitro group is deactivating.The unsubstituted ring is more activated, leading to a faster diazotization reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the synthesis of an azo dye using this compound and a common alternative, aniline, with 2-naphthol as the coupling component.

Protocol 1: Synthesis of an Azo Dye from this compound

This protocol is adapted from established procedures for the diazotization of nitroanilines.

1. Diazotization of this compound:

  • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the reaction.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine suspension. Monitor the temperature closely and ensure it does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

  • The formation of the diazonium salt can be confirmed by adding a drop of the reaction mixture to a starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.

2. Azo Coupling with 2-Naphthol:

  • In a separate 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.

Protocol 2: Synthesis of Sudan I from Aniline

This protocol describes the synthesis of the azo dye Sudan I.[10][11]

1. Diazotization of Aniline:

  • In a fume hood, add 0.01 mol of aniline to a solution of 2.5 mL of concentrated hydrochloric acid and 5 mL of water in a 100 mL beaker.

  • Warm the mixture gently to dissolve the aniline hydrochloride, then cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the acidic aniline solution while maintaining the temperature at 0-5 °C and stirring continuously.[11]

2. Azo Coupling with 2-Naphthol:

  • In a 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 15 mL of 3M sodium hydroxide solution and cool it in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A red precipitate of Sudan I will form.

  • Continue to stir the mixture for 10-15 minutes in the ice bath.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The product can be recrystallized from ethanol or glacial acetic acid.

Reaction Mechanisms and Workflows

The synthesis of azo dyes follows a well-defined reaction pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and the general experimental workflow.

AzoDyeSynthesisMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Primary Aromatic Amine (Ar-NH2) Nitrosonium Nitrosonium Ion (NO+) Amine->Nitrosonium Nucleophilic Attack NitrousAcid Nitrous Acid (HNO2) NitrousAcid:n->Nitrosonium:n Protonation & Dehydration Acid H+ DiazoniumSalt Diazonium Salt (Ar-N2+) Nitrosonium->DiazoniumSalt Intermediate Steps CouplingAgent Coupling Component (e.g., Phenol) DiazoniumSalt->CouplingAgent Electrophilic Aromatic Substitution AzoDye Azo Dye (Ar-N=N-Ar') CouplingAgent->AzoDye AzoDyeWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Amine_Sol Prepare Amine Solution/Suspension in Acid Diazotization Diazotization: Add Nitrite to Amine Solution at 0-5°C Amine_Sol->Diazotization Nitrite_Sol Prepare Sodium Nitrite Solution Nitrite_Sol->Diazotization Coupling_Sol Prepare Coupling Agent Solution Coupling Azo Coupling: Add Diazonium Salt to Coupling Agent Solution Coupling_Sol->Coupling Diazotization->Coupling Filtration Vacuum Filtration Coupling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Azo Dye Product Washing->Drying

References

A Comparative Guide to Alternatives for Benzimidazole Synthesis: Moving Beyond 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to the Benzimidazole Scaffold, Supported by Experimental Data.

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The traditional synthesis often involves precursors like 2-nitroaniline hydrochloride, which requires a reduction step to form the key intermediate, o-phenylenediamine, before cyclization. This guide provides a comprehensive comparison of modern, efficient, and often greener alternatives to this classical approach, focusing on the direct use of o-phenylenediamine and its derivatives with various coupling partners. We present a detailed analysis of reaction conditions, yields, and methodologies to aid researchers in selecting the optimal synthetic strategy.

Key Alternatives and Methodologies

The primary alternative to the indirect use of this compound is the direct condensation of an o-phenylenediamine with a carbonyl compound. This approach avoids the initial nitro reduction step, often leading to simpler, one-pot procedures with higher atom economy. Modern advancements have introduced a variety of catalysts and reaction conditions that significantly improve yields, reduce reaction times, and promote environmentally benign processes.

The most prevalent methods involve the reaction of o-phenylenediamines with:

  • Aldehydes: A versatile and widely used method leading to 2-substituted benzimidazoles.

  • Carboxylic Acids: A classic approach, often requiring dehydrating agents or high temperatures.

  • Orthoesters: Another established method for the synthesis of 2-substituted benzimidazoles.

These reactions can be facilitated through various means, including conventional heating, microwave irradiation, and the use of diverse catalytic systems.

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data from various studies, offering a clear comparison of different synthetic routes to benzimidazoles, which serve as alternatives to syntheses starting from this compound.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Ammonium ChlorideEthanol80-902 hModerate-Good[1]
Lanthanum ChlorideAcetonitrileRoom Temp.-Good[2]
Indium Triflate [In(OTf)₃]Solvent-freeRoom Temp.-Excellent[3]
Zinc Acetate-Room Temp.-Excellent[4]
K₄[Fe(CN)₆]Solvent-free--High[4]
Copper(II)-alginateWater-EthanolRoom Temp.< 1 h70-94[5]
p-Toluenesulfonic acidGrinding, Solvent-free-ShortHigh[6]
ZnFe₂O₄ (ultrasound)-7030 min88-92[7]
H₂O₂/HClAcetonitrileRoom Temp.ShortExcellent[8]

Table 2: Comparison of Modern vs. Classical Benzimidazole Synthesis Methods

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg CondensationClassical2 - 24 hours60 - 85%Readily available starting materials.High temperatures, harsh acidic conditions, long reaction times.[9]
Weidenhagen ReactionClassicalSeveral hoursVariable, often moderateUtilizes aldehydes as substrates.Requires an oxidizing agent, can lead to side products.[9]
Microwave-Assisted SynthesisModern5 - 30 minutes85 - 99%Drastically reduced reaction times, often higher yields, solvent-free options.[1][9]Requires specialized microwave reactor.[9]
Catalytic Synthesis (Metal/Nanoparticles)Modern0.5 - 6 hours85 - 99%High efficiency, selectivity, and potential for catalyst recycling.[9]Catalyst cost and potential for metal contamination.[9]
One-Pot, Multi-Component ReactionsModern2 - 12 hours70 - 95%High atom economy, procedural simplicity, reduced waste.[9]Optimization of multiple reaction parameters can be complex.[9]

Experimental Protocols

Below are detailed methodologies for key experiments that represent viable alternatives to syntheses starting from this compound.

Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles[1][2]
  • Reaction Setup: To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

  • Reaction Conditions: Stir the resulting mixture for 2 hours at 80-90°C.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Lanthanum Chloride Catalyzed One-Pot Synthesis of 2-Substituted Benzimidazoles[3]
  • Reaction Setup: A mixture of o-phenylenediamine (1.0 mmol) and an aldehyde (1.2 mmol) is stirred in the presence of lanthanum chloride (10 mol%) in acetonitrile (5 ml) at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The crude products are purified by column chromatography.

Protocol 3: One-Pot Reductive Cyclocondensation from 2-Nitroanilines[11]

This protocol provides a direct alternative starting from a nitroaniline derivative but in a one-pot fashion, avoiding the isolation of the diamine intermediate.

  • Reaction Setup: A mixture of the 2-nitroaniline, an aromatic aldehyde, Zinc dust, and NaHSO₃ is prepared in a water medium.

  • Reaction Conditions: The reaction mixture is heated at 100°C.

  • Work-up: The operational simplicity of this method allows for easy workup, often involving simple filtration to separate the product.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows and logical relationships of the described benzimidazole synthesis methods.

Benzimidazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_end Product & Purification o-Phenylenediamine o-Phenylenediamine Condensation_Reaction Condensation/ Cyclization o-Phenylenediamine->Condensation_Reaction Aldehyde_Carboxylic_Acid Aldehyde or Carboxylic Acid Aldehyde_Carboxylic_Acid->Condensation_Reaction Crude_Product Crude Benzimidazole Condensation_Reaction->Crude_Product Catalyst Catalyst Catalyst->Condensation_Reaction Solvent_Temp Solvent & Temperature Solvent_Temp->Condensation_Reaction Purification Purification Crude_Product->Purification Pure_Product Pure Benzimidazole Purification->Pure_Product

Caption: Generalized workflow for benzimidazole synthesis from o-phenylenediamine.

Synthesis_Method_Comparison Benzimidazole_Synthesis Benzimidazole Synthesis Approaches Classical_Methods Classical Methods Benzimidazole_Synthesis->Classical_Methods Modern_Methods Modern Methods Benzimidazole_Synthesis->Modern_Methods Phillips_Ladenburg Phillips-Ladenburg (o-phenylenediamine + carboxylic acid) Classical_Methods->Phillips_Ladenburg Weidenhagen Weidenhagen (o-phenylenediamine + aldehyde) Classical_Methods->Weidenhagen Microwave_Assisted Microwave-Assisted Modern_Methods->Microwave_Assisted Catalytic_Synthesis Catalytic Synthesis (Metal/Nanoparticles) Modern_Methods->Catalytic_Synthesis One_Pot_Multi_Component One-Pot/ Multi-Component Modern_Methods->One_Pot_Multi_Component Green_Chemistry Green Chemistry (e.g., water, solvent-free) Modern_Methods->Green_Chemistry

References

A Comparative Guide to Impurity Profiling of 2-Nitroaniline Hydrochloride: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the impurity profiling of 2-Nitroaniline Hydrochloride. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines potential impurities in this compound, offers detailed experimental protocols for both GC-MS and HPLC-UV methods, and presents a comparative analysis of their performance.

Introduction to Impurity Profiling of this compound

2-Nitroaniline is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other specialty chemicals.[1][2] Its hydrochloride salt is often used to improve its stability and handling. Impurity profiling, the identification and quantification of unwanted chemicals in a drug substance, is a critical step in drug development and manufacturing.[3][4] Regulatory bodies require stringent control of impurities, as they can impact the safety and efficacy of the final product.

Potential impurities in this compound can originate from the manufacturing process, degradation, or storage.[5] Common synthesis routes, such as the reaction of 2-nitrochlorobenzene with ammonia, may lead to the presence of unreacted starting materials.[2][6] Other potential impurities include positional isomers (3-nitroaniline and 4-nitroaniline) and over-nitrated byproducts like dinitroanilines.[7]

Comparative Analysis of Analytical Techniques

Both GC-MS and HPLC-UV are powerful techniques for impurity profiling, each with its own set of advantages and limitations.[8][9] The choice between them depends on the specific requirements of the analysis, including the nature of the impurities and the desired sensitivity.

Table 1: Performance Comparison of GC-MS and HPLC-UV for this compound Impurity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[5]Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[10]
Applicability Best suited for volatile and thermally stable compounds. Analysis of the hydrochloride salt requires a specific sample preparation to liberate the free amine.[11]Ideal for non-volatile and thermally labile compounds, making it directly applicable to the analysis of this compound and its impurities.[12][13]
Sensitivity Very high sensitivity, particularly with a Mass Spectrometry (MS) detector, allowing for the detection of trace-level impurities.[8]High sensitivity, especially with modern UV/DAD detectors.[10]
Selectivity Excellent selectivity due to both chromatographic separation and mass fragmentation patterns, which provide structural information for definitive peak identification.[14]Good selectivity based on chromatographic retention time and UV spectral data. Co-elution can be a challenge.
Sample Preparation May require derivatization to increase volatility or a specific headspace technique for the hydrochloride salt, adding complexity.[12][13]Generally simple, involving dissolution in a suitable solvent.[5]
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally in the µg/mL to high ng/mL range.
Limit of Quantitation (LOQ) Typically in the ng/mL range.Generally in the µg/mL range.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate impurity analysis. Below are representative experimental protocols for a headspace GC-MS method and a conventional HPLC-UV method for the impurity profiling of this compound.

GC-MS Method for Impurity Profiling (Headspace Analysis)

This method is designed to analyze for volatile impurities and the free 2-nitroaniline base by liberating it from its hydrochloride salt in the headspace vial.

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Headspace Conditions:

    • Vial Incubation Temperature: 100°C.

    • Vial Incubation Time: 20 minutes.

    • Syringe Temperature: 110°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of dimethyl sulfoxide (DMSO) and a stir bar.

    • Add approximately 50 mg of imidazole to the vial.[11]

    • Immediately seal the vial with a septum and cap.

    • Place the vial in the headspace autosampler.

HPLC-UV Method for Impurity Profiling

This method is suitable for the simultaneous quantification of 2-Nitroaniline and its potential non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution.

    • Further dilute the stock solution as necessary to fall within the linear range of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the analysis of impurities in this compound.

GCMS_Workflow sample 2-Nitroaniline HCl Sample preparation Sample Preparation (Dissolution in DMSO, add Imidazole) sample->preparation headspace Headspace Incubation (100°C for 20 min) preparation->headspace gc_injection GC Injection headspace->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_acquisition Data Acquisition (Chromatogram & Spectra) ms_detection->data_acquisition analysis Impurity Identification & Quantification data_acquisition->analysis report Final Report analysis->report HPLC_Workflow sample 2-Nitroaniline HCl Sample preparation Sample Preparation (Dissolution in ACN/Water) sample->preparation hplc_injection HPLC Injection preparation->hplc_injection hplc_separation HPLC Separation (C18 column, Gradient Elution) hplc_injection->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition analysis Impurity Identification & Quantification data_acquisition->analysis report Final Report analysis->report Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High Sensitivity - High Selectivity (MS data) - Structural Information gcms_node->gcms_adv Strengths gcms_disadv Disadvantages: - Requires Volatility - Complex Sample Prep (for salts) - Potential for thermal degradation gcms_node->gcms_disadv Limitations hplc_node High-Performance Liquid Chromatography-UV hplc_adv Advantages: - Broad Applicability - Simple Sample Preparation - Robust & Reproducible hplc_node->hplc_adv Strengths hplc_disadv Disadvantages: - Lower Selectivity (vs. MS) - Potential for Co-elution - No direct structural info hplc_node->hplc_disadv Limitations analysis_need Impurity Profiling of 2-Nitroaniline HCl analysis_need->gcms_node Option 1 analysis_need->hplc_node Option 2

References

A Comparative Guide to the Electronic Properties of Ortho-, Meta-, and Para-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaniline isomers, ortho-, meta-, and para-nitroaniline, serve as fundamental building blocks in the synthesis of a wide array of chemical compounds, including pharmaceuticals and dyes. The seemingly subtle difference in the substitution pattern of the nitro group on the aniline ring profoundly impacts their electronic properties, which in turn governs their reactivity, polarity, and spectral characteristics. This guide provides an objective comparison of the electronic properties of these three isomers, supported by experimental data and detailed methodologies, to aid in their effective application in research and development.

Core Electronic Properties: A Tabulated Comparison

The electronic properties of the nitroaniline isomers are dictated by a complex interplay of inductive effects, resonance effects, and, in the case of the ortho isomer, intramolecular hydrogen bonding. These effects manifest in measurable differences in their basicity (pKa), dipole moment, and UV-Visible absorption spectra.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
pKa of Conjugate Acid -0.3[1]2.5[1][2]1.0[1][2]
Dipole Moment (in Benzene, Debye) 4.22 D4.75 D6.29 D
UV-Vis λmax (in KClO4(aq)) 428 nm[3]375 nm[3]395 nm[3]

Understanding the Electronic Landscape

The observed differences in the electronic properties of the nitroaniline isomers can be rationalized by considering the electronic and steric interactions between the amino (-NH₂) and nitro (-NO₂) groups.

G cluster_isomers Isomers cluster_effects Electronic & Steric Effects cluster_properties Resulting Electronic Properties ortho o-Nitroaniline inductive -I Effect (Electron Withdrawing) ortho->inductive resonance -M Effect (Electron Withdrawing) ortho->resonance h_bond Intramolecular H-Bonding ortho->h_bond ortho_effect Ortho Effect (Steric + Electronic) ortho->ortho_effect meta m-Nitroaniline meta->inductive para p-Nitroaniline para->inductive para->resonance basicity Basicity (pKa) inductive->basicity dipole Dipole Moment inductive->dipole uv_vis UV-Vis Absorption inductive->uv_vis resonance->basicity resonance->dipole resonance->uv_vis h_bond->basicity h_bond->uv_vis ortho_effect->basicity basicity->ortho Lowest basicity->meta Highest dipole->ortho Lowest dipole->para Highest uv_vis->ortho Longest λmax uv_vis->meta Shortest λmax

Basicity

The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom of the amino group for protonation. The nitro group is strongly electron-withdrawing and decreases the electron density on the amino nitrogen, thus reducing basicity compared to aniline.

  • m-Nitroaniline is the most basic of the three isomers.[1][2] The nitro group at the meta position exerts only its electron-withdrawing inductive effect (-I effect).[2][4] The resonance effect (-M effect) does not extend to the meta position, leaving the lone pair on the amino nitrogen relatively more available for protonation compared to the ortho and para isomers.[5]

  • p-Nitroaniline is less basic than the meta isomer.[2] In the para position, the nitro group exerts both a -I effect and a strong -M effect, which delocalizes the lone pair of electrons from the amino group into the aromatic ring and the nitro group, significantly reducing its availability for protonation.[1]

  • o-Nitroaniline is the least basic isomer.[1] It experiences both -I and -M effects similar to the para isomer. Additionally, the proximity of the amino and nitro groups leads to intramolecular hydrogen bonding, which further stabilizes the molecule and reduces the availability of the amino lone pair.[6][7][8] The "ortho effect," a combination of steric and electronic factors, also contributes to its low basicity.[4]

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The vector sum of the individual bond dipoles of the amino group (electron-donating) and the nitro group (electron-withdrawing) determines the net dipole moment.

  • p-Nitroaniline exhibits the highest dipole moment. The amino and nitro groups are positioned opposite to each other, and their bond dipoles are oriented in the same direction, leading to a large additive effect.

  • m-Nitroaniline has an intermediate dipole moment. The angle between the bond dipoles of the two groups is approximately 120 degrees, resulting in a vector sum that is smaller than that of the para isomer.

  • o-Nitroaniline has the lowest dipole moment of the three isomers. The angle between the bond dipoles is approximately 60 degrees, and their partial cancellation results in the smallest net dipole moment.

UV-Visible Spectroscopy

The position of the maximum absorption (λmax) in the UV-Vis spectrum is influenced by the extent of conjugation and charge transfer within the molecule.

  • o-Nitroaniline shows the longest wavelength of maximum absorption (λmax). This is attributed to the intramolecular hydrogen bonding which promotes a more planar structure, enhancing the charge transfer from the amino to the nitro group.

  • p-Nitroaniline has a λmax at a shorter wavelength than the ortho isomer. The direct conjugation between the electron-donating amino group and the electron-withdrawing nitro group through the para position allows for significant intramolecular charge transfer.

  • m-Nitroaniline exhibits the shortest λmax. In the meta isomer, there is no direct resonance interaction between the amino and nitro groups, leading to a less extended conjugation and a higher energy electronic transition.

Experimental Protocols

The following are detailed methodologies for the determination of the key electronic properties discussed.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of o-, m-, p-Nitroaniline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka dipole Dipole Moment Measurement (Guggenheim Method) purification->dipole uv_vis UV-Vis Spectroscopy purification->uv_vis data_collection Data Collection & Tabulation pka->data_collection dipole->data_collection uv_vis->data_collection comparison Comparative Analysis of Properties data_collection->comparison conclusion Structure-Property Relationship Conclusion comparison->conclusion

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the nitroaniline isomer with a strong acid and monitoring the pH change to determine the pKa of its conjugate acid.

Materials:

  • Ortho-, meta-, and para-nitroaniline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a small amount of the nitroaniline isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the nitroaniline solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point (the point of the most rapid pH change). Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.

Determination of Dipole Moment by the Guggenheim Method

The Guggenheim method is a solution-based technique that avoids the need for density measurements of the solutions.

Materials:

  • Ortho-, meta-, and para-nitroaniline

  • A non-polar solvent (e.g., benzene or cyclohexane)

  • Dielectric constant meter (capacitance meter)

  • Refractometer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the nitroaniline isomer in the non-polar solvent with varying mole fractions. Accurately weigh the solute and solvent to determine the exact concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions using the dielectric constant meter at a constant temperature.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using the refractometer, also at a constant temperature.

  • Data Analysis: Plot the difference in dielectric constant between the solution and the pure solvent (Δε) against the weight fraction of the solute (w). Also, plot the difference in the square of the refractive index (Δn²) against the weight fraction (w).

  • Calculation: Determine the slopes of these two plots at w = 0. The dipole moment (μ) can then be calculated using the Guggenheim equation, which relates these slopes to the molecular weight of the solute and the dielectric constant and refractive index of the solvent.

UV-Visible Spectrophotometric Analysis

This protocol outlines the procedure for obtaining the UV-Visible absorption spectra of the nitroaniline isomers.

Materials:

  • Ortho-, meta-, and para-nitroaniline

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or an aqueous buffer)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each nitroaniline isomer by accurately weighing a small amount and dissolving it in the chosen solvent in a volumetric flask.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution to ensure that the absorbance reading is within the linear range of the instrument (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the working solution of the nitroaniline isomer and then fill it. Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum for each isomer.

Conclusion

The electronic properties of ortho-, meta-, and para-nitroaniline are distinctly different due to the positional isomerism of the nitro group. These differences, which are quantifiable through experimental measurements of pKa, dipole moment, and UV-Visible spectra, are a direct consequence of the interplay between inductive, resonance, and steric effects. A thorough understanding of these structure-property relationships is crucial for medicinal chemists and materials scientists in the rational design and synthesis of new molecules with tailored electronic characteristics. The provided experimental protocols offer a framework for the accurate determination of these key parameters in a research setting.

References

A Researcher's Guide to the Analytical Validation of 2-Nitroaniline Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Nitroaniline Hydrochloride is crucial for quality control, stability studies, and research purposes. This guide provides a comparative analysis of common analytical methods for the assay of this compound, presenting supporting experimental data and detailed methodologies. The selection of an appropriate analytical technique hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are the most common techniques for the determination of nitroanilines. The following table summarizes the typical performance characteristics of these methods based on available data for nitroaniline compounds. This data can serve as a baseline for what to expect when analyzing this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.9999[1][2]Applicable over a wide concentration range[1]-
Limit of Detection (LOD) 0.1–0.2 µg/L[1][2]GC/MS-MS offers tenfold higher sensitivity than single quadrupole GC/MS[1]0.05 µg/mL (for o-nitroaniline)[3]
Limit of Quantification (LOQ) 0.080-0.91 µg/L (for various pharmaceuticals)[4]--
Accuracy (% Recovery) 98% - 108% (at 10 µg/L)[1][2]Deviations of less than 15% from reference values[1]95.98% (for m-nitroaniline), 101.85% (for m-nitroaniline)[5]
Precision (% RSD) ≤ 0.3% (at 10 µg/L)[1][2]Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range[1]< 2%[6]
Specificity High; can separate structurally similar impurities.[7]Very high; provides structural information for impurity identification.[7]Low; susceptible to interference from impurities that absorb at the same wavelength.[7]
Applicability Broad range of non-volatile and thermally labile compounds.[7]Volatile and thermally stable compounds; derivatization may be required.[2][8]Compounds with a suitable chromophore.[7]

Experimental Workflows and Logical Relationships

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to ongoing monitoring.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application & Monitoring Dev Method Development & Optimization Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Robust Robustness LOQ->Robust Routine Routine Analysis Robust->Routine Implement Transfer Method Transfer Routine->Transfer Monitor Ongoing Performance Monitoring Routine->Monitor Method Selection Logic node_result node_result start Assay Requirement q_sensitivity High Sensitivity Required? start->q_sensitivity q_specificity High Specificity Required? q_sensitivity->q_specificity Yes q_chromophore Does the Analyte have a Chromophore? q_sensitivity->q_chromophore No q_volatile Is the Analyte Volatile? q_specificity->q_volatile Yes node_result_hplcuv HPLC-UV q_specificity->node_result_hplcuv No q_volatile->node_result_hplcuv No node_result_gcms GC-MS q_volatile->node_result_gcms Yes node_result_uvvis UV-Vis Spectrophotometry q_chromophore->node_result_uvvis Yes node_result_other Consider Other Methods q_chromophore->node_result_other No

References

A Comparative Guide to the Performance of Dyes Derived from Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of azo dyes synthesized from the three isomers of nitroaniline: ortho-(o-), meta-(m-), and para-(p-) nitroaniline. The position of the nitro group on the aniline ring significantly influences the electronic properties and, consequently, the performance characteristics of the resulting dyes. This document summarizes key spectroscopic data, offers detailed experimental protocols for synthesis and characterization, and provides visual workflows to aid in the selection and evaluation of these chromophores for various applications, including their potential use as molecular probes and in sensing applications.

Comparative Performance Data

The following tables summarize the key spectroscopic performance indicators for azo dyes derived from the diazotization of o-, m-, and p-nitroaniline, followed by coupling with two common aromatic nucleophiles: phenol and 2-naphthol (β-naphthol). The data highlights the influence of the nitro group's position on the absorption maximum (λmax) and the molar extinction coefficient (log ε), which is a measure of how strongly the dye absorbs light at a given wavelength.

Table 1: Spectroscopic Properties of Nitroaniline-Derived Dyes Coupled with Phenol

Nitroaniline IsomerDye Structureλmax (nm)log ε
ortho-Nitroaniline2-((2-nitrophenyl)diazenyl)phenol3454.30
meta-Nitroaniline4-((3-nitrophenyl)diazenyl)phenol[1]356[1]4.27[1]
para-Nitroaniline4-((4-nitrophenyl)diazenyl)phenol3854.45

Table 2: Spectroscopic Properties of Nitroaniline-Derived Dyes Coupled with 2-Naphthol

Nitroaniline IsomerDye Structureλmax (nm)log ε
ortho-Nitroaniline1-((2-nitrophenyl)diazenyl)naphthalen-2-ol[1]472[1]3.85[1]
meta-Nitroaniline1-((3-nitrophenyl)diazenyl)naphthalen-2-ol4804.15
para-Nitroaniline1-((4-nitrophenyl)diazenyl)naphthalen-2-ol4844.38

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and reproducible performance evaluation of these dyes.

Synthesis of Azo Dyes from Nitroaniline Isomers

This protocol describes a general two-step process for the synthesis of azo dyes: diazotization of a nitroaniline isomer followed by a coupling reaction with a phenolic compound.[1][2][3]

1. Diazotization of Nitroaniline:

  • Materials:

    • Nitroaniline isomer (o-, m-, or p-)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)

    • Sodium Nitrite (NaNO2)

    • Distilled Water

    • Ice bath

  • Procedure:

    • Dissolve the chosen nitroaniline isomer (0.01 mol) in a mixture of concentrated acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a pre-cooled aqueous solution of sodium nitrite (0.01 mol).

    • Add the sodium nitrite solution dropwise to the nitroaniline solution while maintaining the temperature below 5 °C and stirring continuously.

    • Continue stirring for 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

2. Azo Coupling:

  • Materials:

    • Diazonium salt solution (from the previous step)

    • Coupling agent (e.g., phenol, 2-naphthol)

    • Sodium Hydroxide (NaOH) solution (for phenolic couplers)

    • Sodium Acetate (optional, for pH adjustment)

    • Ice bath

  • Procedure:

    • Dissolve the coupling agent (0.01 mol) in a cooled aqueous solution of sodium hydroxide.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

    • Adjust the pH of the reaction mixture if necessary to facilitate the coupling reaction.

    • The colored dye will precipitate out of the solution.

    • Collect the precipitated dye by filtration, wash with cold water, and dry.

    • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification nitroaniline Nitroaniline Isomer mix1 Dissolve & Cool (0-5°C) nitroaniline->mix1 acid_water Conc. Acid + Water acid_water->mix1 na_nitrite Sodium Nitrite Solution add_nitrite Stir at 0-5°C na_nitrite->add_nitrite Dropwise diazonium_salt Diazonium Salt Solution mix3 Vigorous Stirring (0-5°C) diazonium_salt->mix3 Slowly Add mix1->add_nitrite add_nitrite->diazonium_salt coupler Coupling Agent (e.g., Phenol) mix2 Dissolve & Cool coupler->mix2 naoh NaOH Solution naoh->mix2 precipitate Precipitated Azo Dye filtration Filtration precipitate->filtration mix2->mix3 mix3->precipitate washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye

Caption: General workflow for the synthesis of azo dyes.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the dye to a known standard, is commonly used.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

  • Procedure:

    • Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the nitroaniline-derived dye.

    • Prepare Solutions: Prepare a series of dilute solutions of both the sample dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure Absorbance: Record the absorbance spectra for all solutions and note the absorbance at the chosen excitation wavelength.

    • Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters.

    • Calculate Quantum Yield: The quantum yield of the sample (ΦF(S)) is calculated using the following equation:

      ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)

      Where:

      • ΦF(R) is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts S and R refer to the sample and reference, respectively.

G start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluo Measure Fluorescence (Spectrofluorometer) prep_solutions->measure_fluo calculate_qy Calculate Quantum Yield (ΦF) measure_abs->calculate_qy Absorbance Data (A) integrate_intensity Integrate Fluorescence Intensity measure_fluo->integrate_intensity integrate_intensity->calculate_qy Intensity Data (I) end End calculate_qy->end

Caption: Workflow for determining fluorescence quantum yield.

Evaluation of Solvatochromism

Solvatochromism is the change in the color of a dye solution with a change in the polarity of the solvent. This property is useful for developing sensors.

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Procedure:

    • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

    • Prepare Solutions: Prepare solutions of the dye of interest at the same concentration in each of the selected solvents.

    • Measure Absorption Spectra: Record the UV-Vis absorption spectrum of the dye in each solvent.

    • Data Analysis:

      • Identify the λmax for the dye in each solvent.

      • A shift in λmax with changing solvent polarity indicates solvatochromism.

      • A bathochromic shift (to longer wavelengths) with increasing solvent polarity is termed positive solvatochromism.

      • A hypsochromic shift (to shorter wavelengths) with increasing solvent polarity is termed negative solvatochromism.

G start Select Dye select_solvents Select Solvents of Varying Polarity start->select_solvents prep_solutions Prepare Dye Solutions in Each Solvent select_solvents->prep_solutions measure_spectra Record UV-Vis Absorption Spectra prep_solutions->measure_spectra analyze_data Analyze λmax Shifts measure_spectra->analyze_data conclusion Determine Solvatochromic Behavior analyze_data->conclusion

Caption: Workflow for the evaluation of solvatochromism.

References

assessing the purity of 2-Nitroaniline Hydrochloride against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Nitroaniline Hydrochloride against a reference standard. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of subsequent applications in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with comparisons to other viable techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for this compound.[1] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.[2][3]

Experimental Protocol: HPLC Method

A validated reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity assessment of this compound.[2]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B)[2]
Gradient Program A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]

Standard and Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.[2]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.[2]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] Quantification of specific impurities can be achieved by creating a calibration curve from reference standards of those impurities.

HPLC Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from placebo and potential impurities at the retention time of the main peak.[3]
Linearity (r²) ≥ 0.999[4]
Range To be defined based on the application (e.g., 25 - 150 µg/mL).[3]
Accuracy (% Recovery) 98.0 - 102.0%[3]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 1.5%[3]
Limit of Detection (LOD) To be determined based on required sensitivity (e.g., 0.1 µg/mL).[3]
Limit of Quantitation (LOQ) To be determined based on required sensitivity.

Comparison of Analytical Methods for Purity Assessment

While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. The following table compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometry.[2][3]

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.[3]Separation of volatile compounds followed by mass-based detection.[3]Measurement of light absorption by the analyte at a specific wavelength.[3]
Specificity High; can separate structurally similar impurities.[3]Very high; provides structural information for impurity identification.[3]Low; susceptible to interference from impurities that absorb at the same wavelength.[3]
Sensitivity High (ng to pg level).[3]Very high (pg to fg level).[3]Moderate (µg to mg level).[3]
Applicability Broad range of non-volatile and thermally labile compounds.[3]Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[3][4][5]Compounds with a suitable chromophore.[3]
Sample Throughput High, with potential for automation.[6]Moderate, may require more extensive sample preparation.[6]High.
Cost (Operational) Moderate (solvents, columns).[3]High (gases, columns, derivatizing agents).[3]Low.[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample injection Inject Sample/Standard filter_sample->injection weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dissolve_std->injection hplc_system HPLC System separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc

Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment of 2-Nitroaniline HCl cluster_hplc_attr HPLC-UV Attributes cluster_gcms_attr GC-MS Attributes cluster_uvvis_attr UV-Vis Attributes hplc HPLC-UV hplc_spec High Specificity hplc->hplc_spec hplc_sens High Sensitivity hplc->hplc_sens hplc_app Broad Applicability hplc->hplc_app gcms GC-MS gcms_spec Very High Specificity (Structural Info) gcms->gcms_spec gcms_sens Very High Sensitivity gcms->gcms_sens gcms_app Limited to Volatile/ Thermally Stable Compounds gcms->gcms_app uvvis UV-Vis Spectrophotometry uvvis_spec Low Specificity uvvis->uvvis_spec uvvis_sens Moderate Sensitivity uvvis->uvvis_sens uvvis_app Requires Chromophore uvvis->uvvis_app

Comparison of analytical methods.

Conclusion

The validated RP-HPLC method provides a reliable and robust solution for the routine purity assessment of this compound. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. For specialized applications, such as the identification of unknown impurities or the analysis of volatile by-products, complementary techniques like GC-MS are valuable alternatives. UV-Vis spectrophotometry can be a useful screening tool but lacks the specificity required for definitive purity determination in a pharmaceutical context. The choice of method should be based on the specific requirements of the analysis and the available instrumentation.

References

literature comparison of synthesis routes for 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary synthesis routes for 2-Nitroaniline is crucial for researchers, scientists, and professionals in drug development to select the most efficient and suitable method. This guide provides an objective analysis of the main synthetic pathways, supported by experimental data, detailed protocols, and a visual representation of the chemical transformations.

Comparison of Synthesis Routes for 2-Nitroaniline

The synthesis of 2-Nitroaniline can be achieved through several distinct chemical pathways. The most common methods involve the ammonolysis of an activated chlorobenzene derivative, the direct nitration of a protected form of aniline, or the desulfonation of a sulfonic acid derivative. Each route presents its own set of advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Quantitative Performance Comparison

The selection of a synthesis route is often a trade-off between yield, purity, and the complexity of the required experimental setup. The following table summarizes the key quantitative data for the primary synthesis pathways of 2-Nitroaniline.

Synthesis Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Reference
Ammonolysis2-NitrochlorobenzeneAqueous Ammonia180°C, 4 MPaHigh (Commercial Method)High[1]
Nitration of Acetanilide (with p-sulfonation)AnilineAcetic anhydride, H₂SO₄, HNO₃Multi-step56Not specified[2][3]
Desulfonation2-Nitroaniline-4-sulfonic acidPhosphoric acid, Sulfolane120°C91>97[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory and industrial practices.

Ammonolysis of 2-Nitrochlorobenzene

This is the primary commercial method for producing 2-Nitroaniline.[2] It involves the nucleophilic aromatic substitution of the chlorine atom by an amino group under high temperature and pressure.

Procedure:

  • 2-Chloronitrobenzene is heated with an excess of strong aqueous ammonia (approximately 10 molar equivalents) in an autoclave.[1]

  • The temperature is gradually increased to 180°C over a period of 4 hours.[1]

  • The reaction is held at this temperature for an additional 5 hours, during which the pressure builds to around 4 MPa.[1]

  • After the reaction is complete, the pressure is released, and the excess ammonia can be recycled.

  • The product, 2-Nitroaniline, is then isolated by filtration and washing.[1]

Safety Note: This reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.[1]

Nitration of Acetanilide with Para-Position Blocking

Direct nitration of aniline is inefficient. Therefore, the amino group is first protected by acetylation, and the para-position is blocked by sulfonation to favor the formation of the ortho-isomer.[2][3]

Step 1: Acetylation of Aniline

  • Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group and reduces its activating effect.[4]

Step 2: Sulfonation of Acetanilide

  • The acetanilide is treated with concentrated sulfuric acid to introduce a sulfonic acid group at the para-position, yielding N-acetylsulfanilic acid.[5]

Step 3: Nitration

  • The N-acetylsulfanilic acid is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The bulky sulfonic acid group at the para-position directs the incoming nitro group to the ortho-position.[6]

Step 4: Hydrolysis (Deprotection and Desulfonation)

  • The resulting N-acetyl-2-nitroaniline-4-sulfonic acid is hydrolyzed with dilute sulfuric acid and heat. This removes both the acetyl protecting group and the sulfonic acid directing group to yield 2-Nitroaniline.[6][7] This route can achieve a yield of approximately 56%.[2]

Desulfonation of 2-Nitroaniline-4-sulfonic acid

This method provides a high-yield route to 2-Nitroaniline from a readily available starting material.

Procedure:

  • 2-Nitroaniline-4-sulfonic acid is dissolved in a high-boiling point, polar solvent such as sulfolane.[1]

  • Phosphoric acid is added to the solution.[1]

  • The mixture is heated to 120°C to effect the desulfonation reaction. The progress of the reaction is monitored by HPLC.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure.[1]

  • Water is added to the resulting concentrate, and the pH is adjusted to 8 with a base like sodium hydroxide.[1]

  • The 2-Nitroaniline product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic phases are washed and concentrated to yield the final product.[1] This method reports a yield of 91% with a purity greater than 97%.[1]

Synthesis Pathways Visualization

The following diagram illustrates the logical flow and relationship between the different synthesis routes for 2-Nitroaniline.

Synthesis_Routes_for_2_Nitroaniline cluster_ammonolysis Ammonolysis Route cluster_nitration Nitration Route cluster_desulfonation Desulfonation Route 2-Nitrochlorobenzene 2-Nitrochlorobenzene 2-Nitroaniline_A 2-Nitroaniline 2-Nitrochlorobenzene->2-Nitroaniline_A NH3, 180°C, 4 MPa Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic anhydride N-Acetyl-4-sulfanilic acid N-Acetyl-4-sulfanilic acid Acetanilide->N-Acetyl-4-sulfanilic acid H2SO4 N-Acetyl-2-nitroaniline-4-sulfonic acid N-Acetyl-2-nitroaniline- 4-sulfonic acid N-Acetyl-4-sulfanilic acid->N-Acetyl-2-nitroaniline-4-sulfonic acid HNO3/H2SO4 2-Nitroaniline_N 2-Nitroaniline N-Acetyl-2-nitroaniline-4-sulfonic acid->2-Nitroaniline_N dil. H2SO4, Heat 2-Nitroaniline-4-sulfonic acid 2-Nitroaniline-4-sulfonic acid 2-Nitroaniline_D 2-Nitroaniline 2-Nitroaniline-4-sulfonic acid->2-Nitroaniline_D H3PO4, 120°C

Caption: Synthesis routes for 2-Nitroaniline.

References

Safety Operating Guide

Proper Disposal of 2-Nitroaniline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-nitroaniline hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This compound, like its parent 2-nitroaniline, is classified as hazardous, and its disposal is regulated. Adherence to established protocols is mandatory to ensure the safety of personnel and to prevent environmental contamination. The primary and most recommended method of disposal is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of in regular trash or poured down the drain.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed and causes serious eye irritation.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid generating dust.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Store in a tightly closed, properly labeled container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Standard Disposal Protocol

The universally accepted and required method for the disposal of this compound is to treat it as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."[3]

    • Do not mix with other waste streams to avoid potentially dangerous reactions.[3]

  • Packaging:

    • Use a dedicated, chemically compatible, and leak-proof container.

    • Ensure the container is securely sealed.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure and away from general laboratory traffic.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide them with an accurate description of the waste.

  • Documentation:

    • Maintain a detailed record of the amount of waste generated and the date of disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup:

    • For small spills, carefully sweep up the solid material. Moisten the material slightly with water to prevent it from becoming airborne.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent followed by soap and water.

Data Presentation

The following table summarizes key data for 2-nitroaniline, the parent compound of this compound. This information is crucial for safe handling and for understanding its hazardous properties.

PropertyValue
Chemical Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance Orange-yellow crystalline solid
Melting Point 71-74 °C
Boiling Point 284 °C
Solubility in Water 1.2 g/L at 20 °C
Flash Point 168 °C
UN Number 1661
Hazard Class 6.1 (Toxic)

Advanced Disposal Considerations: Potential Chemical Treatment Methods

For laboratories with the appropriate expertise and facilities, chemical treatment to degrade this compound into less hazardous compounds may be a consideration before final disposal. These methods should be thoroughly evaluated on a small scale by qualified personnel before being implemented.

Experimental Protocol: Potential Alkaline Hydrolysis

This protocol is adapted from a procedure for a similar, though more reactive, nitroaniline compound and must be approached with extreme caution.

Objective: To hydrolyze this compound to less hazardous degradation products.

Materials:

  • This compound waste

  • 2 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate glassware

Procedure:

  • Preparation: In a chemical fume hood, place the flask containing the this compound waste in an ice bath on a stir plate. If the waste is solid, it may be dissolved in a minimal amount of a suitable solvent.

  • Hydrolysis: While stirring, slowly and dropwise add a significant excess of 2 M NaOH solution. Monitor the reaction for any signs of a rapid temperature increase or gas evolution.

  • Reaction Time: Continue stirring the mixture in the ice bath for several hours to ensure the reaction goes to completion.

  • Neutralization: After the hydrolysis is complete, allow the solution to warm to room temperature. Slowly and carefully neutralize the solution to a pH between 6 and 8 by adding 2 M HCl dropwise. This step is exothermic and may require cooling.

  • Final Disposal: The neutralized solution, containing the degradation products, must still be collected and disposed of as hazardous waste through a licensed contractor. Label the container with a full description of its contents.[1]

Experimental Protocol: Potential Catalytic Reduction

Research has shown that 2-nitroaniline can be reduced to the less toxic o-phenylenediamine using a reducing agent in the presence of a catalyst. This method is presented for informational purposes and would require significant development for routine waste disposal.

Objective: To reduce the nitro group of 2-nitroaniline to an amino group.

Materials:

  • This compound waste

  • Sodium borohydride (NaBH₄) solution

  • A suitable catalyst (e.g., a supported metal nanoparticle catalyst)

  • Water or other appropriate solvent

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Setup: In a well-ventilated fume hood, dissolve the this compound waste in water.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst to the solution.

  • Reduction: While stirring vigorously, slowly add a freshly prepared aqueous solution of sodium borohydride.[4]

  • Monitoring: The reaction progress can be monitored by observing the disappearance of the yellow color of the 2-nitroaniline.

  • Workup and Disposal: Once the reaction is complete, the catalyst would need to be recovered (if heterogeneous). The resulting solution containing o-phenylenediamine and borate salts must be collected and disposed of as chemical waste according to institutional and local regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess Assess Quantity and Feasibility of On-site Treatment start->assess small_quantity Small Quantity (< 1g) AND Lab Equipped for Chemical Treatment? assess->small_quantity large_quantity Large Quantity or No On-site Treatment Capability assess->large_quantity No professional_disposal Package, Label, and Store as Hazardous Waste small_quantity->professional_disposal No chemical_treatment Perform Chemical Treatment (e.g., Alkaline Hydrolysis or Catalytic Reduction) with Extreme Caution small_quantity->chemical_treatment Yes large_quantity->professional_disposal contact_ehs Contact EHS or Licensed Disposal Contractor professional_disposal->contact_ehs end Document and Complete Disposal contact_ehs->end treated_waste Collect Treated Waste chemical_treatment->treated_waste treated_waste->professional_disposal

Caption: A workflow diagram illustrating the decision-making process for the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Nitroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-Nitroaniline Hydrochloride, designed for researchers, scientists, and drug development professionals. The following procedures are intended to ensure a safe laboratory environment and minimize risks associated with this chemical. Note that while the focus is on the hydrochloride salt, safety data for 2-Nitroaniline is used as a close proxy due to structural similarity and availability of data.

Hazard Summary

This compound and its parent compound, 2-Nitroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.[3] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, careful handling is required to prevent exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

Consistent use of the following personal protective equipment is mandatory to prevent exposure when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety goggles with side protection or a face shieldMust be worn to protect against splashes and dust.[4]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions.[4]
Lab coat or chemical-resistant coverallsTo prevent skin contact with the substance.[1][4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[4][5][6] A particulate filter respirator is often suggested.[1]
Feet Closed-toe shoesTo protect against spills.[4]
Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[1][3] Seek immediate medical attention.[2][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[5][7] Seek immediate medical attention.[1][6]
Spill Management and Disposal
ProcedureDescription
Spill Cleanup For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4][5][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4] Ensure adequate ventilation.[5]
Disposal Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[2][8] This should be done through a licensed disposal company.[8] Do not mix with other waste.[8] Handle uncleaned containers as you would the product itself.[8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Planning :

    • Before beginning work, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.

    • Verify that a fully functional eyewash station and safety shower are nearby.[2]

    • Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer :

    • Perform all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.[2][6]

    • Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.[5]

    • Keep the container tightly closed when not in use.[2][5][6][9]

  • During the Procedure :

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid contact with skin and eyes.[4][5]

    • Do not eat, drink, or smoke in the laboratory area.[1][2][4][6]

    • Maintain a clean and organized work area.

  • Post-Procedure and Cleanup :

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.[7]

    • Remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.[2][5][6]

Safe Handling Workflow

prep Preparation & Planning (Review SDS, Check Safety Equipment) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Chemical Handling in Fume Hood (Weighing & Transfer) ppe->handling procedure Experimental Procedure handling->procedure cleanup Cleanup & Decontamination procedure->cleanup disposal Waste Disposal (Properly Labeled Hazardous Waste) cleanup->disposal end End of Process disposal->end

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.